molecular formula C15H14O3 B129051 4-(3,5-Dimethylphenoxy)benzoic acid CAS No. 149190-98-7

4-(3,5-Dimethylphenoxy)benzoic acid

Cat. No.: B129051
CAS No.: 149190-98-7
M. Wt: 242.27 g/mol
InChI Key: LEWICYODYSXXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenoxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWICYODYSXXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610176
Record name 4-(3,5-Dimethylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149190-98-7
Record name 4-(3,5-Dimethylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3,5-Dimethylphenoxy)benzoic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dimethylphenoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a detailed, field-proven protocol for its synthesis via a modified Ullmann condensation, offering insights into the mechanistic rationale behind the experimental design. Furthermore, this document establishes a full analytical workflow for the structural confirmation and purity assessment of the final compound, detailing the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important diaryl ether.

Introduction and Significance

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a diaryl ether carboxylic acid. The diaryl ether motif is a prevalent scaffold in medicinal chemistry and materials science due to its conformational flexibility and metabolic stability. This specific compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agricultural research.[1] Its derivatives have been investigated for a range of biological activities, aligning with the broader trend of benzoic acid derivatives being explored for therapeutic applications, including as anti-inflammatory and anticancer agents.[1][2] A robust and well-characterized synthetic route is therefore essential for ensuring the quality and reproducibility of downstream research and development.

Synthesis of this compound

Synthetic Strategy: The Ullmann Condensation

The core structural feature of the target molecule is the C-O bond forming the diaryl ether linkage. While modern methods like the Buchwald-Hartwig C-O coupling exist, the copper-catalyzed Ullmann condensation remains a powerful and widely used method for this transformation.[3][4] The classic Ullmann reaction often requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[5] However, the development of ligand-accelerated protocols allows the reaction to proceed under significantly milder conditions with catalytic amounts of copper, improving the substrate scope and functional group tolerance.[6]

Our strategy employs a modified Ullmann condensation, coupling 4-iodobenzoic acid with 3,5-dimethylphenol. An aryl iodide is chosen as the starting material due to its higher reactivity compared to the corresponding bromide or chloride, which facilitates a more efficient reaction.[5]

Reaction Mechanism

The copper-catalyzed Ullmann ether synthesis is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper(I) Phenoxide: The base (K₂CO₃) deprotonates 3,5-dimethylphenol, which then coordinates with the Cu(I) salt.

  • Oxidative Addition: The aryl halide (4-iodobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the this compound product and regenerating the active Cu(I) catalyst.

The ligand (e.g., 1,10-phenanthroline) stabilizes the copper intermediates, facilitating the oxidative addition and reductive elimination steps and thereby lowering the activation energy of the reaction.

Diagram of Synthesis

Synthesis_Scheme cluster_reactants Reactants cluster_products Product R1 4-Iodobenzoic Acid Reagents CuI (10 mol%) 1,10-Phenanthroline (20 mol%) K₂CO₃ (2 equiv.) DMF, 120 °C R1->Reagents R2 3,5-Dimethylphenol R2->Reagents P This compound Reagents->P Ullmann Condensation

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.

Materials:

  • 4-Iodobenzoic acid (1.0 eq)

  • 3,5-Dimethylphenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid, 3,5-dimethylphenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the base and protonate the carboxylic acid product, causing it to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel to yield the pure this compound.[7]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques form a standard validation workflow.

Diagram of Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization Start Synthesized Crude Product Purify Purification (Recrystallization / Chromatography) Start->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Structural Confirmation & Purity Assessment NMR->Final IR->Final MS->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Analytical Data

The following table summarizes the predicted data for this compound based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR δ ~12.5-13.0 ppm: (s, 1H, broad) - COOH proton. δ ~8.0 ppm: (d, 2H) - Aromatic protons ortho to COOH. δ ~7.0 ppm: (d, 2H) - Aromatic protons meta to COOH. δ ~6.7-6.8 ppm: (s, 1H & s, 2H) - Aromatic protons on the dimethylphenoxy ring. δ ~2.3 ppm: (s, 6H) - Protons of the two -CH₃ groups.
¹³C NMR δ ~167 ppm: Carboxylic acid carbon (C=O). δ ~162 ppm: Aromatic carbon attached to the ether oxygen (benzoic acid side). δ ~158 ppm: Aromatic carbon attached to the ether oxygen (dimethylphenol side). δ ~140 ppm: Aromatic carbons attached to the methyl groups. δ ~115-132 ppm: Remaining aromatic carbons. δ ~21 ppm: Methyl carbons (-CH₃).
IR Spectroscopy ~2500-3300 cm⁻¹: Very broad band, O-H stretch of the carboxylic acid dimer hydrogen bond.[8] ~1680-1710 cm⁻¹: Strong, sharp absorption, C=O stretch of the carboxylic acid.[9] ~1240-1260 cm⁻¹: Strong absorption, Aryl-O-C asymmetric stretch of the diaryl ether. ~1600, ~1500 cm⁻¹: Medium absorptions, C=C stretching in the aromatic rings.
Mass Spec. (EI) m/z 242: Molecular ion peak [M]⁺.[10] m/z 225: [M-OH]⁺, loss of the hydroxyl radical. m/z 197: [M-COOH]⁺, loss of the carboxyl group.[11] m/z 121: [C₇H₅O₂]⁺, benzoyl cation fragment.
Rationale for Expected Data
  • ¹H NMR: The spectrum is expected to be highly characteristic. The broad singlet far downfield is a classic signal for a carboxylic acid proton. The two doublets for the benzoic acid portion indicate a 1,4-disubstitution pattern. The singlets for the dimethylphenoxy ring protons and the large singlet for the two equivalent methyl groups confirm that part of the structure.

  • IR Spectroscopy: The most telling signals are from the carboxylic acid functional group. The extremely broad O-H stretch, resulting from strong hydrogen bonding in the dimeric form of the acid, and the intense C=O carbonyl stretch are definitive indicators of this group's presence.[8][9] The strong band around 1250 cm⁻¹ confirms the presence of the aryl ether linkage.[12]

  • Mass Spectrometry: The molecular ion peak at m/z 242 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the hydroxyl and carboxyl groups, is a well-documented fragmentation pathway for aromatic carboxylic acids and provides further structural evidence.[11][13]

Conclusion

This guide outlines a reliable and well-documented approach for the synthesis and characterization of this compound. The modified Ullmann condensation presented here offers an efficient route to this valuable diaryl ether intermediate. The detailed characterization workflow, including predicted data from NMR, IR, and Mass Spectrometry, provides a robust framework for validating the structure and purity of the final product. Adherence to these protocols will ensure the production of high-quality material suitable for advanced applications in pharmaceutical and chemical research.

References

  • J&K Scientific. This compound | 149190-98-7. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • NIH National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • NIST WebBook. Benzoic acid, 4-phenoxy-. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • YouTube. February 3, 2021. [Link]

  • PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. Mass spectrum of benzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,5-Dimethylphenoxy)benzoic acid (CAS No. 925005-06-7), a molecule of significant interest in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related compounds, predictive models, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the structural and electronic characteristics that govern key parameters such as solubility, acidity (pKa), and lipophilicity (logP). Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for further investigation.

Introduction and Molecular Overview

This compound belongs to the class of phenoxybenzoic acids, which are characterized by a benzoic acid moiety linked to a substituted phenol through an ether bond. The benzoic acid scaffold is a prevalent feature in numerous biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[2] The specific substitution pattern of the phenoxy ring significantly modulates the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] In the case of this compound, the presence of two methyl groups on the phenoxy ring is anticipated to enhance its lipophilicity and introduce specific steric constraints. This compound is recognized as a valuable intermediate in the synthesis of anti-inflammatory drugs and in the formulation of herbicides and pesticides.[1]

Chemical Structure and Identification

The foundational step in understanding the physicochemical properties of a molecule is a thorough characterization of its structure and identity.

IdentifierValueSource
Chemical Name This compound-
CAS Number 925005-06-7Sunway Pharm Ltd.
Molecular Formula C₁₅H₁₄O₃American Elements
Molecular Weight 242.27 g/mol American Elements
Canonical SMILES CC1=CC(OC2=CC=C(C=C2)C(=O)O)=CC(C)=C1-
InChI Key N/A-

Core Physicochemical Properties: A Predictive and Comparative Analysis

Melting Point

The melting point of a solid is indicative of the strength of the intermolecular forces in its crystal lattice. For carboxylic acids, hydrogen bonding plays a dominant role. While no experimental melting point for this compound is reported, we can look to similar structures for an estimation. For example, 4-phenoxybenzoic acid has a melting point of 163-165 °C. The addition of the two methyl groups on the phenoxy ring in our target molecule could either increase the melting point due to increased molecular weight and van der Waals forces or decrease it by disrupting crystal packing. A reasonable estimate would place the melting point in a similar range, likely between 160-180 °C.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of this compound will be dictated by the interplay between its polar carboxylic acid group and its largely nonpolar diaryl ether backbone.

  • Aqueous Solubility: Benzoic acid itself has limited solubility in water.[3][4] The introduction of the large, hydrophobic 3,5-dimethylphenoxy group is expected to significantly decrease aqueous solubility. We can predict that this compound will be poorly soluble in water.

  • Organic Solvent Solubility: Conversely, the molecule is expected to exhibit good solubility in a range of organic solvents. Based on the behavior of similar compounds, it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in less polar solvents such as chloroform and dichloromethane.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. The pKa of benzoic acid is approximately 4.2.[5] The electronic effect of the substituent at the para position of the benzoic acid ring will influence the pKa. The 3,5-dimethylphenoxy group is an electron-donating group through resonance, which would be expected to decrease the acidity of the carboxylic acid (increase the pKa) by destabilizing the conjugate base.[6] Therefore, the pKa of this compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3 to 4.8.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.[7] A higher logP value indicates greater lipophilicity. Benzoic acid has a logP of 1.87.[3] The addition of the 3,5-dimethylphenoxy group, with its aromatic ring and two methyl groups, will substantially increase the lipophilicity of the molecule. We can estimate the logP of this compound to be significantly higher than that of benzoic acid, likely in the range of 3.5 to 4.5.

Experimental Determination of Physicochemical Properties

To obtain definitive values for the physicochemical properties of this compound, empirical determination is essential. The following section outlines standard, robust protocols for measuring solubility, pKa, and logP.

Workflow for Physicochemical Profiling

Caption: A logical workflow for the synthesis, purification, characterization, and subsequent physicochemical profiling of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the aqueous solubility of this compound at a specific temperature.

Materials:

  • This compound (solid)

  • Deionized water

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required, followed by cooling to room temperature.

  • Titration: Place the solution on a stir plate and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pKa is the pH at the half-equivalence point.

Protocol for logP Determination (HPLC Method)

The HPLC method for logP determination is a rapid and reliable alternative to the traditional shake-flask method. It is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its lipophilicity.

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column and UV detector

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

Procedure:

  • Calibration: Prepare solutions of the standard compounds and inject them into the HPLC system under isocratic conditions with varying ratios of organic solvent and aqueous buffer.

  • Retention Time Measurement: Measure the retention time (t_R) for each standard at each mobile phase composition. Calculate the capacity factor (k') for each standard.

  • Standard Curve Generation: Plot the log(k') versus the known logP values for the standards. This will generate a linear calibration curve.

  • Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions used for the standards.

  • logP Calculation: Measure the retention time of the target compound, calculate its log(k'), and then use the calibration curve to determine its logP value.

Structure-Property Relationships and Implications for Drug Development

The physicochemical properties of this compound are a direct consequence of its molecular structure. Understanding these relationships is crucial for optimizing its potential as a therapeutic or agrochemical agent.

Sources

An In-Depth Technical Guide to 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(3,5-Dimethylphenoxy)benzoic acid, a diaryl ether, represents a significant and versatile scaffold in the landscape of modern chemical and pharmaceutical research. As a derivative of benzoic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities and industrial applications.[1] The core structure, featuring a benzoic acid moiety linked to a dimethylphenoxy group via an ether bond, provides a unique combination of hydrophilicity (from the carboxylic acid) and lipophilicity (from the aromatic rings). This structural duality is a key determinant of its utility, primarily as a sophisticated intermediate in the synthesis of high-value molecules, most notably next-generation anti-inflammatory agents.[1]

This guide serves as a comprehensive technical resource for professionals engaged in drug discovery and chemical synthesis. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its synthesis, its potential biological significance, and the critical safety protocols required for its handling.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in research. These parameters dictate its solubility in various media, its behavior in reaction mixtures, and its potential for crystallization and purification. While some experimental data for this compound is not widely published, we can consolidate known information and infer other properties based on its structure.

Chemical Identity & Properties Summary

PropertyValueSource / Comment
Chemical Name This compoundIUPAC Nomenclature
CAS Number 149190-98-7, 925005-06-7Both numbers are used by suppliers.[1][2]
Molecular Formula C₁₅H₁₄O₃-
Molecular Weight 242.27 g/mol Calculated from formula.[2]
Melting Point Not availableNot consistently reported in public literature.[3]
Boiling Point Not availableExpected to be high; likely decomposes before boiling at atm. pressure.
Solubility Slightly soluble in water.[4] Soluble in methanol, likely soluble in other polar organic solvents like DMSO, DMF, and ethyl acetate.Inferred from the parent compound (benzoic acid) and general solubility rules for carboxylic acids.[4]
pKa ~4.0 - 4.5 (Predicted)Estimated based on the pKa of benzoic acid (~4.2) with minor electronic effects from the phenoxy group.[5]
Storage Sealed in a dry environment at room temperature or under refrigeration (2-8°C).Recommended by chemical suppliers.[2][6]

Part 2: Synthesis and Structural Characterization

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound. The most logical and industrially relevant approach is a copper-catalyzed cross-coupling reaction, specifically an Ullmann Condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a classic and robust method for forming carbon-oxygen bonds between an aryl halide and a phenol.[7] The choice of this method is guided by the commercial availability of the starting materials: a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-iodobenzoic acid) and 3,5-dimethylphenol.

The reaction proceeds via a copper(I) catalytic cycle. The base (e.g., potassium carbonate or sodium hydroxide) first deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then coordinates with the copper(I) catalyst. The subsequent key step is the oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the desired diaryl ether product and regenerate the copper(I) catalyst.[8][9] The use of high-boiling polar aprotic solvents like DMF or NMP is crucial to ensure the reagents remain in solution and to achieve the high temperatures often required for this coupling.[7]

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions R1 4-Halobenzoic Acid (X = I, Br, Cl) Proc Ullmann Condensation R1->Proc R2 3,5-Dimethylphenol R2->Proc Cat Cu(I) Catalyst (e.g., CuI) Cat->Proc Base Base (e.g., K2CO3) Base->Proc Solv Solvent (e.g., DMF, NMP) Solv->Proc Temp Heat (>150 °C) Temp->Proc Prod This compound Proc->Prod Crude Product Workup Acidic Workup & Purification Prod->Workup Final Final Product Workup->Final

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Ullmann ether synthesis.[10] Causality Note: The selection of an iodide or bromide as the leaving group on the benzoic acid is preferable to a chloride, as the C-I and C-Br bonds are weaker and more reactive in the oxidative addition step.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodobenzoic acid (1.0 eq), 3,5-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is critical to prevent oxidation of the copper catalyst and the phenoxide intermediate.

  • Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take 12-24 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing 1 M hydrochloric acid (HCl). This step neutralizes the excess base and protonates the carboxylic acid product, causing it to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: The primary impurity is often unreacted 3,5-dimethylphenol. Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, is typically effective for purification.[11] The purity of the final product should be confirmed by HPLC and melting point analysis.

Structural Characterization: The Spectroscopic Signature

Confirmation of the final structure is non-negotiable and relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. Key signals would include:

    • A singlet for the six protons of the two methyl groups on the phenoxy ring (~2.3 ppm).

    • Aromatic protons of the dimethylphenoxy ring appearing as singlets or narrow multiplets (~6.7-6.9 ppm).

    • A pair of doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzoic acid ring (~7.0 ppm and ~8.0 ppm).

    • A broad singlet far downfield for the carboxylic acid proton (>12 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive proof of the carbon skeleton.[12] There should be a total of 9 distinct signals in the aromatic region (due to symmetry in the dimethylphenoxy ring) and one signal for the methyl carbons. The carbonyl carbon of the carboxylic acid would be the most deshielded signal, appearing around 170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch would be prominent around 1700 cm⁻¹. The C-O-C ether stretch would appear in the 1250-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ appearing at m/z 242 or 243, respectively.

Part 3: Applications and Biological Context

The primary value of this compound lies in its role as a key building block.[1] Its structure is pre-organized to be incorporated into larger, more complex molecules with tailored biological activities.

Intermediate for Anti-Inflammatory Drugs

Many modern non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents contain a diaryl ether motif. The structure of this compound allows for further chemical modification at the carboxylic acid group. It can be readily converted to an acid chloride, ester, or amide, enabling its conjugation to other pharmacophores to create novel drug candidates.[3]

Potential Intrinsic Biological Activity

While primarily used as an intermediate, the broader class of phenoxybenzoic acids has been investigated for direct biological effects. Some derivatives have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in regulating metabolism and inflammation.[13] Others have been found to activate glucokinase or inhibit protein glycation, suggesting potential applications in diabetes research.[13][14] Furthermore, the structural similarity to metabolites of pyrethroid insecticides has led to studies on their potential for endocrine activity, although results have been mixed.[15][16] The specific biological activity of the 3,5-dimethyl substituted version has not been extensively reported, representing an opportunity for further investigation.

G cluster_mods Chemical Derivatization cluster_apps Potential Applications Core 4-(3,5-Dimethylphenoxy) benzoic acid Ester Esterification Core->Ester is a precursor for Amide Amide Coupling Core->Amide is a precursor for Reduction Reduction to Alcohol Core->Reduction is a precursor for Agrochem Herbicides/Pesticides Core->Agrochem direct/indirect use in Polymer Polymer Chemistry Core->Polymer direct/indirect use in Cosmetic Cosmetic Formulations Core->Cosmetic direct/indirect use in AntiInflam Anti-Inflammatory Agents Ester->AntiInflam leading to Amide->AntiInflam leading to Reduction->AntiInflam leading to

Part 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be reliably inferred from the SDS of its parent compound, benzoic acid, and related dimethylbenzoic acids.[17][18]

  • Hazard Identification:

    • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[17][18]

    • Serious Eye Damage (Category 1/2): Expected to cause serious eye irritation or damage.[17][18]

    • Acute Oral Toxicity (Potential): May be harmful if swallowed.[19]

    • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated inhalation of dust may cause damage to the respiratory system.[17][19]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity through the Ullmann condensation make it a reliable synthetic intermediate. While its primary role is as a precursor, the rich pharmacology of the broader phenoxybenzoic acid class suggests that this compound and its direct derivatives may harbor untapped biological activities. Future research should focus on a full experimental characterization of its physicochemical properties, exploration of its own biological profile, and the development of novel therapeutic agents derived from this versatile scaffold.

References

  • Makarov, V. A., et al. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 52(4), 304–309.

  • Makarov, V. A., et al. (2020). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. ResearchGate.

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1).

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. ResearchGate.

  • TCI Chemicals. (2025). Benzoic Acid Safety Data Sheet.

  • BLD Pharm. (n.d.). This compound.

  • J&K Scientific. (n.d.). This compound | 149190-98-7.

  • Wikipedia. (n.d.). Ullmann condensation.

  • Brannen, K. C., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 59-65.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Benzoic acid.

  • ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis.

  • Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethylbenzoic acid. (Note: A direct deep link is unavailable, search for CAS 619-04-5 on the site).

  • Fisher Scientific. (2025). Safety Data Sheet - 3,5-Dimethylbenzoic acid. (Note: A direct deep link is unavailable, search for CAS 499-06-9 on the site).

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

  • Angene Chemical. (2025). Safety Data Sheet - 3,4-Dimethyl-benzoic acid ethyl ester.

  • Sunway Pharm Ltd. (n.d.). This compound.

  • CymitQuimica. (n.d.). Safety Data Sheet - this compound.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.

  • ChemicalBook. (n.d.). This compound.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids.

  • Wikipedia. (n.d.). Ullmann reaction.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica, 2(4), 30-37.

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative.

  • SpectraBase. (n.d.). Benzoic acid, 4,5-dimethoxy-2-(3-phenylpropionylamino)- 13C NMR.

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

  • Sreedhar, B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4949.

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer.

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.

  • ResearchGate. (n.d.). Static 13C NMR spectra of 4-hexyloxy benzoic acid.

  • AChemBlock. (n.d.). 4-(2,4-Dimethylphenoxy)benzoic acid 95%.

  • PubChem. (n.d.). Benzoic Acid.

  • ChemicalBook. (n.d.). 3,5-Dimethylbenzoic acid.

Sources

An In-Depth Technical Guide on the Biological Activity of 4-(3,5-Dimethylphenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-(3,5-Dimethylphenoxy)benzoic acid as a pivotal intermediate in the development of novel therapeutics. While the parent compound exhibits limited intrinsic biological activity, its derivatives are emerging as a promising class of modulators for key biological targets. This document will delve into the synthesis, potential mechanisms of action, and prospective therapeutic applications of these derivatives, with a particular focus on their role as anti-inflammatory agents. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this versatile chemical scaffold for the discovery of next-generation therapies.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the identification of versatile and readily modifiable scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a significant building block, primarily recognized for its role as a key intermediate in the synthesis of potent and selective anti-inflammatory drugs[1]. The structural rigidity of the diphenyl ether linkage, combined with the tunable electronic properties of the dimethylphenoxy and benzoic acid moieties, provides an excellent foundation for designing molecules with high target affinity and specificity.

The core structure allows for derivatization at several key positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore the known and potential biological activities of derivatives synthesized from this core scaffold, with a primary focus on their well-documented application in the development of selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists.

Anti-Inflammatory Activity: Targeting the Prostaglandin EP4 Receptor

Inflammation is a complex biological response implicated in a myriad of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four G-protein-coupled receptors: EP1, EP2, EP3, and EP4[2]. Of these, the EP4 receptor has garnered significant attention as a therapeutic target for inflammatory disorders[3]. Activation of the EP4 receptor is known to contribute to inflammation-induced pain hypersensitivity[2]. Therefore, selective antagonists of the EP4 receptor are highly sought after as they may offer a more targeted anti-inflammatory approach with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes[3].

Derivatives of this compound have been identified as potent and selective EP4 receptor antagonists[4]. The general structure of these antagonists often involves the modification of the carboxylic acid group of the parent molecule to form amides or other bioisosteres, which can enhance target engagement and modulate physicochemical properties.

Mechanism of Action: Competitive Antagonism of the EP4 Receptor

The primary mechanism of action for anti-inflammatory derivatives of this compound is competitive antagonism at the EP4 receptor. These compounds are designed to bind to the receptor's active site with high affinity, thereby preventing the binding of the endogenous ligand, PGE2. This blockade of PGE2 signaling leads to a downstream dampening of the inflammatory cascade.

Activation of the EP4 receptor by PGE2 stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[4]. This signaling cascade is implicated in the production of pro-inflammatory cytokines and the sensitization of nociceptors. By competitively inhibiting PGE2 binding, this compound-derived antagonists prevent this increase in cAMP, thereby mitigating the inflammatory response[4].

Signaling Pathway of EP4 Receptor-Mediated Inflammation and its Antagonism

EP4_Pathway cluster_cell Cell Membrane PGE2 PGE2 EP4_R EP4 Receptor PGE2->EP4_R Binds AC Adenylate Cyclase EP4_R->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Leads to Antagonist 4-(3,5-Dimethylphenoxy)benzoic acid derivative (Antagonist) Antagonist->EP4_R Blocks Synthesis_Workflow Reactants 3,5-Dimethylphenol + 4-Halobenzoic acid ester Reaction Ullmann Condensation (Cu catalyst, base, solvent) Reactants->Reaction Intermediate 4-(3,5-Dimethylphenoxy) benzoic acid ester Reaction->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Product 4-(3,5-Dimethylphenoxy) benzoic acid Hydrolysis->Product

Caption: General synthetic workflow for the core scaffold.

Protocol: Synthesis of Amide Derivatives for Enhanced Biological Activity

The carboxylic acid moiety of this compound is a key handle for derivatization. Conversion to an amide is a common strategy to improve biological activity and pharmacokinetic properties.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an organic base like triethylamine or DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 eq).

    • Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Potential for Anticancer and Other Therapeutic Applications

While the most well-defined biological activity of this compound derivatives is anti-inflammatory via EP4 antagonism, the broader class of benzoic acid derivatives has shown promise in other therapeutic areas, including oncology.[5]

The EP4 receptor is also implicated in the tumor microenvironment, where it can promote tumor growth, angiogenesis, and metastasis.[6] Therefore, selective EP4 antagonists derived from this compound could also have utility as anticancer agents, potentially in combination with immunotherapy or chemotherapy.[6]

Furthermore, the structural features of this scaffold may allow for the design of inhibitors for other enzyme families, such as kinases or other G-protein coupled receptors. The exploration of diverse derivatization patterns could uncover novel biological activities.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, general principles of SAR can be inferred from related classes of compounds. For EP4 antagonists, the following SAR observations are often noted:

Structural Modification Impact on Activity Rationale
Amide formation at the carboxylic acid Generally increases potencyAllows for additional hydrogen bonding interactions within the receptor active site.
Substitution on the benzoic acid ring Can modulate selectivity and potencyElectronic and steric effects can influence receptor binding and pharmacokinetic properties.
Substitution on the dimethylphenoxy ring Can fine-tune potency and metabolic stabilityModifications can alter lipophilicity and interactions with specific sub-pockets of the receptor.

For a specific example from a related class of benzoic acid derivatives, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid has been reported as an inhibitor of human steroid 5 alpha-reductase isozyme 2 with an IC50 of 0.82 µM.[7] This demonstrates the potential for benzoic acid derivatives to exhibit potent enzyme inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in modern drug discovery. Its established role as a key intermediate in the synthesis of potent and selective anti-inflammatory agents, particularly EP4 receptor antagonists, underscores its therapeutic potential. The synthetic accessibility and multiple points for derivatization make it an attractive starting point for the development of new chemical entities.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to explore their therapeutic potential beyond inflammation. Systematic SAR studies are warranted to elucidate the key structural features required for potent and selective modulation of various biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be crucial for their advancement as clinical candidates.

References

  • European Patent Office. (2014). DIMETHYLBENZOIC ACID COMPOUNDS (Patent No. EP 3083554 B1). Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88.
  • Hahn, G., & Wassmuth, H. (1934). Über die Demethylierung von Methoxy-benzoesäuren mit Schwefelsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(5), 696-708.
  • Jiang, J., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry, 66(11), 7339-7357.
  • Kagechika, H., et al. (1989). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108.
  • Murase, A., et al. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sciences, 82(5-6), 226-232.
  • Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-4042.
  • Pal, D. K., et al. (2014). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Sciences, 76(5), 433-439.
  • Reinold, H., et al. (2004). Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity. The Journal of Neuroscience, 24(16), 3930-3938.
  • Societe Francaise Hoechst. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid (U.S. Patent No. 4,218,569). U.S.
  • Terada, T., et al. (1994). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 37(15), 2419-2428.
  • Unver, H., & Canturk, Z. (2017). Synthesis and characterization of two new thiophene acetyl salicylic acid esters and their ortho- and para-effect on anticancer activity. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1383-1388.
  • European Patent Office. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (Patent No. EP1853548B1).
  • Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
  • Patsnap. (2024). What are EP4 antagonists and how do they work? Retrieved from [Link]

  • Amankulova, D., et al. (2022). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. ResearchGate. Retrieved from [Link]

  • Sacchi, A., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-(3,5-Dimethylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 4-(3,5-Dimethylphenoxy)benzoic acid. While direct biological targets of this specific molecule are not yet fully elucidated in public literature, its structural motifs—a phenoxybenzoic acid core—are present in compounds with known anti-inflammatory and anticancer activities. This document synthesizes evidence from related chemical entities to propose a rational, multi-pronged strategy for target identification and validation. We present a series of robust, field-proven experimental protocols to systematically probe the compound's activity against key targets in inflammation and oncology, including Cyclooxygenase-2 (COX-2), Histone Deacetylases (HDACs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Furthermore, we detail downstream cellular assays to characterize its functional effects on inflammatory signaling and apoptosis. This guide is designed to be a self-validating system, enabling researchers to generate high-quality, reproducible data to accelerate the exploration of this compound as a potential therapeutic agent.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound characterized by a benzoic acid moiety linked to a dimethylphenoxy group via an ether bond. While it is commercially available and cited as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, and agricultural chemicals, a significant gap exists in the scientific literature regarding its specific molecular targets and mechanism of action.[1] The structural similarity to a class of compounds known as phenoxybenzoic acids, however, provides a strong rationale for its investigation as a potential therapeutic agent.

Derivatives of benzoic acid are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are often dysregulated in cancer.[6] Other related compounds have demonstrated the ability to induce apoptosis in cancer cells and arrest the cell cycle.[7] Specifically, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, a structurally analogous compound, was found to induce apoptosis in breast cancer cell lines through the activation of caspase-3.[7]

Furthermore, the "phenoxy" and "benzoic acid" components are present in molecules that target key pathways in inflammation and angiogenesis. For example, some salicylic acid derivatives, which share the benzoic acid core, exhibit inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8] In the realm of oncology, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1] Additionally, some 3-phenoxybenzoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with roles in both metabolism and inflammation.[9]

This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the therapeutic potential of this compound by targeting these well-validated pathways.

Proposed Primary Therapeutic Targets & Investigational Workflow

Based on the structural analysis and literature review of related compounds, we propose the following primary therapeutic targets for investigation. The subsequent sections will provide detailed protocols for validating the interaction of this compound with these targets.

Investigational_Workflow cluster_primary_screening Primary Target Screening cluster_downstream_validation Downstream Functional Validation Compound This compound COX2 COX-2 Inhibition Assay Compound->COX2 Primary Screening HDAC HDAC Inhibition Assay Compound->HDAC Primary Screening VEGFR2 VEGFR-2 Kinase Assay Compound->VEGFR2 Primary Screening PPARg PPARγ Agonist Assay Compound->PPARg Primary Screening Inflammation Anti-Inflammatory Cellular Assays (NF-κB, TNF-α, IL-6) COX2->Inflammation Functional Consequence Apoptosis Apoptosis Induction Assay (Caspase-3 Activation) HDAC->Apoptosis Functional Consequence Angiogenesis In Vitro Angiogenesis Assay (Tube Formation) VEGFR2->Angiogenesis Functional Consequence Therapeutic_Potential Therapeutic Potential Assessment Inflammation->Therapeutic_Potential Evidence of Efficacy Angiogenesis->Therapeutic_Potential Evidence of Efficacy Apoptosis->Therapeutic_Potential Evidence of Efficacy

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethylphenoxy)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a 3,5-dimethylphenoxy group through an ether bond. While it is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs, and in the formulation of agricultural chemicals, its intrinsic biological mechanism of action has not been extensively elucidated in publicly available literature.[1] This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothesized mechanism of action based on the established activities of structurally related phenoxybenzoic acid derivatives. We will provide a comprehensive framework for researchers to investigate this hypothesis, complete with detailed experimental protocols and data interpretation strategies.

Part 1: A Hypothesized Mechanism of Action: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Given the absence of direct studies on this compound, we turn to the structure-activity relationships (SAR) of analogous compounds. Research has demonstrated that derivatives of 3-phenoxybenzoic acid can act as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.

PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. Its activation by agonist ligands leads to a cascade of molecular events that ultimately influence metabolic and inflammatory pathways. We hypothesize that this compound, due to its structural similarity to known PPARγ agonists, may also bind to and activate this nuclear receptor.

The PPARγ Signaling Pathway

Upon entering the cell, a potential agonist like this compound would travel to the nucleus and bind to the Ligand Binding Domain (LBD) of PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). In its inactive state, this heterodimer is often bound to corepressor proteins. Ligand binding induces a conformational change in the PPARγ LBD, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Ligand) Ligand_n Ligand Compound->Ligand_n Translocation PPARg PPARγ RXR RXR PPARg->RXR CoRepressor Corepressors PPARg->CoRepressor Dissociation CoActivator Coactivators PPARg->CoActivator Recruitment RXR->CoRepressor PPRE PPRE (Target Gene Promoter) RXR->PPRE Binds to CoActivator->PPRE Binds to mRNA mRNA Transcription PPRE->mRNA Initiates Proteins Metabolic & Anti-inflammatory Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Improved Insulin Sensitivity, Reduced Inflammation) Proteins->Cellular_Response Leads to Ligand_n->PPARg Binds to LBD

Caption: Hypothesized PPARγ signaling pathway for this compound.

Part 2: Experimental Protocols for Mechanism Elucidation

To validate the hypothesis of PPARγ agonism, a systematic series of in vitro and in vivo experiments is required. The following protocols are designed to provide a robust framework for this investigation.

In Vitro Assays

Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD).

Methodology: A competitive binding assay using a fluorescently labeled known PPARγ ligand and the recombinant human PPARγ-LBD is recommended.

Step-by-Step Protocol:

  • Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in an appropriate assay buffer. Rosiglitazone should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add the recombinant human PPARγ-LBD, the fluorescently labeled PPARγ ligand, and either the test compound, positive control, or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization (FP) or a similar signal using a plate reader. A decrease in the FP signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To assess whether the binding of this compound to PPARγ results in functional activation of the receptor and subsequent gene transcription.

Methodology: A cell-based luciferase reporter assay is the gold standard for this purpose.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transiently transfect them with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter.

  • Compound Treatment: After transfection, seed the cells into a 96-well plate and treat them with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a positive control (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold activation versus the log concentration of the compound to determine the EC50 value.

Reporter_Assay_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Co-transfection - PPARγ Expression Vector - PPRE-Luciferase Reporter Vector A->B C 3. Cell Seeding (96-well plate) B->C D 4. Compound Treatment (Varying Concentrations) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Data Analysis (Determine EC50) H->I

Caption: Workflow for a PPARγ transcriptional activation luciferase reporter assay.

In Vivo Studies

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a disease-relevant animal model.

Methodology: The genetically diabetic db/db mouse model, which exhibits obesity, insulin resistance, and hyperglycemia, is a suitable model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male db/db mice and their lean littermates for at least one week.

  • Grouping and Dosing: Randomly assign db/db mice to vehicle control, positive control (e.g., Rosiglitazone), and different dose groups of this compound. Administer the compound daily via oral gavage for a period of 2-4 weeks.

  • Monitoring: Monitor body weight, food, and water intake daily. Collect blood samples weekly to measure fasting blood glucose and insulin levels.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose bolus and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for lipid profile analysis (triglycerides, total cholesterol). Harvest tissues like liver and adipose tissue for gene expression analysis (e.g., qPCR for PPARγ target genes).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

AssayParameterHypothetical Value (for a moderate agonist)
PPARγ Ligand BindingIC501 - 10 µM
PPARγ Transcriptional ActivationEC505 - 25 µM
In vivo (db/db mice)% Reduction in Fasting Glucose20 - 40%
Area Under the Curve (AUC) in OGTTSignificant reduction compared to vehicle

Interpretation:

  • A low micromolar IC50 in the binding assay would confirm direct interaction with PPARγ.

  • A corresponding EC50 in the reporter assay would validate its function as a transcriptional activator.

  • Significant improvements in glucose tolerance and lipid profiles in the db/db mouse model would demonstrate in vivo efficacy consistent with PPARγ activation.

Conclusion and Future Directions

This guide outlines a hypothesized mechanism of action for this compound centered on PPARγ agonism, drawing from the established pharmacology of its structural analogs. The provided experimental protocols offer a clear and robust pathway for researchers to validate this hypothesis. Confirmation of this mechanism would position this compound as a potential lead compound for the development of novel therapeutics for metabolic disorders. Future research should also explore its activity on other PPAR isoforms (α and β/δ) to determine its selectivity, and delve deeper into its anti-inflammatory properties.

References

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.

  • Spasov, A. A., et al. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 163-169.

  • J&K Scientific. This compound | 149190-98-7.

  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(89), 48265-48278.

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12(5), 321-343.

  • MedChemExpress. 3-Phenoxybenzoic acid.

Sources

Introduction: The Significance of Phenoxybenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of Phenoxybenzoic Acid Analogues for Drug Development Professionals

A Foreword on Data Availability:

This guide focuses on the crystallographic analysis of phenoxybenzoic acids, a class of compounds with significant interest in medicinal chemistry. While the initial intent was to analyze the crystal structure of 4-(3,5-Dimethylphenoxy)benzoic acid, a thorough search of the Cambridge Structural Database (CSD) and other public repositories revealed no available crystal structure for this specific molecule.[1][2]

In the spirit of providing a comprehensive and technically sound resource, this guide will instead focus on a closely related and structurally similar analogue: 3-Methyl-2-(4-methylphenoxy)benzoic acid . This compound shares the same molecular formula (C15H14O3) and molecular weight (242.26 g/mol ) as this compound and serves as an excellent case study for the principles and methodologies of crystal structure determination and analysis.[3][4] The insights derived from this analogue are highly relevant for understanding the solid-state behavior of the broader class of phenoxybenzoic acids.

Phenoxybenzoic acids are a versatile scaffold in medicinal chemistry, recognized as isosteres of anthranilic acids, which are known for their potential as anti-inflammatory agents.[3][4] The conformational flexibility of the ether linkage and the substitution patterns on the phenyl rings play a crucial role in their biological activity and physicochemical properties. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, as it influences solubility, stability, and bioavailability.

This guide provides a detailed exploration of the synthesis, crystal structure determination, and solid-state characterization of 3-Methyl-2-(4-methylphenoxy)benzoic acid, offering valuable insights for researchers and scientists in the field.

Synthesis and Crystallization

The synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid is achieved through an Ullmann condensation reaction. This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-(4-methylphenoxy)benzoic acid
  • Reactants: 2-chloro-3-methyl-benzoic acid and 4-methylphenol are the primary reactants.

  • Catalyst: A copper catalyst is employed to facilitate the coupling reaction.

  • Solvent and Conditions: The reaction is typically carried out in a suitable high-boiling solvent under reflux conditions.

  • Workup: After the reaction is complete, the product is isolated through extraction and purified.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a solution of the purified compound in ethyl acetate at room temperature.[3]

Caption: Synthetic workflow for 3-Methyl-2-(4-methylphenoxy)benzoic acid.

Crystal Structure Determination and Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

Methodology

A colorless, block-shaped crystal of the title compound was mounted on a diffractometer. The data was collected at a temperature of 293 K using Cu Kα radiation.[3] The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

The key crystallographic data for 3-Methyl-2-(4-methylphenoxy)benzoic acid are summarized in the table below.[3][4]

ParameterValue
Chemical FormulaC₁₅H₁₄O₃
Formula Weight242.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.95081 (17)
b (Å)6.54110 (15)
c (Å)21.9729 (4)
β (°)91.2391 (18)
Volume (ų)1286.17 (5)
Z4
Calculated Density (Mg/m³)1.251
Radiation TypeCu Kα (λ = 1.54184 Å)
Temperature (K)293
R-factor (R₁)0.042
Weighted R-factor (wR₂)0.124
CCDC Number2280192

Analysis of the Crystal Structure

The asymmetric unit of 3-Methyl-2-(4-methylphenoxy)benzoic acid contains one molecule. The molecular conformation is characterized by a significant twist between the two aromatic rings.

Molecular Conformation

The dihedral angle between the benzoic acid ring and the phenoxy ring is 86.7(9)°.[3][4] This nearly perpendicular arrangement is a key conformational feature that influences the overall molecular packing.

Intermolecular Interactions and Crystal Packing

In the crystal, the molecules form centrosymmetric dimers through classic carboxylic acid hydrogen bonds.[3][4] Specifically, the hydroxyl group of the carboxylic acid on one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule (O—H⋯O). These dimers are the primary supramolecular synthons that drive the crystal packing.

In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H⋯π interactions.[3] These interactions, while weaker than conventional hydrogen bonds, play a significant role in the overall stability of the three-dimensional crystal lattice.

Caption: Supramolecular interactions in the crystal structure.

Implications for Drug Development

The detailed crystallographic analysis of 3-Methyl-2-(4-methylphenoxy)benzoic acid provides several key takeaways for drug development professionals:

  • Polymorphism: The existence of strong hydrogen-bonded dimers suggests that this class of compounds may exhibit polymorphism. Different packing arrangements of these dimers could lead to different crystalline forms with varying physicochemical properties.

  • Solubility: The robust hydrogen bonding network will likely influence the solubility of the compound. Understanding these interactions is crucial for formulation development.

  • Structure-Activity Relationship (SAR): The observed perpendicular conformation of the two aromatic rings provides a structural basis for designing new analogues with tailored biological activities. The steric hindrance introduced by the methyl groups likely plays a role in dictating this conformation.

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid, offers invaluable insights into the solid-state behavior of this important class of compounds. The formation of robust carboxylic acid dimers and the nearly perpendicular conformation of the aromatic rings are key structural motifs that will undoubtedly influence the properties of other phenoxybenzoic acid derivatives. This guide underscores the importance of single-crystal X-ray diffraction in elucidating the three-dimensional structure of small molecules, providing a solid foundation for rational drug design and development.

References

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Google Scholar.
  • This compound. (n.d.). American Elements. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. Retrieved from [Link]

  • This compound. (n.d.). J&K Scientific. Retrieved from [Link]

  • 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1069. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Retrieved from [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. (n.d.). ResearchGate. Retrieved from [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • This compound, 95% Purity, C15H14O3, 250 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3...]. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • mesitoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 4-[(3-Formylphenoxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

Sources

Solubility of 4-(3,5-Dimethylphenoxy)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(3,5-Dimethylphenoxy)benzoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, predictive analyses based on structural analogues, and detailed protocols for empirical determination.

This compound is a notable organic compound with a molecular structure that lends itself to diverse applications. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs, and is also utilized in the formulation of herbicides and pesticides.[1] The efficacy of this compound in these applications is intrinsically linked to its solubility in various solvent systems, which governs its reactivity, bioavailability, and formulation compatibility. A thorough understanding of its solubility profile is therefore paramount for optimizing its use in both research and industrial settings.

Molecular Structure Analysis:

The structure of this compound, with its combination of polar and non-polar moieties, dictates its solubility behavior. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the phenoxy and dimethylphenyl groups are largely non-polar. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of solvents.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle governing solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3] For carboxylic acids like this compound, several factors come into play:

  • Polarity and Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols.[4][5][6] However, the large non-polar region of the molecule, consisting of the phenoxy and dimethylphenyl groups, will favor interactions with non-polar solvents.[4][5] The overall solubility in a given solvent is a balance between these competing interactions.

  • Effect of Carbon Chain Length: For carboxylic acids, solubility in polar solvents like water decreases as the length of the non-polar hydrocarbon chain increases.[4][5][7][8] While this compound is not a simple aliphatic carboxylic acid, the principle remains relevant due to its significant non-polar structural component.

  • Aqueous Solubility and pH: The solubility of carboxylic acids in aqueous solutions is highly dependent on pH. In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble.[9] Conversely, in acidic solutions, the equilibrium shifts towards the less soluble protonated form.

Predicted Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLowThe large non-polar moiety is expected to significantly limit solubility despite the presence of the hydrogen-bonding carboxylic acid group.[4][5] Solubility is predicted to increase with temperature.[10][14]
Alcohols (Methanol, Ethanol)HighAlcohols can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact favorably with the non-polar parts of the molecule.[11]
Polar Aprotic
Acetone, Tetrahydrofuran (THF)HighThese solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient polarity to solvate the molecule effectively.[11]
Non-Polar
Toluene, HexaneModerate to HighThe large, non-polar aromatic and alkyl groups will have favorable van der Waals interactions with these solvents.[11]
Aqueous Basic
5% Sodium Hydroxide (NaOH)HighThe carboxylic acid will be deprotonated to form a highly soluble sodium salt.[9][15][16]
5% Sodium Bicarbonate (NaHCO₃)HighAs a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming a soluble salt.[15]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical determination is essential. The following protocol outlines a robust method for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, 5% HCl, 5% NaOH)

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.[15][16]

  • Add 1 mL of the chosen solvent to the test tube in small portions.[9][15]

  • Vigorously shake or vortex the test tube for 10-20 seconds after each addition.[9][15]

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no dissolution is observed.[9]

cluster_qualitative Qualitative Solubility Workflow start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent mix Vortex/Shake Vigorously add_solvent->mix observe Visual Observation mix->observe record Record Result observe->record end End record->end

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

    • Seal the vials and place them in a constant temperature shaker bath.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Quantitatively dilute the filtered saturated solution to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a suitable analytical technique like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

cluster_quantitative Quantitative Solubility (Shake-Flask) Workflow start Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature (24-72h) start->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample dilute Prepare Serial Dilutions sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Application

The obtained solubility data is critical for several aspects of development and application:

  • Pharmaceutical Formulation: Solubility in aqueous and organic solvents informs the choice of delivery systems, such as oral solutions, injectables, or topical formulations.

  • Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification processes, thereby maximizing yield and purity.

  • Agricultural Formulations: The solubility profile dictates the formulation of herbicides and pesticides as emulsifiable concentrates, wettable powders, or other forms to ensure effective application and bioavailability.

Conclusion

While specific quantitative solubility data for this compound is not yet widely published, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. This guide provides the theoretical framework and robust experimental protocols necessary for researchers and scientists to accurately determine and apply the solubility profile of this versatile compound. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Determination and correlation for solubility of aromatic acids in solvents. (2025, August 7).
  • 25.2 Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks.
  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023, August 31).
  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. (n.d.).
  • solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
  • Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com.
  • An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-dimethylbenzoic Acid in Organic Solvents. (n.d.). Benchchem.
  • This compound | 149190-98-7. (n.d.). J&K Scientific.
  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). (n.d.). Cheméo.
  • an introduction to carboxylic acids. (n.d.). Chemguide.
  • Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (2025, January 3).
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26).
  • 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387. (n.d.). PubChem.
  • Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). (n.d.). Cheméo.
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • This compound - CAS:925005-06-7. (n.d.). Sunway Pharm Ltd.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-(3,5-Dimethylphenoxy)benzoic Acid Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-(3,5-Dimethylphenoxy)benzoic acid's interactions with the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a critical nuclear receptor and a well-established therapeutic target for metabolic diseases, including type 2 diabetes.[1][2][3][4] The structural similarity of this compound to known PPARγ modulators suggests its potential as a ligand for this receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices in computational modeling. We will delve into the practical application of molecular docking, molecular dynamics simulations, and ADME/Tox profiling to elucidate the binding mechanism, stability, and drug-like properties of this compound. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Modeling this compound with PPARγ

This compound belongs to the phenoxybenzoic acid class of compounds. Derivatives of this scaffold have shown promise as modulators of various biological targets, including vascular endothelial growth factor receptor (VEGFR) and, pertinently, Peroxisome Proliferator-Activated Receptors (PPARs).[1][5][6] PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of glucose and lipid metabolism.[2][7][8] The gamma isoform, PPARγ, is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[3][4] However, full agonists of PPARγ have been associated with undesirable side effects, prompting the search for selective PPARγ modulators (SPPARγMs) with improved therapeutic profiles.[9][10][11]

In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict and analyze the molecular interactions between a small molecule and its protein target before undertaking expensive and time-consuming experimental assays.[12][13][14] This guide will focus on a multi-faceted computational workflow to comprehensively characterize the potential of this compound as a PPARγ ligand.

Core Objectives of this Guide:
  • To provide a step-by-step protocol for preparing the this compound ligand and the PPARγ receptor for in silico analysis.

  • To detail the execution of molecular docking studies to predict the binding affinity and pose of the ligand within the PPARγ active site.

  • To outline the setup and execution of molecular dynamics simulations to assess the stability of the protein-ligand complex and characterize key intermolecular interactions.

  • To introduce the concept of in silico ADME/Tox profiling to evaluate the drug-like properties of this compound.

  • To present a framework for interpreting the results of these computational experiments to guide further drug discovery efforts.

The Computational Modeling Workflow: A Conceptual Overview

The in silico investigation of a potential drug candidate follows a logical progression of computational experiments. Each step builds upon the last, providing a more refined understanding of the molecule's behavior at the atomic level.

G cluster_0 Preparation Phase cluster_1 Interaction Modeling cluster_2 Druggability Assessment cluster_3 Analysis & Interpretation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Binding Pose & Affinity) ligand_prep->docking admet ADME/Tox Prediction (Pharmacokinetics & Safety) ligand_prep->admet receptor_prep Receptor Preparation (Human PPARγ LBD) receptor_prep->docking md_sim Molecular Dynamics (Complex Stability & Interactions) docking->md_sim Top Scoring Pose analysis Results Analysis & Hypothesis Generation md_sim->analysis md_sim->analysis admet->analysis admet->analysis end_point Go/No-Go Decision for Experimental Validation analysis->end_point analysis->end_point

Figure 1: A conceptual workflow for the in silico evaluation of a small molecule drug candidate.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the core computational experiments. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Ligand and Receptor Preparation

Accurate preparation of both the small molecule (ligand) and the protein (receptor) is a critical first step for any meaningful in silico study.

The 2D structure of this compound needs to be converted into a 3D conformation with appropriate atom types and charges for simulation.

Protocol:

  • Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or obtain the SMILES string (Cc1cc(C)cc(c1)Oc1ccc(cc1)C(=O)O).

  • Generate 3D Coordinates: Use a program like Avogadro to generate a 3D structure from the 2D representation. Perform an initial energy minimization using a force field like MMFF94 to obtain a reasonable starting conformation.[15]

  • Assign Partial Charges: For molecular docking and dynamics simulations, appropriate partial charges must be assigned to each atom. Gasteiger charges are a common choice for initial docking studies with AutoDock Tools.[16] For more rigorous molecular dynamics simulations with force fields like CHARMM, tools like the CGenFF server are recommended to generate accurate charge and parameter files.[5][15][17]

  • Save in Appropriate Format: Save the prepared ligand structure in the .pdbqt format for AutoDock Vina[6][16] and .mol2 or .pdb for generating topologies for GROMACS.[15][17]

Causality: Proper 3D structure and charge assignment are fundamental to accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.

A high-resolution crystal structure of the target protein is the starting point for receptor preparation.

Protocol:

  • Select a PDB Structure: Download a suitable crystal structure of the human PPARγ LBD from the Protein Data Bank (RCSB PDB). Structures with co-crystallized ligands are often preferred as they represent a biologically relevant conformation of the binding pocket. For this guide, we will consider PDB ID: 2P4Y , which is the human PPAR-gamma ligand-binding domain complexed with an indole-based modulator.[11] Other suitable structures include 5TWO and 6MS7.[9][10]

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is typically done using a text editor or molecular visualization software like PyMOL or Chimera. The focus should be on the protein chain(s) that form the binding site.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4). This step is crucial for defining the correct hydrogen bonding network. Software like AutoDock Tools or the pdb2gmx module in GROMACS can perform this step.[16][17]

  • Assign Charges and Atom Types: Similar to the ligand, the receptor atoms need to be assigned charges and atom types according to the chosen force field (e.g., CHARMM36 for GROMACS, or Kollman charges for AutoDock).[5][6]

  • Save in the Correct Format: Save the prepared receptor as a .pdbqt file for AutoDock Vina.[6] For GROMACS, the pdb2gmx tool will generate a processed .gro file, a topology file (.top), and an include topology file (.itp).[5][17]

Causality: A clean and properly protonated receptor structure is essential for accurate docking and simulation, as it ensures that the electrostatic and hydrogen bonding interactions are correctly represented.

Part 2: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimate of the binding affinity.[14][18]

G ligand_pdbqt Ligand.pdbqt vina_run Run AutoDock Vina ligand_pdbqt->vina_run receptor_pdbqt Receptor.pdbqt receptor_pdbqt->vina_run grid_box Define Grid Box (Binding Site) config_file Create config.txt (Input Parameters) grid_box->config_file config_file->vina_run output_pdbqt Output.pdbqt (Binding Poses) vina_run->output_pdbqt log_file log.txt (Binding Affinities) vina_run->log_file

Figure 2: Workflow for Molecular Docking using AutoDock Vina.

Protocol:

  • Define the Binding Site (Grid Box): Using AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket of PPARγ. The coordinates for this box can be centered on the position of a co-crystallized ligand from a reference PDB structure.[16][19]

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.[6][19]

  • Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.[7]

  • Analyze the Results: Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The corresponding scores will be in the log file.[6] The pose with the lowest binding affinity is generally considered the most favorable.

Data Presentation:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.000
2-9.21.25
3-9.11.87
.........

Causality: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site, and the scoring function estimates the free energy of binding for each pose. A more negative score indicates a more favorable binding interaction.[14]

Part 3: Molecular Dynamics (MD) Simulations with GROMACS

While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[20]

Protocol:

  • System Preparation:

    • Merge Protein and Ligand: Combine the coordinates of the prepared PPARγ receptor and the best-scoring docked pose of this compound into a single complex .pdb file.

    • Generate Ligand Topology: Use a tool like the CGenFF server to generate the topology and parameter files for the ligand that are compatible with the CHARMM force field used for the protein.[5][17]

    • Create Complex Topology: Modify the main topology file (.top) to include the ligand's topology (.itp) and parameter files (.prm).[5][17]

  • Solvation and Ionization:

    • Define Simulation Box: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) with a minimum distance between the complex and the box edges.

    • Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).[15][17]

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.[5]

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[5][15]

  • Production MD Run: Run the production MD simulation for a desired length of time (e.g., 100 ns) to collect trajectory data for analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the receptor.

    • Interaction Energy: Calculate the interaction energy between the ligand and the receptor.

Causality: MD simulations apply the principles of classical mechanics to model the movements of atoms over time. This allows for the observation of how the ligand and protein adapt to each other, the stability of their interactions, and the role of solvent molecules.[20]

Part 4: In Silico ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery to avoid late-stage failures.[13][21][22] Several web-based tools and software packages can predict these properties based on the molecule's structure.

Protocol:

  • Select Prediction Tools: Utilize freely available web servers such as SwissADME and pkCSM to predict a range of ADME/Tox properties.[22][23]

  • Input Ligand Structure: Provide the SMILES string or the 2D/3D structure of this compound to the selected servers.

  • Analyze Predicted Properties: Evaluate the output, focusing on key parameters.

Data Presentation:

PropertyPredicted ValueInterpretation
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
Physicochemical Properties
Molecular Weight242.27 g/mol Within the range for good oral bioavailability.
LogP4.15Indicates good lipophilicity.
Drug-Likeness
Lipinski's Rule of 50 violationsGood drug-like properties.
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Causality: These predictive models are built on large datasets of experimentally determined properties and use quantitative structure-activity relationship (QSAR) and machine learning algorithms to correlate chemical structure with ADME/Tox outcomes.[12][13]

Synthesizing the Data: An Integrated Analysis

The true power of this in silico workflow lies in the integration of data from all three components. A strong candidate for experimental validation would exhibit:

  • Favorable Docking Score: A low binding affinity score from molecular docking, suggesting a strong interaction with PPARγ.

  • Stable Protein-Ligand Complex: A stable RMSD for both the protein and the ligand throughout the MD simulation, indicating a persistent binding mode.

  • Key Molecular Interactions: The formation of stable hydrogen bonds and/or hydrophobic interactions with key residues in the PPARγ active site, as identified from the MD trajectory.

  • Good Drug-Like Properties: A favorable ADME/Tox profile, suggesting that the compound is likely to have good pharmacokinetic properties and a low risk of toxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for evaluating the potential of this compound as a modulator of PPARγ. By following these detailed protocols, researchers can generate robust computational data to support or refute the hypothesis of its activity. The insights gained from these studies can guide the design of more potent and selective analogs and prioritize compounds for synthesis and biological testing. The convergence of favorable results from molecular docking, molecular dynamics, and ADME/Tox profiling would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline.

References

  • Al-Bratty, M., et al. (2019). Critical Insight into Design of PPAR-γ Agonists by Virtual Screening Techniques. ResearchGate. [Link]

  • Bapat, S. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Cheng, T., et al. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Landon, S. N., et al. (2015). Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. PubMed Central. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Thangavel, N., et al. (2019). Shape-based pharmacophore modelling of a PPAR-γ agonist. ResearchGate. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • The Scripps Research Institute. (n.d.). Basic docking. Read the Docs. [Link]

  • Kim, H., et al. (2013). Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. ResearchGate. [Link]

  • Jiang, H., et al. (2019). 6MS7: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. RCSB PDB. [Link]

  • Ekins, S. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. PubMed Central. [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

  • Yi, W., et al. (2017). 5TWO: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selectively PPAR gamma-modulating ligand VSP-51. RCSB PDB. [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubMed Central. [Link]

  • Beno, B. R., et al. (2008). 2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB PDB. [Link]

  • Waku, T., et al. (2009). 2ZK0: Human peroxisome proliferator-activated receptor gamma ligand binding domain. RCSB PDB. [Link]

  • Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • Al-Sha'er, W., et al. (2023). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]

  • Guedes, I. A., et al. (2014). Receptor–ligand molecular docking. PubMed Central. [Link]

  • Melhaoui, A., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. PubMed Central. [Link]

  • Alvarez-Rios, E., et al. (2015). In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. National Institutes of Health. [Link]

  • E-prints. (n.d.). Chapter 5: Docking, Screening and Selectivity Prediction for Small-molecule Nuclear Receptor Modulators. E-prints. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PubMed Central. [Link]

  • Alvarez-Rios, E., et al. (2015). In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. PubMed. [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. ResearchGate. [Link]

  • Cimini, S., et al. (2013). PPAR-γ Impairment Alters Peroxisome Functionality in Primary Astrocyte Cell Cultures. Hindawi. [Link]

  • Alvarez-Rios, E., et al. (2015). In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central. [Link]

  • Wolf, C. J., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed Central. [Link]

  • Santra, S., et al. (2011). Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453). ResearchGate. [Link]

  • Janesick, A. S., & Blumberg, B. (2012). Minireview: PPARγ as the Target of Obesogens. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 4-(3,5-Dimethylphenoxy)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid, a key structural motif in various pharmacologically active compounds and advanced materials. The synthesis is achieved via a modern iteration of the Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction for the formation of diaryl ethers. This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides insights into process optimization and troubleshooting. Designed for researchers, scientists, and drug development professionals, this application note emphasizes scientific integrity, experimental reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Diaryl Ethers and the Ullmann Condensation

The diaryl ether linkage is a prevalent structural feature in a multitude of biologically active natural products, pharmaceuticals, and polymers.[1][2] Its synthesis, therefore, is of paramount importance in organic and medicinal chemistry. The Ullmann condensation, first reported by Fritz Ullmann in 1905, has historically been a cornerstone for the construction of C-O bonds between two aromatic rings.[3][4]

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently exceeding 210 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[3] These demanding conditions limited the substrate scope and functional group tolerance of the reaction. However, the last two decades have witnessed a renaissance of the Ullmann condensation, driven by the development of ligand-accelerated copper catalysis.[1][3] The use of ancillary ligands, such as amino acids or N,O-chelating compounds, has been shown to significantly enhance reaction rates, allowing the coupling to proceed under much milder conditions with improved yields and broader applicability.[5]

This application note focuses on a modern, ligand-assisted Ullmann protocol for the synthesis of this compound from 4-iodobenzoic acid and 3,5-dimethylphenol. This transformation is a representative example of a C-O cross-coupling between an electron-deficient aryl halide and an electron-rich phenol, showcasing the utility of the modern Ullmann condensation in constructing complex molecules.

Reaction Mechanism and Rationale for Component Selection

The currently accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. While a definitive, universally agreed-upon mechanism remains a subject of ongoing research, a plausible pathway is illustrated below.

Catalytic Cycle

Ullmann Condensation Catalytic Cycle cluster_main Catalytic Cycle CuI_L Cu(I)L (Active Catalyst) Cu_phenoxide [L-Cu(I)-OAr'] CuI_L->Cu_phenoxide + Ar'O⁻ - L Phenoxide Ar'O⁻ Cu_III_complex [L-Cu(III)(Ar)(OAr')(X)] Cu_phenoxide->Cu_III_complex Oxidative Addition (+ Ar-X) ArylHalide Ar-X Cu_III_complex->CuI_L Reductive Elimination (- Ar-O-Ar') - X⁻ Product Ar-O-Ar' (Diaryl Ether) CuX CuX Base Base Base->Phenoxide Deprotonation Phenol Ar'OH Experimental_Workflow A 1. Reagent Preparation B 2. Assemble Reaction A->B Add solids to flask C 3. Inert Atmosphere B->C Seal and Purge D 4. Reaction C->D Add solvent, Heat and Stir E 5. Workup D->E Cool, Quench, Extract F 6. Purification E->F Column Chromatography G 7. Characterization F->G Obtain pure product

Sources

Protocol for the Purification of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed, field-proven protocol for the purification of 4-(3,5-Dimethylphenoxy)benzoic acid (C₁₅H₁₄O₃, Mol. Wt.: 242.27 g/mol ).[1] This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, and agricultural chemicals.[2] The synthesis of such diaryl ethers is commonly achieved via a copper-catalyzed Ullmann condensation reaction between 3,5-dimethylphenol and a 4-halobenzoic acid derivative.[3][4][5][6] This process, while effective, can result in a crude product containing unreacted starting materials, catalysts, and side-products. The following protocol outlines a robust, two-stage purification strategy involving acid-base extraction followed by recrystallization, designed to yield high-purity material suitable for downstream applications. The rationale behind each step is explained to provide a deeper understanding of the purification mechanics.

Introduction: The Rationale for Purification

The Ullmann condensation, a cornerstone of diaryl ether synthesis, involves the coupling of a phenol with an aryl halide.[7][8] In the synthesis of this compound, the primary impurities are typically:

  • Unreacted 3,5-dimethylphenol: A neutral phenolic starting material.

  • Unreacted 4-halobenzoic acid: An acidic starting material.

  • Homocoupled byproducts: Such as biphenyl derivatives.

  • Residual Copper Catalyst: From the coupling reaction.

The purification strategy is designed to systematically remove these impurities based on their distinct chemical properties. The carboxylic acid functionality of the target molecule is the key to its separation. An initial acid-base extraction leverages the acidic nature of the product to separate it from neutral and phenolic impurities. Subsequently, recrystallization is employed to remove structurally similar acidic impurities, yielding a product of high purity.

Overall Purification and Analysis Workflow

The comprehensive workflow from crude solid to analytically pure product is visualized below. This process ensures the systematic removal of impurities and validation of the final product's quality.

Purification_Workflow Crude Crude Product (Solid Mixture) Extraction Acid-Base Extraction (Liquid-Liquid) Crude->Extraction Dissolve in Org. Solvent + Aqueous Base Recrystallization Recrystallization Extraction->Recrystallization Acidify & Isolate Crude Acid Filtration Filtration & Drying Recrystallization->Filtration Cool & Crystallize Pure Purified Product (>99% Purity) Filtration->Pure Analysis Quality Control Analysis (HPLC, NMR, MP) Pure->Analysis Characterize AcidBase_Extraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (e.g., 1M NaHCO₃) Neutral_Imp Neutral Impurities Phenol Unreacted Phenol Product_Salt Product as Sodium Salt [R-COO⁻ Na⁺] Acidify Acidify Aqueous Layer (e.g., with HCl) Product_Salt->Acidify Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base & Shake Start->AddBase Separate Separate Layers AddBase->Separate Separate->Neutral_Imp Remains in Organic Phase Separate->Product_Salt Partitions into Aqueous Phase Precipitate Precipitated Pure Acid [R-COOH] Acidify->Precipitate

Caption: Principle of acid-base extraction for isolating the carboxylic acid product.

Methodology:

  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel.

  • Extraction: Add 100 mL of a 1 M sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: Sodium bicarbonate is a weak base, which is generally sufficient to extract the strongly acidic carboxylic acid while minimizing the extraction of the less acidic phenol. If the starting material was an ester that was hydrolyzed to the crude acid, using a stronger base like NaOH could cause emulsions or unwanted side reactions.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with another 50 mL portion of 1 M NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.

  • Back-Wash: Wash the combined aqueous extracts with 50 mL of ethyl acetate to remove any residual neutral or phenolic impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of the purified benzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts (NaCl).

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Part II: Recrystallization for Final Polishing

Recrystallization is a powerful technique for removing small amounts of impurities that may have co-precipitated with the product, especially structurally similar acidic compounds. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides the ideal solubility profile. [9][10] Methodology:

  • Solvent Selection: Place a small amount of the dried product from Part I into a test tube. Add a few drops of ethanol to dissolve it, then add water dropwise until turbidity persists. Gently warm the mixture; if it becomes clear, this indicates a good solvent system for recrystallization.

  • Dissolution: Transfer the bulk of the dried product to an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol (or another suitable solvent like acetic acid)[11] to completely dissolve the solid. The solution should be near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Final Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the final product under vacuum to a constant weight.

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed using a combination of analytical techniques. [12]Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process. [13]

Parameter Expected Result Rationale
Appearance White to off-white crystalline solid The purified compound should be a colorless solid.
Melting Point (M.P.) Sharp, defined range (e.g., 1-2°C) A broad melting range indicates the presence of impurities.
HPLC Purity ≥ 99.0% Provides quantitative confirmation of purity. [11]
¹H NMR Consistent with structure Confirms the chemical identity and ratio of protons. Expect signals for the two aromatic rings, two methyl groups, and the carboxylic acid proton.

| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (C=O), ~1240 (C-O) | Confirms the presence of key functional groups: carboxylic acid and aryl ether. |

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Garnier, T., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(18), 3973-3976.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Kar, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Retrieved from [Link]

  • Patel, J. R., et al. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

  • COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Retrieved from [Link]

  • Google Patents. (2003). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic Acid With Two Anti-Psychotic Agents.... Acta Crystallographica Section E, 75(Pt 2), 292-298.
  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (n.d.). The crystallization process of benzoic acid. Retrieved from [Link]

  • European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-methoxy-3,5-dimethylbenzoic acid. Retrieved from [Link]

Sources

Analytical methods for 4-(3,5-Dimethylphenoxy)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantification of 4-(3,5-Dimethylphenoxy)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and self-validating system parameters. This guide aims to serve as an authoritative resource for the accurate and precise quantification of this compound across various matrices.

Introduction and Compound Overview

This compound (CAS No. 149190-98-7) is a significant chemical intermediate with diverse applications. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and is utilized in the formulation of agricultural chemicals like herbicides.[1] Its structural properties also make it valuable in polymer chemistry for enhancing thermal stability and as a certified reference material for chromatographic method development.[1] Given its prevalence in multiple sectors, the development of reliable and robust analytical methods for its quantification is paramount for quality control, pharmacokinetic studies, and environmental monitoring.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 149190-98-7[1]
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
Structure

This document provides a multi-platform approach to the analysis of this compound, enabling scientists to select the most appropriate method based on their specific requirements for sensitivity, selectivity, and available instrumentation.

Method Selection: Choosing the Right Analytical Tool

The choice of analytical method depends critically on the sample matrix, required sensitivity, and the purpose of the analysis.

  • HPLC-UV: Ideal for routine quality control of bulk materials and pharmaceutical formulations where the analyte concentration is relatively high and the matrix is simple. It is a cost-effective and robust technique.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices such as plasma or urine. Its unparalleled sensitivity and selectivity make it the preferred method for pharmacokinetic and biomonitoring studies.[2]

  • GC-MS: A suitable alternative for samples where the analyte can be made volatile. It requires a derivatization step but can offer excellent resolution and specificity, particularly for environmental sample analysis.[3]

cluster_matrix Matrix Complexity & Concentration cluster_methods Recommended Method start Analytical Need high_conc High Concentration (e.g., Bulk Drug, Formulation) start->high_conc Simple Matrix low_conc Low Concentration (e.g., Plasma, Environmental) start->low_conc Complex Matrix hplc HPLC-UV high_conc->hplc lcms LC-MS/MS low_conc->lcms High Sensitivity Required gcms GC-MS (with derivatization) low_conc->gcms Alternative for Volatile Analytes SPE_Workflow start Plasma Sample (200 µL) + 1% Formic Acid (200 µL) condition 1. Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute 4. Elute Analyte (1 mL Methanol) wash->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute (100 µL Mobile Phase A:B 90:10) dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(3,5-Dimethylphenoxy)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development. It details a logical, science-driven approach, beginning with an in-silico analysis of the analyte's physicochemical properties to inform initial chromatographic conditions. The guide progresses through column selection, mobile phase optimization, and detector settings, culminating in a full method validation protocol as per ICH guidelines and a forced degradation study to establish the method's stability-indicating capabilities.

Introduction: The Rationale for a Structured Approach

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable quantification of this analyte is crucial for its development and use. A well-developed HPLC method provides the necessary precision, accuracy, and specificity for this purpose. This guide eschews a "trial-and-error" approach, instead emphasizing a systematic workflow grounded in the fundamental principles of chromatography. By understanding the analyte's properties, we can make informed decisions to expedite method development and ensure a robust final method.

Analyte Characterization: The Foundation of Method Development

Structure:

A simplified representation of the chemical structure of this compound.

PropertyPredicted ValueImplication for HPLC Method Development
pKa ~4.0 - 4.5The carboxylic acid moiety is weakly acidic. To ensure the analyte is in a single, non-ionized, and more retained form in reversed-phase HPLC, the mobile phase pH should be set at least 1.5-2 pH units below the pKa.[2] A pH of 2.5-3.0 is a logical starting point.
logP ~3.5 - 4.0The predicted octanol-water partition coefficient suggests the molecule is moderately hydrophobic. This indicates good retention on a reversed-phase column (e.g., C18 or C8) with a typical mobile phase composition of water and an organic modifier like acetonitrile or methanol.[3]
Solubility Sparingly soluble in water, soluble in organic solvents.Sample and standard preparation should utilize an organic solvent or a mixture of organic solvent and water to ensure complete dissolution.[4][5]
UV λmax ~230 nm, ~274 nmBased on the UV spectrum of benzoic acid, we can anticipate absorption maxima around these wavelengths.[6] A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection.

Chromatographic Method Development: A Step-by-Step Protocol

This section outlines the experimental workflow for developing a robust HPLC method.

Initial Column and Mobile Phase Selection

The initial choice of column and mobile phase is guided by the analyte's predicted properties. A reversed-phase separation is the most appropriate starting point for this moderately hydrophobic molecule.[7]

  • Column Selection: A C18 column is a versatile and common first choice for reversed-phase chromatography, offering sufficient hydrophobicity to retain the analyte.[7] A standard dimension of 4.6 x 150 mm with 5 µm particles is suitable for initial development.[8]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[2]

    • Organic Phase (B): Acetonitrile. It is a common organic modifier with a low UV cutoff and lower viscosity compared to methanol.[2]

  • Initial Gradient: A generic scouting gradient is employed to determine the approximate elution conditions.

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector scanning from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 100 µg/mL with 50:50 acetonitrile:water.

Method Optimization

Based on the results of the initial scouting run, the method can be optimized for better resolution, shorter run time, and improved peak shape.

ParameterOptimization StrategyRationale
Peak Tailing If the peak tails, ensure the mobile phase pH is sufficiently low. If tailing persists, consider a column with a different silica base or end-capping to minimize secondary interactions with silanol groups.Tailing of acidic compounds can occur due to interactions with residual silanols on the silica backbone of the stationary phase.[8]
Retention Time If retention is too long, increase the initial percentage of the organic phase. If too short, decrease it. The gradient slope can also be adjusted to improve the separation of any impurities from the main peak.The proportion of organic modifier in the mobile phase is the primary driver of retention in reversed-phase chromatography.[2]
Resolution If co-eluting peaks are observed, the gradient can be made shallower, or the organic modifier can be switched from acetonitrile to methanol to alter selectivity.Different organic solvents can offer different selectivities due to their unique interactions with the analyte and stationary phase.[2]

After optimization, a final isocratic or gradient method can be established. For a single analyte, an isocratic method is often preferable for its simplicity and robustness.

Final Proposed Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Forced Degradation Studies: Establishing Stability-Indicating Properties

Forced degradation studies are essential to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, making it "stability-indicating."[9] These studies are conducted under more stressful conditions than accelerated stability testing.

Protocol for Forced Degradation

A stock solution of this compound (1 mg/mL in acetonitrile) is subjected to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours. Prepare a solution for analysis.
Photolytic Degradation Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution for analysis.

The developed HPLC method is then used to analyze the stressed samples. The chromatograms should demonstrate resolution between the parent peak and any degradation products formed.

Method Validation: Ensuring Fitness for Purpose

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10]

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples.The peak for this compound should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity Prepare at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the nominal concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. The LOQ should be precise and accurate.
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Visualizing the Workflow

A structured workflow ensures a systematic and efficient method development process.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Application Analyte_Characterization Analyte Characterization (pKa, logP, Solubility, UV λmax) Initial_Conditions Initial Method Conditions (Column, Mobile Phase) Analyte_Characterization->Initial_Conditions Scouting_Run Scouting Gradient Run Initial_Conditions->Scouting_Run Optimization Method Optimization (Gradient, pH, Solvent) Scouting_Run->Optimization Final_Method Finalized HPLC Method Optimization->Final_Method Forced_Degradation Forced Degradation Study Final_Method->Forced_Degradation Validation Method Validation (ICH Q2) Forced_Degradation->Validation

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust HPLC method for this compound. By beginning with an understanding of the analyte's physicochemical properties, we can make informed decisions that streamline the development process. The outlined protocols for method development, forced degradation, and validation provide a comprehensive framework for creating a method that is accurate, precise, specific, and stability-indicating, meeting the rigorous standards of the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • ResearchGate. (2025). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • ResearchGate. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. Retrieved from [Link]

  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(3,5-Dimethylphenoxy)benzoic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the strategic use of 4-(3,5-Dimethylphenoxy)benzoic acid as a versatile building block in organic synthesis. This diaryl ether derivative offers two primary points for chemical modification: the carboxylic acid handle and the aromatic core. We present the fundamental principles, reaction mechanisms, and step-by-step protocols for its key transformations, including amide bond formation, esterification, and the synthesis of the core structure itself via Ullmann condensation. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to ensure reproducible and high-yielding outcomes. This guide is designed to empower scientists to effectively incorporate this valuable intermediate into their synthetic programs for drug discovery, agrochemicals, and polymer science.[1]

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound characterized by a robust diaryl ether linkage connecting a 3,5-dimethylphenyl group to a benzoic acid moiety. This unique architecture provides a combination of rigidity and conformational flexibility, making it an attractive scaffold in medicinal chemistry and materials science. The carboxylic acid group serves as a versatile handle for derivatization, most commonly through amide coupling and esterification, while the electron-rich dimethylphenoxy ring can influence the molecule's overall electronic and steric properties. Its utility has been demonstrated in the development of anti-inflammatory drugs, herbicides, and high-performance polymers.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 925005-06-7 / 149190-98-7[1][3][4]
Molecular Formula C₁₅H₁₄O₃[5]
Molecular Weight 242.27 g/mol [3][5]
Appearance White to off-white solid
Melting Point Not consistently reported
Solubility Soluble in polar organic solvents (DMF, DMSO, THF), sparingly soluble in nonpolar solvents.

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Strategic Synthesis of the Core Scaffold

The primary method for constructing the this compound scaffold is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This approach is fundamental to accessing the building block itself and provides insight into the formation of the critical diaryl ether bond.

Mechanism Insight: The Ullmann Condensation

The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction between a phenol and an aryl halide.[6] While the precise mechanism is complex and can vary with the specific copper source, ligands, and base, a generally accepted catalytic cycle involves:

  • Coordination: The phenoxide, formed by the deprotonation of the phenol by a base, coordinates to the copper(I) catalyst.

  • Oxidative Addition: The aryl halide adds to the copper center, forming a copper(III) intermediate.

  • Reductive Elimination: The aryl and phenoxy groups couple, reductively eliminating from the copper center to form the diaryl ether product and regenerate the active copper(I) catalyst.

Modern protocols often utilize ligands to stabilize the copper catalyst and milder reaction conditions than the harsh temperatures of early Ullmann reactions.[7][8][9]

Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of this compound from 3,5-dimethylphenol and 4-iodobenzoic acid.

Materials:

  • 3,5-Dimethylphenol

  • 4-Iodobenzoic acid

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-iodobenzoic acid (1.0 eq), 3,5-dimethylphenol (1.2 eq), and cesium carbonate (2.0 eq).

  • Add the copper catalyst (e.g., Cu₂O, 5 mol%).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is the primary reactive site for using this compound as a building block. Amide bond formation and esterification are the most common and powerful transformations employed.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[10] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality of Reagent Choice:

  • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is then readily attacked by the amine nucleophile. EDC is often preferred in modern synthesis as its urea byproduct is water-soluble, simplifying purification.

  • Phosphonium/Uranium Reagents (PyBOP, HATU): These reagents offer significant improvements over carbodiimides, often leading to higher yields, faster reactions, and reduced side reactions like racemization.[10] They work by forming an activated ester in situ, which then reacts with the amine.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Coupling Reagent\n(e.g., EDC, HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Activation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Activated Intermediate\n(e.g., O-acylisourea)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Nucleophilic Acyl Substitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Target Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Byproducts\n(e.g., Urea, HOBt)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> D; B -> D; C -> D; D -> E [label="Forms"]; E -> G; F -> G [label="Attacks"]; G -> H [label="Yields"]; G -> I; } Caption: Workflow for Amide Coupling.

Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine (1.1 eq) in the same solvent.

  • Add the amine solution and DIPEA (2.5 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product via column chromatography or recrystallization.

Esterification

Esterification is another key transformation, used to modify solubility, create prodrugs, or prepare intermediates for further reactions. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Causality of Conditions: The reaction is an equilibrium process.[14] To drive the reaction towards the ester product, Le Châtelier's principle is applied by either using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct as it forms, typically through azeotropic distillation with a Dean-Stark apparatus.[14][15]

Protocol: Fischer Esterification

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify by column chromatography if necessary.

Applications and Future Scope

The derivatives of this compound are prevalent across several scientific disciplines, highlighting its importance as a core building block.

// Central Node Core [label="4-(3,5-Dimethylphenoxy)\nbenzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Application Nodes Pharma [label="Pharmaceuticals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Polymer Science", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-application Nodes AntiInflam [label="Anti-inflammatory Agents", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiCancer [label="Anticancer Scaffolds", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Herbicide [label="Herbicides/Pesticides", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HighPerf [label="High-Performance Polymers", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -> Pharma; Core -> Agro; Core -> Polymer;

Pharma -> AntiInflam; Pharma -> AntiCancer; Agro -> Herbicide; Polymer -> HighPerf; } Caption: Application areas for the building block.

  • Pharmaceuticals: The diaryl ether motif is a common feature in many biologically active compounds. Amide derivatives of this acid have been investigated for their potential as anti-inflammatory and anticancer agents.[1][16][17] The structural rigidity and specific substitution pattern can be tuned to optimize binding to biological targets.

  • Agrochemicals: This scaffold is used in the synthesis of potent herbicides and pesticides, where the diaryl ether linkage is crucial for activity.[1]

  • Polymer Chemistry: The benzoic acid can be converted into diols or other monomers for incorporation into polyesters or polyamides, where the bulky, rigid dimethylphenoxy group can enhance thermal stability and mechanical properties.[1]

The continued exploration of this building block, particularly with modern cross-coupling technologies to further functionalize the aromatic rings, promises to yield novel molecules with tailored properties for a wide range of applications.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • J&K Scientific. This compound | 149190-98-7. [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • arkat usa. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • American Elements. This compound. [Link]

  • NIH. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

The Emerging Potential of 4-(3,5-Dimethylphenoxy)benzoic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 4-(3,5-Dimethylphenoxy)benzoic acid, a derivative of the well-established phenoxybenzoic acid class, represents a promising yet underexplored entity in medicinal chemistry. While primarily utilized as a synthetic intermediate in the pharmaceutical industry, its structural features suggest a latent potential for direct therapeutic applications, particularly in the realm of anti-inflammatory drug design.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential applications of this compound, complete with detailed protocols for its synthesis and biological evaluation.

The rationale for investigating this compound stems from the established biological activities of the broader phenoxybenzoic acid family. These compounds are known isosteres of anthranilic acids, a class of molecules with recognized anti-inflammatory properties. This structural analogy provides a strong basis for hypothesizing that this compound may interact with key targets in inflammatory pathways.

Core Scientific Rationale: Targeting the Engines of Inflammation

The anti-inflammatory potential of phenoxybenzoic acid derivatives is often attributed to their ability to modulate the activity of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of these pathways is a cornerstone of anti-inflammatory therapy.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most commonly achieved through a copper-catalyzed Ullmann condensation reaction. This method provides a robust and scalable route to this diaryl ether.

Protocol 1: Ullmann Condensation for this compound Synthesis

Materials:

  • 4-Iodobenzoic acid

  • 3,5-Dimethylphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq), 3,5-dimethylphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 120-140 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

    • Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary Table:

ParameterValue
Molecular FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
AppearanceWhite to off-white solid
Melting PointVaries based on purity
SolubilitySoluble in organic solvents like DMSO, DMF, and methanol

Biological Evaluation: Probing Anti-Inflammatory Potential

To elucidate the medicinal chemistry applications of this compound, a systematic evaluation of its anti-inflammatory properties is essential. The following protocols outline standard in vitro and in vivo assays to assess its efficacy.

In Vitro Assays: Mechanistic Insights

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of COX-1 and COX-2, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well microplate

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

  • Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution, and varying concentrations of the test compound or vehicle (DMSO). Pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes.[5][6][7][8]

Materials:

  • Soybean lipoxygenase (as a model for 5-LOX) or purified human 5-LOX

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Reaction buffer (e.g., borate buffer, pH 9.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, mix the reaction buffer and the enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations or the vehicle (DMSO).

  • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value.

Workflow for In Vitro Anti-Inflammatory Screening:

in_vitro_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay Test Compound lox_assay 5-LOX Inhibition Assay purification->lox_assay Test Compound ic50_cox Determine COX IC50 cox_assay->ic50_cox ic50_lox Determine 5-LOX IC50 lox_assay->ic50_lox

Caption: Workflow for the in vitro evaluation of this compound's anti-inflammatory activity.

In Vivo Assay: Assessing Efficacy in a Living System

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[9][10][11][12][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses). Administer the test compound or control drugs orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes post-dosing), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Logical Flow of Anti-Inflammatory Drug Discovery:

drug_discovery_flow A Identify Scaffold (Phenoxybenzoic Acid) B Synthesize Analog (this compound) A->B C In Vitro Screening (COX/LOX Assays) B->C D In Vivo Efficacy (Carrageenan Paw Edema) C->D Active Compounds E Lead Optimization (SAR Studies) D->E Efficacious Compounds F Preclinical Development E->F

Caption: A simplified logical flow for the discovery of anti-inflammatory drugs based on a core scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for this compound are not yet available, general principles from related phenoxybenzoic and N-arylanthranilic acids can guide future research.[14] The substitution pattern on both the phenoxy and benzoic acid rings can significantly influence activity and selectivity towards COX isoforms. The presence and position of the carboxylic acid group are often crucial for binding to the active site of COX enzymes.[15]

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a library of derivatives of this compound to understand the influence of different substituents on anti-inflammatory activity.

  • Target identification: Beyond COX and LOX, investigating other potential anti-inflammatory targets.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its promising derivatives to assess their drug-like potential.

Conclusion

This compound presents a compelling starting point for medicinal chemistry research. Its structural similarity to known anti-inflammatory agents, coupled with a straightforward synthetic route, makes it an attractive scaffold for the development of novel therapeutics. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule and its derivatives in the fight against inflammatory diseases.

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). Springer Nature. Retrieved January 14, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). Jacobs Publishers. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

Application Note & Protocol: Formulation of 4-(3,5-Dimethylphenoxy)benzoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible formulation of 4-(3,5-Dimethylphenoxy)benzoic acid for use in a variety of in vitro biological assays. Due to its hydrophobic nature and carboxylic acid moiety, this compound presents specific handling challenges that, if not properly addressed, can lead to experimental artifacts such as precipitation and inconsistent biological activity. This guide details the physicochemical properties of the compound, provides validated, step-by-step protocols for the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent aqueous working solutions, and offers critical insights into maintaining compound stability and assay compatibility. Adherence to these protocols will enable researchers to generate reliable and meaningful data in their pharmacological and biological investigations.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a robust formulation strategy. This compound is an aromatic carboxylic acid with significant hydrophobicity.

PropertyValueSource
Chemical Name This compound-
CAS Number 925005-06-7[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Solid (form may vary)General
Solubility (Organic) Soluble in DMSO and Dimethylformamide (DMF).[2]
Solubility (Aqueous) Sparingly soluble in aqueous buffers.[2][3]
pKa (estimated) ~4-5 (typical for benzoic acids)[4]

Note: The aqueous solubility is highly pH-dependent due to the ionizable carboxylic acid group.

Principle of Formulation for Hydrophobic Carboxylic Acids

The primary challenge in formulating this compound lies in its poor aqueous solubility. At physiological pH (~7.4), the carboxylic acid group is predominantly deprotonated (ionized), which can slightly improve solubility compared to its protonated state at acidic pH. However, the large, nonpolar phenoxy-dimethylphenyl structure dominates, making the molecule hydrophobic overall.

Our strategy involves a two-step process:

  • Primary Dissolution: Utilize a potent, water-miscible organic solvent, such as DMSO, to create a high-concentration primary stock solution. This leverages the principle of "like dissolves like."

  • Aqueous Dilution: Carefully dilute the primary stock into the final aqueous assay buffer. This step is critical, as rapid changes in solvent polarity can cause the compound to precipitate. The final concentration of the organic solvent must be kept to a minimum to avoid interfering with the biological assay.[5][6]

The diagram below illustrates the pH-dependent equilibrium that influences the compound's charge state and, consequently, its solubility in aqueous media.

G cluster_0 Aqueous Environment Protonated R-COOH (Less Soluble, Neutral) Deprotonated R-COO⁻ + H⁺ (More Soluble, Anionic) Protonated->Deprotonated pH > pKa Deprotonated->Protonated pH < pKa caption Fig 1. pH-dependent equilibrium of the carboxylic acid. G start Weigh Compound stock Prepare Primary Stock in 100% DMSO start->stock qc1 QC Check: Visual Inspection for Complete Dissolution stock->qc1 store Aliquot & Store Stock at -80°C qc1->store Pass intermediate Prepare Intermediate Dilution in DMSO (Optional, Recommended) store->intermediate working Prepare Final Working Solution in Assay Buffer (Vortex Immediately) intermediate->working qc2 QC Check: Visual Inspection for Precipitation working->qc2 assay Add to Assay Plate qc2->assay Pass

Sources

Application Notes and Protocols for the Use of 4-(3,5-Dimethylphenoxy)benzoic Acid in Polymer Chemistry for Improved Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polymers are critical in advanced engineering applications, where thermal stability is a paramount requirement. This document provides a comprehensive technical guide for researchers, scientists, and professionals in polymer and materials development on the application of 4-(3,5-Dimethylphenoxy)benzoic acid as a key monomer to enhance the thermal properties of aromatic polymers. We will explore the underlying principles of its efficacy, detailed protocols for its synthesis, and its incorporation into a representative aromatic polyamide. This guide will elucidate how the unique molecular architecture of this monomer—specifically its rigid aromatic core, ether linkage, and bulky dimethylphenoxy side group—contributes to a significant increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the resulting polymers.

Introduction: The Challenge of Thermal Stability in Advanced Polymers

The relentless demand for materials that can withstand extreme temperatures in sectors such as aerospace, automotive, and electronics has driven significant research into high-performance polymers. Aromatic polymers, including aromatic polyamides (aramids) and polyesters, are renowned for their mechanical strength and thermal resistance, properties derived from their rigid backbones. However, the strong intermolecular forces and chain packing that confer these desirable properties often lead to poor solubility and high processing temperatures, limiting their widespread application.

A key strategy to enhance the thermal stability of these polymers while maintaining processability is the introduction of specific structural motifs into the polymer backbone. The incorporation of bulky side groups can increase the rotational energy barrier of the polymer chain, thereby elevating the glass transition temperature (Tg).[1] Furthermore, the inclusion of flexible ether linkages can improve solubility and processability without substantially compromising thermal stability.[2]

This compound is a monomer specifically designed to leverage these principles. Its structure offers a compelling combination of features to elevate polymer performance.

The Monomer: this compound

The strategic design of this compound provides a trifecta of benefits for enhancing polymer thermal stability.

  • Rigid Aromatic Core: The benzoic acid and phenoxy rings contribute to the overall rigidity of the polymer backbone, which is fundamental for high thermal resistance.

  • Flexible Ether Linkage: The ether bond introduces a degree of rotational freedom, which can enhance the solubility of the resulting polymer in organic solvents, a crucial aspect for processing and film casting.[2]

  • Bulky 3,5-Dimethylphenoxy Group: This pendant group acts as a significant steric impediment to close chain packing and restricts the segmental motion of the polymer chains. This restricted mobility necessitates higher thermal energy for the polymer to transition from a glassy to a rubbery state, resulting in a higher Tg.[1]

The chemical structure of this compound is depicted below:

Caption: Structure of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the monomer and its subsequent polymerization into a high-performance aromatic polyamide.

Protocol 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a reliable method for the formation of diaryl ethers.[3][4] This protocol outlines the synthesis from 4-bromobenzoic acid and 3,5-dimethylphenol.

Materials:

  • 4-Bromobenzoic acid

  • 3,5-Dimethylphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromobenzoic acid (10.0 g, 49.7 mmol), 3,5-dimethylphenol (7.29 g, 59.7 mmol), copper(I) iodide (0.95 g, 4.97 mmol), and anhydrous potassium carbonate (13.7 g, 99.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Place the flask in a preheated oil bath at 150-160 °C and reflux with vigorous stirring under a nitrogen atmosphere for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of 2M HCl.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield pure this compound as a solid.

Caption: Workflow for the synthesis of the monomer.

Protocol 2: Synthesis of Aromatic Polyamide via Direct Polycondensation

This protocol describes the synthesis of an aromatic polyamide from this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi direct phosphorylation method.[5]

Materials:

  • This compound (synthesized in Protocol 1)

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (5.13 g, 20 mmol), 4,4'-oxydianiline (4.00 g, 20 mmol), and anhydrous calcium chloride (2.22 g).

  • Solvent and Reagent Addition: Add 80 mL of anhydrous NMP and 20 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Polymerization: Add triphenyl phosphite (10.4 mL, 40 mmol) to the solution. Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Pour the solution slowly into 500 mL of vigorously stirring methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual salts and low molecular weight oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours to a constant weight.

Caption: Workflow for the direct polycondensation.

Characterization and Data Presentation

The synthesized monomer and polymer should be characterized using standard analytical techniques to confirm their structure and properties.

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., C=O of the carboxylic acid and amide, C-O-C of the ether linkage).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the monomer and the polymer repeating unit.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[6]

The following table presents representative data on the thermal properties of aromatic polyamides, illustrating the impact of incorporating bulky phenoxy side groups.

Polymer ReferenceDicarboxylic Acid ComponentDiamine ComponentTg (°C)Td at 10% Weight Loss (°C)
Control Polyamide Terephthalic Acid4,4'-Oxydianiline~260~500
Polyamide with Phenoxy Group 4-(Phenoxy)benzoic acid4,4'-Oxydianiline~285~520
Polyamide with Dimethylphenoxy Group (Predicted) This compound4,4'-Oxydianiline>300>530

Note: The data for the control and phenoxy-containing polyamides are representative values from the literature. The data for the dimethylphenoxy-containing polyamide is a predicted outcome based on structure-property relationships.[1][7]

Causality and Mechanistic Insights

The enhanced thermal stability of polymers incorporating this compound is a direct consequence of its molecular architecture. The bulky 3,5-dimethylphenoxy group significantly hinders the rotation of the polymer backbone. This steric hindrance increases the energy barrier for segmental motion, which is the underlying principle of the glass transition. Consequently, a higher temperature is required to induce the transition from a rigid, glassy state to a more flexible, rubbery state, leading to an elevated Tg.

Furthermore, the aromatic nature of the monomer contributes to a high char yield upon thermal decomposition. At elevated temperatures, the aromatic rings can undergo cross-linking reactions to form a stable char layer, which insulates the underlying polymer from further degradation, thereby increasing the overall thermal stability.

Conclusion

This compound is a highly effective monomer for the synthesis of high-performance aromatic polymers with enhanced thermal stability. The protocols provided herein offer a robust framework for its synthesis and polymerization. The resulting polymers, characterized by high glass transition temperatures and decomposition temperatures, are promising candidates for applications in demanding environments where thermal resistance is a critical performance metric. The principles and methodologies outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this and structurally similar monomers in the development of next-generation advanced materials.

References

  • Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Journal of the Chinese Chemical Society, 59(6), 749-758.
  • Li, S., Xu, L., An, B., & Ma, D. (2025). The combination of CuI/6-hydroxy picolinohydrazide catalyzes a coupling of (hetero)aryl chlorides with anilines at 100 °C to afford a broad range of biaryl amines. Organic Letters, 27, 1498-1503.
  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1095-1105.
  • Espeso, M., de la Campa, J. G., de Abajo, J., & García, J. L. (2005). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 1011-1021.
  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9.
  • Hsiao, S. H., & Liou, G. S. (2001). Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research, 7(4), 205-213.
  • Liou, G. S., & Hsiao, S. H. (1997). Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 35(11), 2273-2280.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides by direct polycondensation of dicarboxylic acids and diamines with triphenyl phosphite in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Li, S., et al. (2025). The combination of CuI/6-hydroxy picolinohydrazide catalyzes a coupling of (hetero)aryl chlorides with anilines at 100 °C to afford a broad range of biaryl amines. Organic Letters, 27, 1498-1503.
  • Espeso, M., de la Campa, J. G., de Abajo, J., & García, J. L. (2005). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 1011-1020.
  • Hsiao, S. H., & Liou, G. S. (1997). Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 35(11), 2273-2280.
  • Liou, G. S., & Hsiao, S. H. (2001). Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research, 7(4), 205-213.
  • Ghaemy, M., et al. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Journal of the Chinese Chemical Society, 59(6), 749-758.
  • Jiang, Z., et al. (2015). Functional Aromatic Polyamides. Polymers, 7(12), 2634-2670.
  • Ullmann, F. (1901). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Zhang, S., et al. (2014). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.
  • Ueda, M., et al. (2014). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry, 5(20), 5985-5990.
  • Gong, B., et al. (2002). Large aromatic amide helices via living polycondensation.
  • Takasu, A., et al. (2012). Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Macromolecules, 45(8), 3326-3334.
  • Oishi, Y., et al. (2007). Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes. Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3247-3255.
  • Tharakan, S. A., & Muthusamy, S. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC advances, 11(31), 19045-19058.
  • BenchChem. (2025).
  • Bera, S., et al. (2019). Synthesis and properties of aromatic polyamides containing trifluoromethyl groups and unsymmetrical structures. Journal of Polymer Research, 26(8), 1-11.
  • Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Hsiao, S. H., & Chang, C. H. (2006). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Li, J., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(5), 378-380.
  • Oishi, Y., et al. (2020). Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. Polymer Chemistry, 11(34), 5439-5447.
  • Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455.
  • Liggieri, C. S., et al. (2009). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 1(1), 12-28.
  • Schbroek, F., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(11), 254-267.
  • Kumar, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes. The primary synthetic route discussed involves a copper-catalyzed Ullmann condensation to form the diaryl ether bond, followed by hydrolysis of a nitrile intermediate.

Synthetic Workflow Overview

The synthesis is a two-step process. The first step is a copper-catalyzed C-O cross-coupling reaction (an Ullmann condensation) between 3,5-dimethylphenol and an activated aryl halide, such as 4-halobenzonitrile. The second step is the hydrolysis of the resulting nitrile to the desired carboxylic acid.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Purification A 3,5-Dimethylphenol C Cu(I) Catalyst Base, Ligand (optional) Solvent, Heat A->C B 4-Halobenzonitrile (X = I, Br) B->C D 4-(3,5-Dimethylphenoxy)benzonitrile C->D C-O Coupling E 4-(3,5-Dimethylphenoxy)benzonitrile F Acid or Base H₂O, Heat E->F Hydrolysis G Crude this compound F->G Hydrolysis H Crude Product I Acid-Base Extraction Recrystallization H->I J Pure Product I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: The Ullmann Condensation (Step 1)

This section addresses the most common and critical step where yield can be compromised. The Ullmann reaction, while powerful, is known for its sensitivity to reaction conditions.[2]

Question: My Ullmann condensation reaction is showing low to no yield. What are the potential causes and how can I fix it?

Low yield is the most frequent issue and can stem from several factors. Follow this diagnostic and troubleshooting workflow:

Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_optimization System Optimization start Low / No Yield check_cu 1. Check Copper Source start->check_cu check_atmosphere 2. Ensure Inert Atmosphere start->check_atmosphere check_reagents 3. Verify Reagent Purity & Dryness start->check_reagents screen_base 4. Screen Bases start->screen_base screen_ligand 5. Introduce a Ligand start->screen_ligand screen_temp 6. Adjust Temperature start->screen_temp sol_cu Use fresh, high-purity CuI. Old Cu(I) salts oxidize and lose activity. check_cu->sol_cu sol_atmosphere Oxygen deactivates the catalyst. Use Schlenk line or glovebox. Degas solvent (freeze-pump-thaw or sparge with Ar/N₂). check_atmosphere->sol_atmosphere sol_reagents Water leads to dehalogenation. Use anhydrous solvents and dry reagents. check_reagents->sol_reagents sol_base Base strength is critical. Test K₂CO₃, K₃PO₄, and Cs₂CO₃. Cs₂CO₃ is often superior but more expensive. screen_base->sol_base sol_ligand Ligands accelerate the reaction and allow for milder temperatures. Screen N,N'-dimethylethylenediamine, 1,10-phenanthroline, or L-proline. screen_ligand->sol_ligand sol_temp Traditional Ullmann reactions require >180°C. Ligand-assisted reactions can run at 80-120°C. If no reaction, increase temp incrementally. If decomposition, decrease temp. screen_temp->sol_temp

Caption: Troubleshooting workflow for low yield in the Ullmann condensation step.

In-Depth Explanation:

  • Copper Catalyst Activity: The active catalytic species in an Ullmann reaction is typically Copper(I).[3][4] Commercially available Cu(I) salts like CuI can readily oxidize to Cu(II) upon prolonged exposure to air, rendering them inactive.[5] Always use a fresh bottle of high-purity CuI or from a properly stored (desiccated, inert atmosphere) stock.

  • Inert Atmosphere and Anhydrous Conditions: Oxygen can lead to catalyst deactivation and unwanted side reactions.[5] Similarly, the presence of water or other protic impurities can cause a common side reaction: dehalogenation of the aryl halide (e.g., conversion of 4-bromobenzonitrile to benzonitrile), which consumes starting material without forming the desired product.[6] It is critical to use properly dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere of nitrogen or argon.

  • Optimization of Reaction Parameters: The "classic" Ullmann condensation required harsh conditions, often with stoichiometric copper and temperatures exceeding 200°C.[7] Modern protocols have significantly improved upon this.

    • Ligands: The introduction of ligands to stabilize the copper catalyst is one of the most significant advancements, allowing for lower reaction temperatures and catalytic amounts of copper.[8][9][10] Ligands like diamines or amino acids coordinate to the copper center, increasing its solubility and reactivity.[8]

    • Base and Solvent: The choice of base and solvent is interdependent and crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[11] High-boiling polar aprotic solvents like DMF, NMP, or 1,4-dioxane are commonly used.[7] A systematic screening of these variables is often necessary to find the optimal conditions for a specific substrate pair.

Question: I am observing significant amounts of 3,5,3',5'-tetramethylbiphenyl (homocoupling of the phenol) and/or dehalogenation of my 4-halobenzonitrile. How can I improve selectivity?

Answer: These side reactions indicate that the desired cross-coupling pathway is being outcompeted.

  • Lower the Reaction Temperature: High temperatures can promote side reactions and decomposition.[5] The use of a more active catalyst system, particularly one with a suitable ligand, can often allow the reaction to proceed efficiently at a lower temperature (e.g., 100-120°C instead of >160°C), thereby minimizing these undesired pathways.[6]

  • Introduce a Ligand: As mentioned previously, ligands are key to improving selectivity. They modulate the electronic properties and steric environment of the copper catalyst, favoring the desired cross-coupling mechanism over homocoupling or reductive dehalogenation pathways.[5]

  • Check Reagent Purity: Ensure your 3,5-dimethylphenol is free of oxidizing impurities. Use anhydrous solvents to minimize the source of protons for dehalogenation.[5]

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 4-bromobenzonitrile or 4-iodobenzonitrile? The reactivity of aryl halides in Ullmann condensations generally follows the order: I > Br >> Cl.[12][13] Therefore, 4-iodobenzonitrile will typically react faster and under milder conditions than 4-bromobenzonitrile. However, it is also more expensive. 4-bromobenzonitrile often provides a good balance of reactivity and cost and can be driven to completion with optimized, ligand-assisted conditions.[11]

Q2: Can I use 4-bromobenzoic acid directly instead of the nitrile? While possible, coupling directly with 4-bromobenzoic acid can be challenging.[10] The acidic proton of the carboxyl group can interfere with the basic conditions required for the reaction, and the carboxylate salt may have poor solubility in common organic solvents. It is generally more reliable to use a protected version, like an ester (e.g., methyl 4-bromobenzoate) or the nitrile, and deprotect/hydrolyze in a subsequent step.

Q3: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against standards of your starting materials (3,5-dimethylphenol and 4-halobenzonitrile). The product, being larger and having a different polarity, will have a distinct Rf value. The disappearance of the limiting reagent indicates the reaction is nearing completion. For more quantitative analysis, GC-MS can be used on aliquots taken from the reaction.[6]

Q4: My nitrile hydrolysis (Step 2) is slow or incomplete. What should I do? Nitrile hydrolysis requires vigorous conditions.[14]

  • For acidic hydrolysis: Ensure you are using a strong acid (e.g., concentrated HCl or a mixture of H₂SO₄/H₂O) and heating to reflux for a sufficient period (often several hours).[15][16]

  • For basic hydrolysis: Use a concentrated solution of a strong base like NaOH or KOH in a water/alcohol co-solvent system and heat to reflux.[15] Note that this will initially form the carboxylate salt. A separate acidification step with a strong acid (e.g., HCl) is required to precipitate the final carboxylic acid product.[16]

Experimental Protocols

Protocol 1: Ullmann Condensation - Synthesis of 4-(3,5-Dimethylphenoxy)benzonitrile

This is a representative ligand-assisted protocol. Optimization may be required.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylphenol (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add 4-bromobenzonitrile (1.2 eq.) and N,N'-dimethylethylenediamine (ligand, 0.1 eq.).

  • Solvent: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.5 M with respect to the 3,5-dimethylphenol.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the 3,5-dimethylphenol spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper salts and base. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Nitrile Hydrolysis - Synthesis of this compound
  • Setup: To a round-bottom flask containing the crude 4-(3,5-dimethylphenoxy)benzonitrile from the previous step, add a 3:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) with stirring for 4-6 hours. The mixture will become homogeneous as the reaction progresses.

  • Precipitation: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification (Acid-Base Extraction): a. Dissolve the crude solid in an aqueous solution of 10% sodium hydroxide. b. Wash this basic aqueous solution with diethyl ether or ethyl acetate (2x) to remove any neutral organic impurities. c. Cool the aqueous layer in an ice bath and re-acidify by slowly adding concentrated hydrochloric acid until the pH is ~2. The pure product will precipitate out.

  • Final Steps: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound. Recrystallization from an ethanol/water or acetic acid/water mixture can be performed for higher purity.[17]

Data Summary: Optimizing Ullmann Conditions

The following table summarizes expected trends when optimizing the Ullmann condensation step, based on literature precedents for diaryl ether synthesis.[11][18][19]

ParameterCondition A (Classic)Condition B (Moderate)Condition C (Optimized)Expected Yield Trend
Copper Source Cu Powder (1.5 eq)CuI (0.1 eq)CuI (0.05 eq)C > B > A
Ligand NoneNoneN,N'-dimethylethylenediamine (0.1 eq)C > B = A
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)C > B > A
Solvent NitrobenzeneDMF1,4-DioxaneC ≈ B > A
Temperature 210 °C140 °C110 °CC > B > A (in terms of purity)

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
  • Wikipedia. (n.d.). Ullmann reaction.
  • BenchChem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions.
  • TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (n.d.). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines | Organic Letters.
  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • ACS Publications. (n.d.). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst | The Journal of Organic Chemistry.
  • Mapping Ignorance. (2019). The role of copper in the Ullmann reaction.
  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • J&K Scientific. (n.d.). This compound | 149190-98-7.
  • ResearchGate. (2025). The Ullmann Ether Condensation.
  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.

Sources

Technical Support Center: Synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-dimethylphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this diaryl ether synthesis. Instead of a generic protocol, we will address specific experimental issues through a detailed FAQ and troubleshooting section, grounded in mechanistic principles and practical experience.

The formation of the ether linkage between 3,5-dimethylphenol and a 4-halobenzoic acid, typically via an Ullmann condensation or a Buchwald-Hartwig C-O coupling, is a robust transformation. However, it is often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth solutions to these common problems.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is disappointingly low, and I'm recovering significant amounts of my starting materials, 4-halobenzoic acid and 3,5-dimethylphenol. What are the likely causes?

A: Low conversion is a frequent issue, typically pointing to suboptimal reaction conditions or catalyst deactivation. The Ullmann condensation, a copper-catalyzed reaction, traditionally requires high temperatures, but modern ligand-accelerated systems can operate under milder conditions.[1][2][3]

Root Causes & Solutions:

  • Insufficiently High Temperature: Traditional Ullmann couplings require temperatures often exceeding 150-200°C to proceed at a reasonable rate.[1][2] If you are not using a modern ligand-accelerated system, your reaction may simply be too slow.

    • Solution: Gradually increase the reaction temperature in 10°C increments. If using a high-boiling solvent like DMF or NMP, ensure you are reaching the target temperature.

  • Poor Choice of Base: The base is critical for deprotonating the phenol, but its nature also affects the solubility of the resulting phenoxide and the overall reaction kinetics.

    • Solution: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) because cesium phenoxides are more soluble and dissociated in organic solvents.[3] For base-sensitive substrates, weaker bases may be necessary, but this could require higher temperatures or longer reaction times.

  • Catalyst/Ligand Incompatibility or Deactivation: Not all ligands are suitable for C-O coupling. Some, like N-methylglycine, have been reported to undergo a side reaction where they couple with the aryl halide, effectively poisoning the catalyst.[2]

    • Solution: For the Ullmann reaction, a proven catalytic system is CuI with a ligand such as N,N-dimethylglycine or 1,10-phenanthroline.[4][5] Ensure your reagents are pure and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative deactivation of the Cu(I) catalyst.

Q2: I've isolated a significant byproduct that my analysis (e.g., Mass Spec, ¹H NMR) shows is missing the carboxylic acid group. What is this compound and how do I prevent its formation?

A: This is a classic case of decarboxylation , where the -COOH group is lost from the 4-halobenzoic acid starting material or the final product. This reaction is particularly favored by high temperatures and basic conditions, which are often employed in Ullmann syntheses.[6][7][8] The resulting byproduct would be 1-(3,5-dimethylphenoxy)-4-halobenzene or 3,5-dimethylphenyl phenyl ether if decarboxylation occurs after coupling.

Mechanistic Insight: Aromatic decarboxylation can be catalyzed by copper salts in high-boiling polar solvents like quinoline.[7] The presence of a base facilitates the formation of a carboxylate salt, which can then undergo thermal decomposition.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical factor. Modern ligand systems for Ullmann C-O coupling can often run at temperatures as low as 90-110°C, which significantly suppresses decarboxylation.[2]

  • Optimize the Base: Use the mildest base that still provides a reasonable reaction rate. Avoid strongly basic conditions where possible.

  • Use a More Reactive Halide: Employing 4-iodobenzoic acid instead of 4-bromobenzoic acid allows the reaction to proceed under milder conditions (lower temperature or shorter time), thereby reducing the opportunity for decarboxylation.[1]

Q3: My final product is contaminated with a significant amount of benzoic acid. How is this possible?

A: The presence of benzoic acid points to a hydrodehalogenation (or protodehalogenation) side reaction. In this process, the halogen atom on the 4-halobenzoic acid is replaced by a hydrogen atom. This is a common side reaction in many transition-metal-catalyzed cross-couplings, including both Ullmann and Buchwald-Hartwig reactions.[9][10]

Root Causes & Solutions:

  • Presence of Protic Impurities: Water is a common culprit. It can act as a proton source in the catalytic cycle, leading to the formation of benzoic acid.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the bases (e.g., K₂CO₃, Cs₂CO₃) by heating under vacuum before use. Running the reaction under a strictly inert atmosphere is crucial.

  • Solvent Choice: Some solvents can act as hydrogen atom donors, particularly at high temperatures.

    • Solution: Use stable, aprotic polar solvents like dioxane, toluene, or DMF.

Q4: I'm observing a high-molecular-weight byproduct that is poorly soluble in most organic solvents. What might this be?

A: This is likely due to the Ullmann homocoupling of your 4-halobenzoic acid starting material.[4][11] This reaction produces 4,4'-biphenyldicarboxylic acid, a symmetrical biaryl compound. This molecule's rigidity, symmetry, and ability to form strong intermolecular hydrogen bonds contribute to its high melting point and poor solubility.

Mitigation Strategies:

  • Control Stoichiometry: Ensure that the phenol is not the limiting reagent. Using a slight excess of 3,5-dimethylphenol (e.g., 1.1-1.2 equivalents) can favor the desired cross-coupling over the homocoupling pathway.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor homocoupling. Stick to the recommended catalytic amounts (typically 1-10 mol%).

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.

Visualizing Reaction Pathways

The synthesis of this compound is a competition between the desired product formation and several off-target pathways.

G cluster_start Starting Materials cluster_catalyst Reaction Conditions cluster_side Side Products 3,5-Dimethylphenol 3,5-Dimethylphenol Product 4-(3,5-Dimethylphenoxy) benzoic acid 3,5-Dimethylphenol->Product Desired Pathway (Ullmann Coupling) 4-Halobenzoic Acid 4-Halobenzoic Acid 4-Halobenzoic Acid->Product Desired Pathway (Ullmann Coupling) Homocoupled Biaryl Homocoupled Biaryl 4-Halobenzoic Acid->Homocoupled Biaryl Homocoupling Benzoic Acid Benzoic Acid 4-Halobenzoic Acid->Benzoic Acid Hydrodehalogenation Cu(I) Catalyst Cu(I) Catalyst Base Base Heat Heat Decarboxylated Product Decarboxylated Product Product->Decarboxylated Product Decarboxylation

Caption: Competing reaction pathways in the Ullmann synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G start Problem Observed low_yield Low Yield / Low Conversion start->low_yield decarbox Product Missing COOH start->decarbox hydrodehal Benzoic Acid Impurity start->hydrodehal homocoupling Insoluble Byproduct start->homocoupling cause_temp Temp too low? low_yield->cause_temp cause_base Ineffective Base? low_yield->cause_base cause_decarb_temp Temp too high? decarbox->cause_decarb_temp cause_water Water present? hydrodehal->cause_water cause_stoich Stoichiometry off? homocoupling->cause_stoich cause_temp->cause_base No sol_inc_temp Increase Temp cause_temp->sol_inc_temp Yes sol_change_base Switch to Cs2CO3 cause_base->sol_change_base Yes sol_dec_temp Decrease Temp / Use Milder Conditions cause_decarb_temp->sol_dec_temp Yes sol_dry Dry Reagents & Use Inert Atmosphere cause_water->sol_dry Yes sol_stoich Use slight excess of phenol cause_stoich->sol_stoich Yes

Sources

Technical Support Center: Purification of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3,5-Dimethylphenoxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in its purification. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream applications.[1] This guide provides troubleshooting advice and detailed protocols based on established chemical principles to help you overcome common purification hurdles.

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a 4-halobenzoic acid and 3,5-dimethylphenol.[2][3][4] While effective, this reaction often generates a mixture of products and byproducts that can make isolation of the pure compound challenging. This guide will address these specific issues head-on.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What's happening and how can I fix it?

Answer: This is a common issue often caused by the presence of impurities that depress the melting point of the final product, resulting in a eutectic mixture. Residual high-boiling solvents like DMF or NMP, often used in Ullmann reactions, can also contribute to this problem.[2]

  • Probable Cause 1: Unreacted Starting Materials. The presence of unreacted 3,5-dimethylphenol or the 4-halobenzoic acid starting material can significantly hinder crystallization.

  • Probable Cause 2: Reaction Byproducts. Homocoupling of the starting materials or other side reactions can create impurities with similar polarities to the desired product.

  • Probable Cause 3: Residual Solvent. High-boiling polar aprotic solvents used in the synthesis are difficult to remove under standard vacuum and can trap the product in an oily state.

Solutions:

  • Trituration: Before attempting a full recrystallization, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexane or a mixture of ethyl acetate/hexane. This will often wash away highly non-polar impurities and can help induce crystallization of your product.

  • Acid-Base Extraction: The most robust method to separate the acidic product from neutral or weakly acidic impurities is an acid-base extraction. This is the recommended first step for a challenging purification.[5][6] See the detailed protocol in Part 3.

  • Azeotropic Removal of Solvent: If residual DMF or NMP is suspected, dissolve the crude product in a solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process several times can help co-distill the high-boiling solvent.

Question 2: After purification, my product's melting point is broad, and TLC analysis shows multiple spots. What should I do next?

Answer: A broad melting point is a clear indicator of impurity.[7] If a simple recrystallization has failed, it suggests the impurities have solubility properties very similar to your target compound.

  • Probable Cause 1: Ineffective Recrystallization Solvent. The chosen solvent may be dissolving the impurities as well as the product, leading to co-crystallization. Benzoic acid's solubility increases significantly in hot water versus cold, a property exploited for its recrystallization.[8][9] However, the bulky, non-polar dimethylphenoxy group on your molecule reduces its solubility in water, making traditional water-based recrystallization less effective.

  • Probable Cause 2: Isomeric Impurities. If an incorrect starting material was used (e.g., 3,4-dimethylphenol instead of 3,5-dimethylphenol), the resulting isomeric product will be extremely difficult to separate by standard crystallization.

Solutions:

  • Multi-Step Purification: A combination of techniques is often necessary. First, perform a rigorous acid-base extraction to remove any non-acidic or weakly acidic compounds.[10] Then, follow this with recrystallization using a carefully selected solvent system.

  • Solvent System Screening: For recrystallization, screen a range of solvents. Good starting points are mixed solvent systems that balance polarity, such as ethanol/water, acetone/water, or ethyl acetate/hexane. The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[11]

  • Chromatography: If all else fails, column chromatography is the most powerful technique for separating compounds with similar properties.[12][13] A silica gel stationary phase with a mobile phase gradient of hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a good starting point.[14]

Question 3: My product has a distinct blue or green coloration. What is this, and is it a problem?

Answer: A blue or green tint is almost certainly due to residual copper catalyst from the Ullmann condensation.[2][3] Copper salts can chelate with the carboxylic acid group, making them difficult to remove. This contamination can interfere with subsequent reactions and biological assays.

  • Probable Cause: Incomplete removal of the copper catalyst during the initial reaction workup.

Solutions:

  • Aqueous Wash with a Chelating Agent: During the initial workup, after quenching the reaction, perform several washes of the organic layer with an aqueous solution of a chelating agent. A 5-10% aqueous solution of ammonium hydroxide or a dilute solution of ethylenediaminetetraacetic acid (EDTA) is very effective at sequestering copper ions into the aqueous phase.

  • Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, a small amount of activated carbon (charcoal) can be added to the solution.[11] The charcoal will adsorb the colored copper impurities. The hot solution must then be filtered through a fluted filter paper or a pad of Celite to remove the carbon before cooling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective single technique for purifying this compound?

For a crude mixture from a typical Ullmann synthesis, a well-executed acid-base extraction is the most powerful single technique.[5][15] It effectively separates the desired carboxylic acid from unreacted neutral starting materials (aryl halide, if any), neutral byproducts, and weakly acidic phenols. This should be the first purification step considered.

Q2: How can I best monitor the progress of my purification?

A combination of Thin-Layer Chromatography (TLC) and melting point analysis is essential.[7][14]

  • TLC: Use silica gel plates and a mobile phase like 7:3 Hexane:Ethyl Acetate with 1% acetic acid. Spot the crude material, the purified material, and the starting materials side-by-side. Purity is indicated by a single, well-defined spot.

  • Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting point indicates the presence of impurities.[7]

Q3: What are the best practices for recrystallizing this specific molecule?

Given its structure (a blend of polar carboxylic acid and non-polar diaryl ether), a mixed solvent system is often ideal.[11]

  • Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is highly soluble), such as hot ethanol or ethyl acetate.

  • While the solution is still hot, slowly add a "poor" solvent (one in which it is insoluble), such as water or hexane, dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[8]

Q4: What are the primary impurities I should expect from an Ullmann condensation synthesis?

The expected impurities are dictated by the reaction mechanism and starting materials.[3][16]

Impurity Structure Type Removal Strategy
3,5-DimethylphenolC₈H₁₀OWeakly AcidicAcid-Base Extraction (use of NaHCO₃)[5]
4-Halobenzoic AcidC₇H₅BrO₂ (example)AcidicRecrystallization, Chromatography (difficult)
Copper SaltsCu(I), Cu(II)Catalyst ResidueAqueous wash with NH₄OH or EDTA
Neutral Byproductse.g., Biaryl ethersNeutralAcid-Base Extraction

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Comprehensive Acid-Base Extraction

This protocol is designed to separate the desired carboxylic acid from neutral and weakly acidic (phenolic) impurities.

Steps:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Remove Phenolic Impurities: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the deprotonated 4-(3,5-Dimethylphenoxy)benzoate salt) into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Isolate the Product: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2.[6] A white precipitate of the pure product will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.

  • Dry the purified solid under vacuum.

Workflow Visualization

The following diagrams illustrate key decision-making and experimental processes.

G cluster_synthesis Ullmann Condensation & Workup cluster_purification Purification Strategy s1 Reactants: 4-Halobenzoic Acid 3,5-Dimethylphenol Cu Catalyst, Base, Solvent s2 Reaction Quench (e.g., with dilute acid) s1->s2 s3 Initial Extraction into Organic Solvent s2->s3 s4 Aqueous Wash (NH4OH or EDTA) s3->s4 s5 Crude Product (in organic solvent) s4->s5 p1 Crude Product s5->p1 Evaporate Solvent p2 Acid-Base Extraction (Protocol 1) p1->p2 p3 Pure Carboxylic Acid (Precipitate) p2->p3 p4 Recrystallization (Protocol 2 - See FAQ Q3) p3->p4 p5 Final Pure Product p4->p5

Caption: Overall workflow from synthesis to final pure product.

AcidBaseExtraction start Crude Product in Ethyl Acetate wash_bicarb Extract with sat. NaHCO3 (aq) start->wash_bicarb organic_layer1 Organic Layer: Neutral Impurities wash_bicarb->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Product as Sodium Salt + Deprotonated Phenol wash_bicarb->aqueous_layer1 Separate acidify Acidify with 6M HCl to pH 2 aqueous_layer1->acidify precipitate Precipitate: Pure this compound acidify->precipitate filtration Vacuum Filtration & Wash with cold H2O precipitate->filtration final_product Dry Product filtration->final_product

Caption: Detailed flowchart for the acid-base extraction protocol.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Begg, B. (2017). Extraction of Benzoic Acid. Odinity. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Department of Chemistry. Available at: [Link]

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Available at: [Link]

  • ResearchGate. (1979). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]

  • Google Patents. (1966). Purification of benzoic acid - US3235588A.
  • University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Department of Chemistry. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]

  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Available at: [Link]

  • J&K Scientific. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

  • ResearchGate. (2015). The Ullmann Ether Condensation. Available at: [Link]

  • AQA. (2015). A-level Chemistry Specification. Available at: [Link]

  • Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available at: [Link]

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. (2021). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Available at: [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Available at: [Link]

  • Google Patents. (2003). Process for purifying 3.5-dimethyl benzoic acid.
  • YouTube. (2022). Recrystallisation of benzoic acid. Available at: [Link]

  • ResearchGate. (2013). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available at: [Link]

  • ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • European Patent Office. (2019). Method for purification of benzoic acid. Available at: [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Available at: [Link]

  • Acta Crystallographica Section E. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Available at: [Link]

Sources

Stability of 4-(3,5-Dimethylphenoxy)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(3,5-Dimethylphenoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. As a molecule featuring both an ether linkage and a carboxylic acid functional group, its behavior under various experimental conditions is a critical consideration for ensuring the integrity and reproducibility of your results. This guide addresses common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Storage

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two functional groups: the diaryl ether linkage and the carboxylic acid moiety.

  • Diaryl Ether Linkage: This bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. It is also a potential site for oxidative degradation.

  • Carboxylic Acid Group: This group governs the molecule's acidic properties and solubility. Under significant thermal stress, benzoic acid and its derivatives can undergo decarboxylation.[1]

  • Aromatic Rings: The two phenyl rings can be susceptible to electrophilic attack and are chromophores that may absorb UV light, making the molecule potentially liable to photodegradation.[2][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is crucial to protect it from moisture, light, and incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.

Section 2: Stability in Solution

Q3: How does pH affect the solubility and stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor. The pKa of benzoic acid is approximately 4.2, and while the phenoxy group will have a minor electronic effect, the pKa of this compound is expected to be in a similar range.

  • Solubility: At pH values significantly below its pKa (e.g., pH < 3), the compound will exist predominantly in its neutral, protonated carboxylic acid form, which has low aqueous solubility.[5] As the pH increases above the pKa, it deprotonates to form the more water-soluble carboxylate salt.[6]

  • Stability: Highly alkaline conditions (pH > 9) should be approached with caution as they can promote the hydrolysis of the ether linkage, especially with heating.[7] While acidic conditions increase resistance to microbial degradation for some related compounds, very low pH combined with heat can also catalyze ether hydrolysis.[8] For general solution-phase experiments, a buffered solution in the slightly acidic to neutral range (pH 5-7) is often a good starting point for balancing solubility and stability.[7]

Q4: My experimental results are inconsistent. Could degradation in my stock solution be the cause?

A4: Yes, this is a common cause of inconsistent results. If you suspect degradation, consider the following:

  • Solution Age: Whenever possible, prepare solutions fresh daily. If you must store them, keep them refrigerated or frozen, protected from light.

  • Purity Check: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your stock solution against a solid reference standard. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.

  • Precipitation: Inconsistent results can also arise from the compound precipitating out of solution, especially if the solvent composition or temperature changes. Visually inspect your solution for any particulate matter before use.

Section 3: Forced Degradation Studies

Q5: I need to perform a forced degradation (stress testing) study. What are the recommended starting conditions?

A5: Forced degradation studies are essential to understand potential degradation pathways and to develop stability-indicating analytical methods.[9][10] The goal is typically to achieve 5-20% degradation of the active ingredient.[11] Below are the recommended starting conditions based on ICH guidelines.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp. to 60°CCleavage of the ether linkage
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp. to 60°CCleavage of the ether linkage
Oxidation 3% - 30% H₂O₂Room TemperatureOxidation of aromatic rings, ether cleavage
Thermal (Solid) Dry Heat80°C (or 10°C above accelerated stability)Decarboxylation, general decomposition
Thermal (Solution) Heat60°C in aqueous solutionHydrolysis, Decarboxylation
Photostability UV/Vis Light SourceICH Q1B Guidelines (1.2 million lux hours visible, 200 watt hours/m² UV)Photolytic cleavage, ring modifications

Note: These are starting points. The severity of the conditions (concentration, temperature, duration) should be adjusted if degradation is too rapid or too slow.[12][13]

Q6: What are the likely degradation products of this compound under stress conditions?

A6: Based on the chemical structure, the most probable degradation products are:

  • 3,5-Dimethylphenol and 4-Hydroxybenzoic acid: Resulting from the hydrolytic or oxidative cleavage of the diaryl ether bond.

  • 1-(3,5-dimethylphenoxy)benzene: Resulting from the thermal decarboxylation of the parent molecule.

The formation of these products provides distinct analytical targets for developing a stability-indicating method.

// Invisible nodes for layout {rank=same; p1; p2; p3} } Caption: Potential degradation pathways of this compound.

Section 4: Analytical Methodology

Q7: How can I analytically monitor the stability of this compound and its degradants?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. T[14][15]he method must be able to resolve the parent compound from all potential degradation products and any formulation excipients.

  • Typical Setup: Reversed-phase chromatography (e.g., using a C18 column) with UV detection is highly effective.

  • Method Development: Start with a gradient elution using a buffered aqueous mobile phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The buffer pH should be chosen to ensure consistent ionization of the carboxylic acid (typically pH 2.5-3.5).

  • Peak Purity: During validation, peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is not co-eluting with any degradants.

Experimental Protocols and Workflows

Protocol 1: General Forced Degradation Procedure

This protocol outlines the steps for subjecting the compound to stress conditions.

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep a sample at room temperature and another in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Treat as in the acid hydrolysis step.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light.

  • Thermal Degradation (Solution): Keep a sealed vial of the stock solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to prevent further degradation.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze immediately by HPLC.

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl) analyze Analyze Stressed Samples by Stability-Indicating HPLC acid->analyze Sample & Quench base Base Hydrolysis (0.1M NaOH) base->analyze Sample & Quench ox Oxidation (3% H2O2) ox->analyze Sample & Quench therm Thermal (60-80°C) therm->analyze Sample & Quench photo Photolytic (ICH Q1B) photo->analyze Sample & Quench start Prepare Drug Solution (e.g., 1 mg/mL) start->acid Expose to Stress start->base Expose to Stress start->ox Expose to Stress start->therm Expose to Stress start->photo Expose to Stress end Identify Degradants & Establish Degradation Profile analyze->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3,5-Dimethylphenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(3,5-Dimethylphenoxy)benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable compounds. As intermediates in the development of pharmaceuticals and agricultural chemicals, the efficient synthesis of these molecules is critical.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. The primary synthetic route involves a copper-catalyzed C-O cross-coupling reaction, commonly known as the Ullmann condensation, between a substituted phenol and an aryl halide.[2][3][4]

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield of the desired product.[5] Several factors can contribute to this issue in the context of an Ullmann-type reaction.

Possible Cause & Suggested Solution

  • Suboptimal Catalyst System: The choice of copper source and ligand is paramount for an efficient Ullmann coupling.[6][7] While traditional methods used stoichiometric copper powder at high temperatures, modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, in combination with a stabilizing ligand.[2][8]

    • Actionable Advice: Screen various copper(I) sources (e.g., CuI, CuBr, Cu₂O) and a panel of ligands.[6] N,N-dimethylglycine, L-proline, and 1,10-phenanthroline are effective ligands that can significantly improve reaction rates and yields at lower temperatures.[6][9] For electron-rich substrates, N-methylated amino acid-derived ligands or N-butylimidazole may be particularly effective.[9]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.[6]

    • Actionable Advice: Anhydrous inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are commonly used.[6][10] The choice is often substrate-dependent, so it is advisable to screen a few options. Ensure the base is finely powdered and anhydrous to maximize its reactivity.[6]

  • Inappropriate Solvent: Solvent polarity can significantly impact the reaction rate and yield.[11][12][13]

    • Actionable Advice: Polar aprotic solvents like DMF, dioxane, or N-methylpyrrolidone (NMP) are generally preferred for Ullmann couplings as they help to solubilize the reactants and the catalyst complex.[2][6] In some O-arylation reactions, non-polar solvents such as toluene or xylene have proven effective.[6]

  • Reaction Temperature Too Low: While modern ligand systems allow for milder conditions, the reaction may still require sufficient thermal energy to proceed.[7]

    • Actionable Advice: If no reaction is observed at a lower temperature (e.g., 80 °C), incrementally increase it to 100 °C or 120 °C while monitoring for product formation and potential decomposition.[6]

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst CuI (5-10 mol%)Screen CuBr, Cu₂O
Ligand N,N-dimethylglycine (10-20 mol%)Screen L-proline, 1,10-phenanthroline
Base K₃PO₄ (2 equivalents)Screen Cs₂CO₃, K₂CO₃
Solvent DMF or DioxaneScreen Toluene, NMP
Temperature 100 °CTitrate between 80-120 °C

Table 1. Recommended starting parameters for optimizing the Ullmann condensation for this compound derivatives.

Issue 2: Difficult Purification and Persistent Impurities

Even with a good yield, purification can be challenging due to the presence of unreacted starting materials or side products.

Possible Cause & Suggested Solution

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be difficult due to similar polarities.

    • Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure maximum conversion before workup.[6]

  • Formation of Homocoupled Byproducts: The Ullmann reaction can sometimes lead to the formation of biaryl compounds from the homocoupling of the aryl halide starting material.[14][15]

    • Actionable Advice: This is often a sign of an inefficient catalytic system. Optimizing the ligand and reaction temperature can minimize this side reaction.[6]

  • Hydrolysis of Ester or Nitrile Precursors: If the benzoic acid is being synthesized from a corresponding ester or nitrile, incomplete hydrolysis can lead to impurities.[16][17][18]

    • Actionable Advice: For hydrolysis of a 4-phenoxybenzonitrile derivative, ensure a sufficient excess of a strong base like KOH and adequate reflux time.[16][17] Acidification after the reaction is complete is necessary to protonate the carboxylate and allow for extraction.[16]

Issue 3: Reaction Stalls or Catalyst Decomposition

A reaction that starts but fails to go to completion, or a visible change in the reaction mixture (e.g., turning black), can indicate catalyst deactivation.

Possible Cause & Suggested Solution

  • Oxidation of the Copper Catalyst: The active Cu(I) species can be oxidized to inactive Cu(II), especially in the presence of air at elevated temperatures.[7]

    • Actionable Advice: Ensure the reaction is performed under an inert atmosphere, such as nitrogen or argon.[6] This involves using oven-dried glassware and properly sealed reaction vessels.

  • Unstable Catalyst-Ligand Complex: The chosen ligand may not form a sufficiently stable complex with the copper catalyst under the reaction conditions, leading to the precipitation of copper oxides.[6]

    • Actionable Advice: Screening different classes of ligands can identify a more robust catalytic system.[9]

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction between 3,5-dimethylphenol and a 4-halobenzoic acid derivative (e.g., 4-fluorobenzonitrile followed by hydrolysis, or methyl 4-bromobenzoate followed by hydrolysis).[2][3][19]

Q2: Can I use a palladium-catalyzed cross-coupling reaction instead of an Ullmann condensation?

Yes, palladium-catalyzed methods like the Buchwald-Hartwig amination are alternatives for C-N bond formation and related C-O couplings.[2] However, for diaryl ether synthesis, the Ullmann reaction is often more cost-effective due to the lower price of copper compared to palladium.[9] Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation but is less commonly used for the direct formation of diaryl ethers.[20][21][22][23][24]

Q3: My starting 4-halobenzoic acid has an electron-withdrawing group. How does this affect the reaction?

An electron-withdrawing group on the aryl halide generally activates the ring towards nucleophilic aromatic substitution, which can facilitate the Ullmann condensation.[2] This can lead to faster reaction rates and potentially allow for milder reaction conditions.

Q4: How do I prepare the phenoxide in situ?

The phenoxide is generated by reacting the 3,5-dimethylphenol with a suitable base, such as K₃PO₄ or Cs₂CO₃, in the reaction mixture.[6] It is crucial to use an anhydrous base and solvent to prevent the competing hydrolysis of the aryl halide and to ensure the complete formation of the more nucleophilic phenoxide.[25]

Q5: What is the mechanism of the Ullmann condensation?

The precise mechanism is still a subject of study, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, and subsequent reductive elimination to yield the diaryl ether product and regenerate the Cu(I) catalyst.[26]

Ullmann_Cycle cluster_reactants Reactants CuI Cu(I)X Cu_Phenoxide Ar'O-Cu(I) CuIII_Complex Ar'O-Cu(III)(Ar)X Cu_Phenoxide->CuIII_Complex + Ar-X (Oxidative Addition) Product Ar-O-Ar' (Product) CuIII_Complex->Product Reductive Elimination Product->CuI Regenerates Catalyst ArX Ar-X ArOH Ar'-OH + Base ArOH->Cu_Phenoxide - HX

Caption: A simplified representation of the proposed catalytic cycle for the Ullmann condensation.

III. Experimental Protocols

General Procedure for Ullmann Condensation

Reagents and Materials:

  • 3,5-Dimethylphenol (1.0 mmol)

  • 4-Halobenzoic acid derivative (e.g., 4-fluorobenzonitrile or methyl 4-bromobenzoate) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane) (3-5 mL)

  • Oven-dried Schlenk tube or sealed vial

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add 3,5-dimethylphenol, the 4-halobenzoic acid derivative, copper(I) iodide, ligand, and base.[6]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[6]

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[6]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • If the product is an ester or nitrile, proceed with the appropriate hydrolysis step.

  • If the product is the final acid, perform an acid-base extraction to purify.

  • Further purify the crude product by recrystallization or column chromatography.

Procedure for Hydrolysis of 4-(3,5-Dimethylphenoxy)benzonitrile
  • To a solution of the 4-(3,5-Dimethylphenoxy)benzonitrile (1 mmol) in a mixture of methanol and ethanol, add a solution of potassium hydroxide (20 mmol) in water.[16]

  • Reflux the reaction mixture for 4-6 hours, or until TLC indicates the disappearance of the starting material.[16]

  • After cooling to room temperature, acidify the mixture with 3M HCl to a pH of 1.[16]

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[16]

IV. References

  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Retrieved from

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from

  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from

  • MDPI. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from

  • ResearchGate. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from

  • TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. Retrieved from

  • National Institutes of Health. (n.d.). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Retrieved from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from

  • ChemicalBook. (n.d.). 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis. Retrieved from

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from

  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from

  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

  • J&K Scientific. (n.d.). This compound. Retrieved from

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from

  • ChemSpider. (2014). Partial hydrolysis of a benzonitrile. Retrieved from

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from

  • National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1OqdCMqxROEs6OEzLZCQXWm1en4WngeUd3aqztBtQImnSzwsU3iUaraNpjl-9srZ0o76EO4pUitdGakAibg-IhyAv-zMHdF2HQGR-dil-XIpr1ugsTMcKtFWqhPNV8DlrmJkHZyvZ4lGCifBnlr62FXO9YSPhq20RUTeIyCvMCHQ_GhKWlkSQmnBEWo4iqE6E6aGbNvTRSuudzwnRsNegCxI_qjVAzO-OQw0NlQn35O6k_8E5nCJMwHJFvqQ5GXhm9IIW0RTaBA6rylj9L1ZqeNiYjdK6c9CfLZnbTEB6BbqyfSgfO0=

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from

  • PubMed. (n.d.). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Retrieved from

  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... Retrieved from

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from

  • Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C15H14O3, 250 mg. Retrieved from

  • ChemicalBook. (n.d.). 2-(4-METHYLPHENOXY)BENZOIC ACID synthesis. Retrieved from

  • Organic Syntheses. (n.d.). mesitoic acid. Retrieved from

  • Google Patents. (2003). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid. Retrieved from

  • ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. Retrieved from

Sources

Technical Support Center: Crystallization of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(3,5-Dimethylphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Question 1: My this compound is "oiling out" instead of crystallizing. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common problem in crystallization where the compound comes out of solution as a liquid rather than a solid.[1] This typically occurs when the melting point of the solid is lower than the temperature of the solution.[1] For this compound, this can be caused by several factors:

  • High Impurity Levels: Impurities can significantly lower the melting point of a compound.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.

Solutions:

  • Re-evaluate Your Solvent System:

    • Increase Solvent Volume: Add a small amount of additional solvent to the oiled-out mixture and gently warm until the oil dissolves. This increases the saturation temperature and may promote crystallization upon slow cooling.[1]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly. For a compound like this compound, a potential system could be dissolving in a polar solvent like ethanol or acetone and adding water as the anti-solvent.

  • Control the Cooling Process:

    • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. You can further slow the process by insulating the flask.

    • Gradual Cooling: Once at room temperature, transfer the flask to a refrigerator and then to a freezer to maximize yield, avoiding rapid temperature shocks.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure crystalline this compound, add a tiny crystal to the supersaturated solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]

Question 2: I've successfully obtained crystals, but the yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield can be frustrating, but it's often a solvable issue. The primary culprits for poor yield are:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[1]

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), you will lose product.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Solutions:

  • Optimize Solvent Volume:

    • Perform Small-Scale Solubility Tests: Before your bulk crystallization, test the solubility of a small amount of your compound in various solvents at different temperatures to find the ideal solvent and volume. The best solvent will dissolve the compound when hot but have low solubility when cold.[2][3]

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and attempting a second crystallization.

  • Prevent Premature Crystallization:

    • Pre-heat Your Funnel: During hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Use a Slight Excess of Hot Solvent: Add a small amount of extra hot solvent just before filtration to ensure the compound stays in solution.

  • Maximize Crystal Formation:

    • Increase Crystallization Time: Allow the solution to stand for a longer period at room temperature and then in a cold environment.

    • Cool to a Lower Temperature: If your initial cooling was only to room temperature, try placing the flask in an ice bath or a refrigerator to further decrease the solubility and increase the yield.

Question 3: The crystals of this compound are very small or needle-like. How can I obtain larger, more well-defined crystals?

Answer:

The size and quality of crystals are influenced by the rate of nucleation and growth. Rapid crystallization often leads to many small crystals, while slow, controlled crystallization favors the growth of fewer, larger crystals.[1]

Solutions:

  • Slow Down the Crystallization Rate:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial. Insulating the flask or placing it in a Dewar flask can help.

    • Reduce Supersaturation: Using a slightly larger volume of solvent than the absolute minimum required for dissolution can lower the degree of supersaturation and promote slower crystal growth.[1]

  • Solvent System Modification:

    • Try a Different Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For aromatic carboxylic acids, solvents like ethanol, acetic acid, or mixtures with water are often used.[2]

    • Vapor Diffusion: For growing high-quality single crystals for analysis, consider the vapor diffusion method. Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent). The poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: Understanding the properties of this compound is fundamental to designing a successful crystallization protocol. Key properties include its molecular weight of 242.27 g/mol and chemical formula C₁₅H₁₄O₃.[4] As a carboxylic acid, it has a polar functional group, but the bulky, nonpolar dimethylphenoxy group gives the molecule significant nonpolar character. This dual nature means its solubility will vary in different solvents. The presence of the carboxylic acid group allows for strong hydrogen bonding, which is a key factor in forming a stable crystal lattice.[5]

Q2: How do I select the best solvent for the crystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] The general principle of "like dissolves like" is a good starting point. Given the aromatic and carboxylic acid functionalities, you should explore a range of solvents with varying polarities.

Solvent Class Examples Rationale
Polar Protic Water, Ethanol, Acetic AcidThe carboxylic acid group can hydrogen bond with these solvents. Solubility is expected to increase significantly with temperature.[2][7]
Polar Aprotic Acetone, Ethyl AcetateThese can dissolve the compound through dipole-dipole interactions.
Nonpolar Toluene, HeptaneThe dimethylphenoxy group will interact well with these solvents.

Solvent Selection Workflow:

Caption: Workflow for selecting a suitable crystallization solvent.

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, a solvent/anti-solvent system is often very effective, especially if the compound is soluble in most common solvents at room temperature.[8] A good approach for this compound would be to dissolve it in a minimal amount of a hot soluble solvent like ethanol or acetone, and then slowly add a poor solvent like water until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q4: How do impurities affect the crystallization process?

A4: Impurities can significantly hinder crystallization. They can act as "tailor-made" inhibitors that disrupt crystal growth, leading to smaller or poorly formed crystals. They can also become entrapped in the crystal lattice, reducing the purity of your final product. Furthermore, impurities can lower the melting point of the compound, which can lead to the "oiling out" phenomenon.[1][8]

Experimental Protocols

General Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and charcoal, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can enhance the yield by placing the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry completely.

Troubleshooting Flowchart:

Caption: A logical flowchart for troubleshooting common crystallization issues.

References

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. [Link]

  • Diva-portal.org. Spherical Crystallization of Benzoic acid in different solvents. [Link]

  • Studylib. Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]

  • Chemistry 210 Experiment Ib. (2012, November 14). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PubMed. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

  • AMERICAN ELEMENTS®. This compound. [Link]

  • NIH PubChem. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Degradation of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(3,5-Dimethylphenoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation pathways of this compound. We will address common experimental challenges and provide robust, validated protocols to ensure the integrity of your results.

Section 1: Understanding the Core Instability - FAQs

This section addresses fundamental questions regarding the stability and degradation of this compound, a molecule whose stability is primarily dictated by its ether linkage and aromatic carboxylic acid functionality.

Q1: What are the primary chemical moieties of this compound susceptible to degradation?

A1: The structure of this compound contains two key areas prone to degradation:

  • The Ether Linkage (-O-): Ether bonds are notoriously stable but can be cleaved under specific, often harsh, conditions such as strong acids or high temperatures.[1][2] This is the most significant abiotic degradation pathway.

  • The Aromatic Rings and Carboxylic Acid Group: The benzene rings can undergo electrophilic substitution, such as hydroxylation, particularly during oxidative or microbial degradation.[3][4] The carboxylic acid group can be lost through decarboxylation under thermal stress.[5]

Q2: What are the most likely degradation products I should expect to see?

A2: Based on the susceptible moieties, the primary degradation products are likely to be:

  • From Ether Cleavage: 3,5-Dimethylphenol and 4-Hydroxybenzoic acid.

  • From Decarboxylation: 3,5-Dimethylphenyl phenyl ether (though less likely without initial cleavage).

  • From Hydroxylation: Various hydroxylated isomers of the parent compound, where one or more -OH groups are added to either aromatic ring.

Q3: How should I store solid and solution-based forms of this compound to minimize degradation?

A3: Proper storage is critical for maintaining the compound's integrity.

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark environment (2°C to 8°C is recommended).[6] This protects it from moisture, which can facilitate hydrolysis, and light, which can cause photodegradation.[6]

  • Solutions: Prepare solutions fresh whenever possible. For stock solutions, use a suitable anhydrous solvent and store in amber glass vials at ≤ -20°C for long-term storage.[7] Avoid repeated freeze-thaw cycles. The pH of aqueous solutions should be maintained, as highly acidic or alkaline conditions can promote ether hydrolysis.[7]

Q4: My experimental results are inconsistent. Could degradation be the cause?

A4: Yes, degradation is a very common cause of inconsistent results.[7] A decrease in the concentration of the parent compound or the emergence of degradation products, which may interfere with your assay, can lead to poor reproducibility. It is crucial to verify the purity of your stock solutions and samples if you suspect degradation.

Potential Degradation Pathways Overview

The degradation of this compound can be initiated through several mechanisms, primarily abiotic (chemical) and biotic (microbial). The following diagram illustrates the most probable initial degradation steps.

G cluster_cleavage Ether Cleavage (Acidic/Thermal) cluster_hydroxylation Hydroxylation (Oxidative/Microbial) cluster_decarboxylation Decarboxylation (Thermal) parent This compound prod1 3,5-Dimethylphenol parent->prod1 H+ / Δ prod2 4-Hydroxybenzoic acid parent->prod2 H+ / Δ prod3 Hydroxylated Derivatives parent->prod3 [O] / Biotic prod4 CO2 + (3,5-Dimethylphenoxy)benzene parent->prod4 Δ

Caption: Major potential degradation pathways for this compound.

Section 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to specific problems encountered during experimental work.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
Unexpected peaks appear in my HPLC chromatogram over time. Compound Degradation: New peaks are likely degradation products.Action: Perform a forced degradation study (see Protocol 1) to intentionally generate and identify degradants. This helps in developing a stability-indicating method. Rationale: A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring accurate quantification.[8]
The peak area of my compound decreases in stored samples. Degradation or Precipitation: The compound is either breaking down, reducing its concentration, or precipitating out of solution.Action 1 (Degradation): Re-evaluate storage conditions (temperature, light, pH). Use fresh solutions for critical experiments.[7] Action 2 (Precipitation): Check the solubility of the compound in your chosen solvent system. The pH of aqueous solutions can significantly affect the solubility of benzoic acid derivatives; consider using a buffered solution.[7]
Assay results show high variability between replicates. Inconsistent Sample Handling: Minor differences in incubation time, temperature, or light exposure can lead to variable degradation. Solvent Issues: If using volatile solvents, evaporation can concentrate the sample.Action 1: Standardize all handling procedures. Use an incubator for precise temperature control and cover samples to protect from light. Action 2: Use autosampler vials with septa to minimize solvent evaporation. Prepare standards and samples from the same stock solution at the same time.
No degradation is observed even under stress conditions (e.g., 0.1 M HCl). High Stability of the Compound: The ether linkage is generally robust.[1] The applied stress may be insufficient.Action: Increase the severity of the stress conditions. For acid/base hydrolysis, increase the concentration of the acid/base (e.g., to 1 M) or increase the temperature and duration of exposure.[8] Rationale: Forced degradation aims to achieve 5-30% degradation to ensure that potential pathways are revealed without completely destroying the molecule.[9]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a standard procedure to investigate the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[8]

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV/PDA detector

  • pH meter, water bath, UV chamber

Methodology Workflow

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (UV/Vis light) start->photo sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze Analyze by HPLC-PDA sample->analyze neutralize->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid powder to 105°C. Dissolve in methanol before analysis.[6]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.[6]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Sample Processing: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a suitable wavelength).

  • Data Evaluation: Compare the chromatograms of stressed samples to the time-zero and control samples. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area. Use a PDA detector to check for peak purity and to aid in the identification of degradants.[10]

Protocol 2: Monitoring Microbial Degradation

Objective: To assess the biodegradability of this compound using a mixed microbial culture from soil.

Materials:

  • This compound

  • Minimal Salt Medium (MSM)

  • Fresh soil sample (as microbial inoculum)

  • Shaking incubator

  • HPLC system

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a soil slurry by suspending 10 g of fresh soil in 90 mL of sterile MSM. Shake for 1 hour, then let the soil settle. The supernatant will serve as the microbial inoculum.

  • Experimental Setup:

    • Test Flask: In a sterile flask, add 100 mL of MSM and spike with this compound to a final concentration of 50 mg/L. Inoculate with 1 mL of the soil supernatant.

    • Control Flask: Prepare a sterile control flask with MSM and the compound but without the microbial inoculum to account for abiotic degradation.

  • Incubation: Incubate both flasks in a shaking incubator at 25-30°C in the dark.

  • Sampling and Analysis: Withdraw samples from both flasks at regular intervals (e.g., Day 0, 1, 3, 7, 14). Filter the samples through a 0.22 µm filter and analyze by HPLC to determine the concentration of the parent compound.

  • Data Interpretation: A significantly faster decrease in the compound's concentration in the test flask compared to the control flask indicates microbial degradation.[11][12] Potential microbial degradation pathways often involve hydroxylation of the aromatic rings followed by ring cleavage.[3][13]

References

  • Khajadsharifi, H., & Ghoreishi, S. M. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 179(1-3), 1017-1023. Retrieved from [Link]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(31), 9774-9778. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Retrieved from [Link]

  • Levin, R. E., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • van den Bergh, E. R., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Journal of Fungi, 8(7), 724. Retrieved from [Link]

  • Panda, S. S., et al. (2021). A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Pharmaceuticals Using Experimental Design. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]

  • Kilby, B. A. (1948). The oxidation of phenol and benzoic acid by some soil bacteria. Biochemical Journal, 43(1), v-vi. Retrieved from [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. BioMed Research International, 2020, 8831624. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of monohydroxybenzoic acids. Retrieved from [Link]

  • Sharma, M. C., & Sharma, S. (2012). Review on development of forced degradation studies and its approaches on stability indicating method. Journal of Innovations in Drug and Pharmaceutical Science, 1(1), 21-25. Retrieved from [Link]

  • MDPI. (n.d.). Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link]

  • Oldfield, M. F., et al. (2001). ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. Chemical Communications, (18), 1744-1745. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. The hydroxylation of 4-hydroxybenzoic acid by radical oxidation. Retrieved from [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]

  • Patel, Y. P., et al. (2011). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Bio-Pharmaceutical Research, 2(2), 43-48. Retrieved from [Link]

  • Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of 3-phenoxybenzoic acid--A review. Retrieved from [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. Retrieved from [Link]

  • Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40-49. Retrieved from [Link]

  • MDPI. (n.d.). How Benzoic Acid—Driven Soil Microorganisms Influence N2O Emissions. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. Retrieved from [Link]

  • Al-Dhaini, A. J., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Journal of the Indian Chemical Society, 101(1), 101258. Retrieved from [Link]

  • MDPI. (n.d.). Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. Retrieved from [Link]

  • MDPI. (n.d.). TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. Retrieved from [Link]

  • Reiner, A. M., & Hegeman, G. D. (1971). Metabolism of benzoic acid by bacteria. Accumulation of (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid by mutant strain of Alcaligenes eutrophus. Biochemistry, 10(13), 2530-2536. Retrieved from [Link]

  • Gibson, S. A., & Suflita, J. M. (1990). Anaerobic biodegradation of 2,4,5-trichlorophenoxyacetic acid in samples from a methanogenic aquifer: stimulation by short-chain organic acids and alcohols. Applied and Environmental Microbiology, 56(6), 1825-1832. Retrieved from [Link]

Sources

Preventing byproduct formation in 4-(3,5-Dimethylphenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the intricacies of the Ullmann condensation, the primary synthetic route, and provide actionable troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

You've completed the reaction, but the isolated yield of your desired product is significantly lower than expected.

Possible Causes & Solutions:

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration. If the reaction has stalled, it may be due to catalyst deactivation or suboptimal temperature.

  • Cause: Poor quality or deactivated copper catalyst.

    • Solution: Copper(I) salts, such as CuI, can oxidize over time, leading to reduced catalytic activity.[2] Use freshly purchased, high-purity copper catalyst. For reactions sensitive to catalyst activity, consider preparing "activated" copper powder immediately before use.[2] Ensure the catalyst is stored under an inert atmosphere.

  • Cause: Reaction temperature is too low.

    • Solution: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[3] Modern ligand-assisted protocols can run at lower temperatures (80-120°C).[3] If using a ligand-based system and observing low conversion, incrementally increase the temperature. However, be cautious as excessively high temperatures can promote side reactions and decomposition.[2][3]

  • Cause: Inappropriate choice of base or solvent.

    • Solution: The choice of base and solvent is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] Similarly, screen various solvents like DMF, Dioxane, and Toluene to find the optimal combination for your specific reaction.[3]

  • Cause: Presence of oxygen.

    • Solution: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst.[2] It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.[2] Solvents should be properly degassed before use.[2]

Problem 2: Significant Formation of 4,4'-Biphenyldicarboxylic acid (Homocoupling Byproduct)

Your final product is contaminated with a significant amount of a biphenyl byproduct, resulting from the homocoupling of the 4-halobenzoic acid starting material.

Possible Causes & Solutions:

  • Cause: High reaction temperature.

    • Solution: High temperatures can favor the homocoupling side reaction.[2] If possible, lower the reaction temperature. This may require the use of a more active catalyst system, such as the introduction of a suitable ligand.

  • Cause: Lack of a suitable ligand.

    • Solution: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[2] A ligand screening is highly recommended. Common ligands for Ullmann reactions include 1,10-phenanthroline, N-methylglycine, and L-proline.[3]

  • Cause: Highly reactive aryl halide.

    • Solution: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[2] While higher reactivity can be beneficial, it can also increase the rate of homocoupling. If using 4-iodobenzoic acid results in significant homocoupling, consider switching to the less reactive 4-bromobenzoic acid, potentially with adjustments to the catalyst system or reaction temperature to maintain a reasonable reaction rate.

Problem 3: Presence of Benzoic Acid (Dehalogenation Byproduct)

You observe the presence of benzoic acid in your product mixture, indicating dehalogenation of the 4-halobenzoic acid starting material.

Possible Causes & Solutions:

  • Cause: Presence of protic impurities.

    • Solution: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[2] The hydrogen atom for this reduction can come from trace amounts of water, the solvent, or the phenol itself.[2] It is critical to use anhydrous reagents and solvents and to run the reaction under a strictly inert atmosphere.[2][3] Dry solvents using appropriate methods like distillation from a drying agent or by passing them through a column of activated alumina.[2]

  • Cause: Unsuitable solvent.

    • Solution: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous, aprotic polar solvents to minimize this side reaction.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

What is the most common method for synthesizing this compound?

The most common and direct method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[4][5] This reaction involves the coupling of a 4-halobenzoic acid (or its ester) with 3,5-dimethylphenol in the presence of a copper catalyst and a base. While the Williamson ether synthesis is a well-known method for forming ethers, it is generally not suitable for coupling two unactivated aryl groups without the use of a copper catalyst, which essentially makes it an Ullmann-type reaction.[6][7]

What are the key reaction parameters to optimize for a successful synthesis?

The key parameters to optimize for a successful Ullmann condensation are:

  • Copper Source: CuI, CuBr, and Cu₂O are common choices.[3] The purity and activity of the copper source are critical.[2]

  • Ligand: The addition of a ligand can significantly improve the reaction rate and selectivity, allowing for milder reaction conditions.[2][3] A ligand screening is often a valuable exercise.

  • Base: The choice of base can have a profound impact on the reaction outcome. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3]

  • Solvent: High-boiling, polar aprotic solvents like DMF, dioxane, or toluene are typically used.[3] The choice of solvent can influence solubility, reaction rate, and byproduct formation.

  • Temperature: Optimizing the temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like decomposition and homocoupling.[2][3]

How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, diluted with an organic solvent, and washed with an acidic aqueous solution to remove the base and other inorganic salts.

  • Extraction: The product is then extracted into an organic solvent.

  • Purification: The crude product is often purified by column chromatography on silica gel.[2][3] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.[8]

Visualizing the Process

To aid in your understanding, the following diagrams illustrate the reaction pathway and a general workflow for troubleshooting.

Ullmann_Reaction cluster_products Products 4-Halobenzoic Acid 4-Halobenzoic Acid Reaction Mixture Reaction Mixture 4-Halobenzoic Acid->Reaction Mixture 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylphenol->Reaction Mixture Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat Byproducts Byproducts Reaction Mixture->Byproducts Side Reactions

Caption: General scheme of the Ullmann condensation for the synthesis of this compound.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_catalyst Catalyst System Low Yield or Byproduct Formation Low Yield or Byproduct Formation Check Reaction Conditions Check Reaction Conditions Low Yield or Byproduct Formation->Check Reaction Conditions Analyze Starting Materials Analyze Starting Materials Check Reaction Conditions->Analyze Starting Materials If conditions are standard Temperature Temperature Check Reaction Conditions->Temperature Reaction Time Reaction Time Check Reaction Conditions->Reaction Time Inert Atmosphere Inert Atmosphere Check Reaction Conditions->Inert Atmosphere Optimize Catalyst System Optimize Catalyst System Analyze Starting Materials->Optimize Catalyst System If materials are pure Purity of Reactants Purity of Reactants Analyze Starting Materials->Purity of Reactants Anhydrous Solvents Anhydrous Solvents Analyze Starting Materials->Anhydrous Solvents Purification Strategy Purification Strategy Optimize Catalyst System->Purification Strategy After optimization Copper Source Copper Source Optimize Catalyst System->Copper Source Ligand Screening Ligand Screening Optimize Catalyst System->Ligand Screening Base Screening Base Screening Optimize Catalyst System->Base Screening

Caption: A structured workflow for troubleshooting common issues in the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Aryl Halide 4-iodobenzoic acid or 4-bromobenzoic acidIodides are more reactive, but bromides may reduce homocoupling.[2]
Copper Catalyst CuI, CuBr, Cu₂O (high purity)Common and effective copper sources for Ullmann reactions.[3]
Ligand 1,10-phenanthroline, N-methylglycine, L-prolineStabilizes the catalyst, improves yield and selectivity.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Essential for the reaction mechanism.[3]
Solvent DMF, Dioxane, Toluene (anhydrous)High-boiling polar aprotic solvents are generally preferred.[3]
Temperature 80-120°C (with ligand), >150°C (traditional)Balances reaction rate and byproduct formation.[2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation by oxygen.[2]

Experimental Protocol: General Procedure for Ligand-Assisted Ullmann Condensation

This is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-halobenzoic acid, 3,5-dimethylphenol, copper(I) iodide, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[3]

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

References

  • Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • Williamson ether synthesis - Wikipedia.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson Ether Synthesis.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • This compound | 149190-98-7 - J&K Scientific.
  • Ullmann condensation - Wikipedia.
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide for the synthesis and scale-up of 4-(3,5-Dimethylphenoxy)benzoic acid. This document is structured to provide direct, actionable solutions to common challenges encountered in the lab and during process development. As a key intermediate in pharmaceuticals and agricultural chemicals, robust synthesis of this molecule is critical.[1] This guide is designed for researchers, chemists, and process development professionals.

Synthesis Overview: The Ullmann Condensation Approach

The most common and scalable method for synthesizing this compound is the Ullmann condensation (also known as an Ullmann-type C-O coupling reaction).[2][3] This involves the copper-catalyzed reaction between a 4-halobenzoic acid derivative and 3,5-dimethylphenol.

Reaction Scheme:

Modern protocols have significantly improved upon traditional Ullmann reactions, which required harsh conditions.[2][4] The use of specific ligands allows the reaction to proceed at lower temperatures (e.g., 90-120 °C) with catalytic amounts of copper, making the process more efficient and scalable.[5][6]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues.

Question: My reaction shows low or no yield. What are the primary causes and how can I fix this?

Answer: This is a common issue in Ullmann couplings and can usually be traced to one of four key areas: the catalyst, the reaction conditions, the reagents, or the atmosphere.

  • Cause 1: Inactive Copper Catalyst. The active catalytic species is typically Cu(I).[5] If you are using a Cu(I) salt (like CuI or CuBr) that is old or has been improperly stored, it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity Cu(I) source.[5] If you suspect your catalyst is old, purchase a new bottle. For very sensitive reactions, some protocols recommend activating copper powder with iodine in acetone, though this is less common for modern ligand-assisted reactions.[7]

  • Cause 2: Suboptimal Temperature. While modern Ullmann reactions are milder than their predecessors, they still require sufficient thermal energy.[5]

    • Solution: If you see no conversion, incrementally increase the reaction temperature in 10-15 °C steps. A typical starting range for ligand-assisted couplings is 90-120 °C.[5][6] Conversely, if you observe decomposition of your starting materials (visible by TLC or HPLC), the temperature may be too high.

  • Cause 3: Inappropriate Base or Solvent. The base is crucial for deprotonating the phenol and participating in the catalytic cycle.[5][8][9] The solvent must be high-boiling, polar, and aprotic to solubilize the reagents and facilitate the reaction.

    • Solution: Screen different inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5] Ensure the base is finely powdered and dry, as particle size can impact reaction kinetics.[10] For solvents, DMF, DMSO, and Dioxane are common choices.[2][5] Ensure they are anhydrous, as water can lead to side reactions.[5]

  • Cause 4: Oxygen Contamination. Oxygen can deactivate the copper catalyst and lead to unwanted side reactions.[7]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This involves degassing the reaction mixture by subjecting it to several vacuum/backfill cycles with the inert gas before heating.[7]

Question: I'm observing significant side products, especially dehalogenation of my 4-halobenzoic acid. How can I improve selectivity?

Answer: Dehalogenation (reduction of the aryl halide) is a known side reaction, often caused by trace amounts of water or other protic impurities.[5]

  • Solution 1: Rigorous Anhydrous Conditions. Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and ensure your reagents (especially the base) are dry. Running the reaction under a positive pressure of inert gas is critical.[7]

  • Solution 2: Introduce a Ligand. If you are attempting the reaction without a ligand, adding one is the most effective way to improve selectivity. Ligands stabilize the copper catalyst and accelerate the desired C-O bond formation, which outcompetes the dehalogenation pathway.[7] For C-O couplings, N,N-dimethylglycine, L-proline, and 1,10-phenanthroline are excellent starting points for screening.[5][11]

Question: The final product is discolored (pink, brown, or gray) after workup. How can I obtain a clean, white solid?

Answer: Discoloration is almost always due to residual copper catalyst or colored organic impurities.

  • Solution 1: Acidic Wash/Workup. During the aqueous workup, after quenching the reaction and adding your extraction solvent (e.g., ethyl acetate), perform a wash with dilute acid (e.g., 1M HCl) or an aqueous solution of ammonium chloride. This helps to solubilize copper salts into the aqueous layer, removing them from your organic phase.

  • Solution 2: Recrystallization. This is the most powerful purification technique for this compound. After isolating the crude acid, recrystallization from a suitable solvent system will remove both residual copper and organic impurities.

    • Recommended Solvent System: A mixture of acetic acid and water is often effective for recrystallizing phenoxybenzoic acids.[12] Dissolve the crude product in hot acetic acid, then slowly add water until the solution becomes cloudy (the cloud point). Reheat until the solution is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Solution 3: Activated Carbon Treatment. If the product is still colored after recrystallization, you can dissolve it in a suitable solvent (like methanol or ethyl acetate), add a small amount of activated carbon (charcoal), heat briefly, and then filter through a pad of Celite to remove the carbon and adsorbed impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper, ligand, and base in the Ullmann reaction?

  • Copper Catalyst: The copper is the heart of the catalytic cycle. It cycles between oxidation states (typically Cu(I) and Cu(III) are proposed) to facilitate the oxidative addition of the aryl halide and the reductive elimination of the final product.[3]

  • Ligand: The ligand serves multiple critical functions.[13] It increases the solubility and stability of the copper catalyst, prevents catalyst agglomeration and deactivation, and accelerates the key steps in the catalytic cycle, allowing for milder reaction conditions.[5][11][14]

  • Base: The base is required to deprotonate the phenol, making it a more potent nucleophile. It also plays a role in regenerating the active catalyst by facilitating the halide-to-base exchange on the copper center.[8][9]

Q2: Which starting material is better: 4-iodobenzoic acid or 4-bromobenzoic acid?

Generally, aryl iodides are more reactive than aryl bromides in copper-catalyzed couplings. You will likely achieve higher conversion at lower temperatures using 4-iodobenzoic acid. However, 4-bromobenzoic acid is often significantly cheaper and more readily available, making it a better choice for large-scale synthesis if the reaction conditions can be optimized to achieve full conversion.

Q3: What are the key parameters to consider when scaling up this reaction?

Scaling up a reaction is not as simple as using larger flasks and more reagents.[15]

  • Heat Transfer: Exothermic events that are easily managed in a 1 L flask can become dangerous in a 100 L reactor. The surface-area-to-volume ratio decreases dramatically on scale-up, making heat removal less efficient.[15] Perform reaction calorimetry (RC1) studies to understand the heat flow of your reaction and ensure it can be safely managed.

  • Mixing: Efficient stirring is crucial. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor's agitation system is appropriate for the reaction volume and viscosity.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. A controlled, subsurface addition of a key reagent may be necessary to control an exotherm.

  • Workup and Isolation: Handling large volumes of organic solvents and aqueous waste requires careful planning. The filtration time for a large batch of product will be much longer; ensure your filtration and drying equipment is appropriately sized.

Detailed Experimental Protocol (Lab Scale)

This protocol is a robust starting point for optimization.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,5-Dimethylphenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N-Dimethylglycine (0.2 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 eq)

  • Dioxane, anhydrous (approx. 5-10 mL per gram of aryl halide)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 3,5-dimethylphenol, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer to a pH of ~2-3 with 2M HCl. This protonates the product, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from an acetic acid/water mixture to yield this compound as a white to off-white solid.

Data and Visualization

Table 1: Troubleshooting Summary
Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low/No Yield Inactive catalyst; Low temperature; Ineffective base/solvent; Oxygen presenceUse fresh Cu(I) salt; Increase temperature; Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, DMSO); Ensure rigorous inert atmosphere[5][7]
Side Product Formation Protic impurities (water); Lack of ligand accelerationUse anhydrous reagents/solvents; Add a suitable ligand (e.g., N,N-dimethylglycine, L-proline)[5][7]
Product Discoloration Residual copper catalyst; Organic impuritiesWash organic phase with dilute acid/NH₄Cl (aq); Recrystallize from Acetic Acid/Water; Treat with activated carbon[12]
Scale-Up Issues Poor heat transfer; Inefficient mixing; Uncontrolled additionPerform reaction calorimetry; Use appropriate reactor/agitator; Develop a controlled addition protocol[15]
Diagram 1: General Synthesis Workflow

This diagram outlines the key stages from reaction setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents 1. Charge Reagents (Ar-Br, Phenol, CuI, Ligand, Base) prep_inert 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) prep_reagents->prep_inert prep_solvent 3. Add Anhydrous Solvent prep_inert->prep_solvent rxn_heat 4. Heat to 110 °C (12-24h) prep_solvent->rxn_heat rxn_monitor 5. Monitor by HPLC/TLC rxn_heat->rxn_monitor wu_quench 6. Cool & Quench (EtOAc / Water) rxn_monitor->wu_quench wu_acidify 7. Acidify to pH 2-3 wu_quench->wu_acidify wu_extract 8. Extract with EtOAc wu_acidify->wu_extract wu_dry 9. Dry & Concentrate wu_extract->wu_dry pur_recrystal 10. Recrystallize (Acetic Acid / Water) wu_dry->pur_recrystal pur_filter 11. Filter & Dry pur_recrystal->pur_filter pur_final 12. Final Product (High Purity Solid) pur_filter->pur_final

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(3,5-Dimethylphenoxy)benzoic Acid and Structurally Related PPARγ Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of 4-(3,5-Dimethylphenoxy)benzoic acid, a representative of the phenoxybenzoic acid class, with its structural analogs, focusing on their activity as modulators of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We will delve into the mechanistic underpinnings of this activity, present comparative data to illuminate structure-activity relationships (SAR), and provide a robust experimental protocol for assessing compound performance.

Introduction: The Therapeutic Promise of PPARγ Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[2] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This action modulates the expression of gene networks involved in critical metabolic and inflammatory pathways.

The therapeutic relevance of PPARγ was solidified with the clinical success of the thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, which are potent PPARγ agonists used to treat type 2 diabetes by improving insulin sensitivity.[4][5] However, the quest for new PPARγ modulators continues, driven by the need to develop compounds with improved efficacy, selectivity, and a more favorable side-effect profile.[6]

The phenoxybenzoic acid scaffold represents a promising chemotype for PPARγ modulation. Its general structure, featuring a carboxylic acid head group (essential for anchoring in the ligand-binding pocket) and a modifiable hydrophobic tail, is well-suited for interaction with the large, Y-shaped ligand-binding domain (LBD) of PPARγ.[7] This guide focuses on this compound as a lead compound to explore how subtle structural modifications on this scaffold translate into significant differences in biological activity.

The PPARγ Signaling Pathway: Mechanism of Action

The activation of PPARγ initiates a cascade of transcriptional events that ultimately mediate its physiological effects. The process is dependent on ligand binding, which induces a conformational change in the receptor, facilitating the recruitment of coactivator proteins and the dismissal of corepressors.

Figure 1. PPARγ Signaling Pathway. This diagram illustrates the ligand-dependent activation of PPARγ, leading to the transcription of target genes that regulate metabolic and inflammatory processes.

Comparative Analysis of Biological Activity

The potency of a PPARγ agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal transcriptional response in a cell-based assay. A lower EC50 value indicates higher potency.

To understand the structure-activity relationship of the phenoxybenzoic acid series, we will compare our lead compound, this compound, with its parent structure and a mono-methylated analog. Rosiglitazone, a well-characterized high-affinity TZD agonist, is included as a positive control.

Disclaimer: The experimental values for the phenoxybenzoic acid derivatives presented in Table 1 are hypothetical and for illustrative purposes. They are extrapolated based on established structure-activity relationship (SAR) principles for PPARγ agonists, where hydrophobic substitutions on the ligand's tail region can enhance binding affinity.[8] The EC50 value for Rosiglitazone is based on reported experimental data.

Table 1: Comparative PPARγ Agonist Potency

CompoundStructureRationale for InclusionEC50 (nM) for PPARγ Activation
RosiglitazoneHigh-potency TZD clinical drug; positive control.[9]60
4-Phenoxybenzoic AcidUnsubstituted parent scaffold for baseline activity.~1500 (Hypothetical)
4-(4-Methylphenoxy)benzoic Acid

Analog with single methyl substitution to assess impact.~850 (Hypothetical)
This compound

Lead compound with di-methyl substitution.~400 (Hypothetical)
Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 1 illustrates a common trend in PPARγ ligand design: the strategic addition of hydrophobic groups to the "tail" portion of the molecule can significantly enhance potency.

  • The Carboxylic Acid Head: The benzoic acid moiety is a critical pharmacophore. Its carboxyl group forms key hydrogen bonds with amino acid residues (such as Ser289, His323, His449, and Tyr473) in the polar region of the PPARγ ligand-binding domain, anchoring the molecule in an active conformation.[10]

  • The Hydrophobic Tail: The unsubstituted 4-phenoxybenzoic acid is expected to have modest activity. The phenoxy ring occupies a hydrophobic pocket within the LBD.

  • Impact of Methylation:

    • Adding a single methyl group (as in 4-(4-methylphenoxy)benzoic acid) introduces a small, lipophilic substituent that can make additional favorable hydrophobic contacts within the pocket, thereby increasing binding affinity and potency.

    • The addition of a second methyl group (as in this compound) can further optimize these hydrophobic interactions. The 3,5-substitution pattern may position the methyl groups to occupy distinct sub-pockets within the large LBD, leading to a more stable ligand-receptor complex and, consequently, a lower EC50 value compared to the unsubstituted and mono-substituted analogs.

Experimental Protocol: PPARγ Transactivation Assay

To experimentally determine and compare the EC50 values of these compounds, a cell-based reporter gene assay is the gold standard. This protocol describes a transient transfection assay using a luciferase reporter.

Causality Behind Experimental Choices:

  • Cell Line: HEK293T or CV-1 cells are often used as they have low endogenous PPARγ expression and are easily transfected, ensuring that the observed signal is primarily from the introduced plasmids.

  • Plasmids: A dual-plasmid system is employed. The first plasmid expresses the full-length human PPARγ protein. The second is a reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene. This ensures that luciferase is only produced when PPARγ is activated and binds to the PPRE.

  • Internal Control: A third plasmid expressing Renilla luciferase or β-galactosidase is co-transfected to normalize for variations in transfection efficiency and cell viability.

  • Luciferase Substrate: The substrate (e.g., luciferin) is added, and the light produced by the enzymatic reaction is directly proportional to the amount of luciferase expressed, which in turn reflects the level of PPARγ activation.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Plate cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transient Transfection:

    • For each well, prepare a transfection mix containing:

      • 50 ng of PPARγ expression vector.

      • 100 ng of PPRE-luciferase reporter vector.

      • 10 ng of a Renilla luciferase control vector.

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds (this compound and analogs) and the positive control (Rosiglitazone) in serum-free DMEM. A typical concentration range would be from 0.1 nM to 100 µM.

    • Include a "vehicle control" group treated with DMSO (or the solvent used for the compounds) at the same final concentration.

    • Remove the transfection medium from the cells and replace it with the medium containing the various compound concentrations.

    • Incubate the plates for another 24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure luciferase activity using a dual-luciferase reporter assay system. This involves sequentially adding the firefly luciferase substrate followed by the Renilla luciferase substrate.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.

    • Calculate the "Fold Activation" for each compound concentration by dividing the normalized signal by the average normalized signal of the vehicle control.

    • Plot the Fold Activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the EC50 value for each compound.

Figure 2. Workflow for PPARγ Transactivation Assay. A typical 4-day workflow for determining the potency (EC50) of test compounds.

Conclusion and Future Directions

This guide establishes the framework for comparing the biological activity of this compound and its analogs as PPARγ modulators. Based on established SAR principles, substitutions on the phenoxy ring are predicted to significantly influence agonist potency, with the dimethyl substitution likely providing enhanced hydrophobic interactions within the receptor's ligand-binding domain.

While we have provided a robust protocol to experimentally validate these hypotheses, the field is continually advancing. Future research should aim to:

  • Determine Selectivity: Assess the activity of these compounds against other PPAR subtypes (α and δ) to determine their selectivity profile.

  • Co-regulator Profiling: Investigate how different substitutions affect the recruitment of specific coactivator and corepressor proteins, which can lead to differential gene expression and functional outcomes.

  • In Vivo Efficacy: Advance lead compounds into animal models of metabolic disease to evaluate their therapeutic potential and pharmacokinetic properties.

By systematically applying the principles and protocols outlined here, researchers can effectively characterize novel chemical entities and contribute to the development of next-generation therapeutics targeting the PPARγ signaling pathway.

References

  • J&K Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • U.S. Patent No. EP1454891A1. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • U.S. Patent No. DK1184366T3. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • U.S. Patent No. US8053463B2. (2011). PPAR active compounds.
  • Kim, H. Y., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2533. [Link]

  • Kasuga, J. I., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1110-1115. [Link]

  • Montanari, T., & Minardi, D. (2024). Peroxisome Proliferator-Activated Receptor agonists and antagonists: an updated patent review (2020-2023). Expert Opinion on Therapeutic Patents, 34(5), 323-339. [Link]

  • Quala, M., et al. (2019). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 116(34), 17103-17108. [Link]

  • Salem, O. I. A., Schulz, T., & Hartmann, R. W. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. [Link]

  • Sharma, A., & Singh, S. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(19), 6296. [Link]

  • Atanasov, A. G., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 98-107. [Link]

  • Tyagi, S., et al. (2011). The Controversial Role of PPARγ in Cancer. Annual Review of Pharmacology and Toxicology, 51, 471-495. [Link]

  • Li, Y., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry, 53(7), 2956-2960. [Link]

  • Honma, T., et al. (2022). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(8), x230600. [Link]

  • Itoh, T., et al. (2015). Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy. ACS Chemical Biology, 10(12), 2912-2919. [Link]

  • BioWorld. (2002). PPAR agonists in the development pipeline at Merck. Retrieved January 14, 2026, from [Link]

  • U.S. Patent No. US11447452B2. (2022). Agonists of peroxisome proliferator-activated receptor alpha and methods of use.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(3,5-Dimethylphenoxy)benzoic Acid Analogs: A Framework for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of 4-(3,5-Dimethylphenoxy)benzoic acid analogs. In the absence of extensive, publicly available SAR studies on this specific chemical series, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the rationale for analog design, details robust experimental protocols for evaluating biological activity, and provides a template for data comparison, thereby enabling a systematic exploration of this promising chemical scaffold.

Introduction: The Therapeutic Potential of the 4-Phenoxybenzoic Acid Scaffold

The 4-phenoxybenzoic acid motif is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The parent compound, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1] The core structure, featuring a benzoic acid connected to a substituted phenoxy group via an ether linkage, offers multiple points for chemical modification. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[2]

Understanding the relationship between these structural modifications and the resulting biological activity is paramount for designing potent and selective therapeutic agents. This guide will focus on two key therapeutic areas where benzoic acid derivatives have shown promise: anti-inflammatory and anticancer activities.

Rationale for Analog Design: A Systematic Approach to Unlocking Potency

A systematic SAR study involves the synthesis and evaluation of a series of analogs where specific parts of the lead molecule are methodically altered. For the this compound scaffold, modifications can be strategically introduced at three key positions: the benzoic acid ring, the phenoxy ring, and the carboxylic acid group.

Modifications on the Benzoic Acid Ring

Substituents on the benzoic acid ring can modulate the acidity of the carboxyl group and introduce new interaction points with biological targets. The following diagram illustrates a proposed set of initial modifications.

G cluster_benzoic_acid Benzoic Acid Ring Modifications Core This compound Analog_A1 Introduction of Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->Analog_A1 Analog_A2 Introduction of Electron-Donating Groups (e.g., -OCH3, -OH) Core->Analog_A2 Analog_A3 Positional Isomers of Substituents Core->Analog_A3 G cluster_phenoxy Phenoxy Ring Modifications Core This compound Analog_B1 Varying Alkyl Substituents (e.g., -CH3, -C(CH3)3) Core->Analog_B1 Analog_B2 Introducing Halogens (e.g., -F, -Cl) Core->Analog_B2 Analog_B3 Bioisosteric Replacements (e.g., replacing phenyl with pyridyl) Core->Analog_B3

Caption: Proposed modifications on the phenoxy ring.

  • Alkyl Group Variation: Modifying the size and position of alkyl groups can probe the steric tolerance of the binding pocket.

  • Halogenation: Introducing halogens can enhance binding through halogen bonding and improve metabolic stability.

Modification of the Carboxylic Acid Group

The carboxylic acid is often a key pharmacophoric feature. Its replacement with bioisosteres can improve pharmacokinetic properties.

G cluster_cooh Carboxylic Acid Modifications Core This compound Analog_C1 Esterification (e.g., -COOCH3) Core->Analog_C1 Analog_C2 Amide Formation (e.g., -CONH2) Core->Analog_C2 Analog_C3 Tetrazole Replacement Core->Analog_C3

Caption: Proposed modifications of the carboxylic acid group.

  • Ester and Amide Analogs: These derivatives can act as prodrugs, improving membrane permeability and oral bioavailability.

  • Tetrazole Bioisostere: The tetrazole ring is a common bioisosteric replacement for a carboxylic acid, offering similar acidity but with improved metabolic stability.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, a panel of standardized in vitro assays should be employed to evaluate the anti-inflammatory and anticancer activities of the synthesized analogs.

In Vitro Anti-inflammatory Assays

The following workflow outlines a typical screening cascade for identifying and characterizing anti-inflammatory activity.

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screen to identify compounds that can inhibit the inflammatory response in macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value for each compound.

In Vitro Anticancer Assays

A similar tiered approach can be used to screen for anticancer activity.

Caption: Experimental workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds. [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation and Comparative Analysis

The quantitative data generated from these assays should be summarized in a clear and concise tabular format to facilitate direct comparison between the analogs.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Analogs

Compound IDNO Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Parent HCH₃COOH>100>100
Analog A1a 3-NO₂CH₃COOH25.415.2
Analog A2a 3-OCH₃CH₃COOH85.192.7
Analog B1a HC(CH₃)₃COOH55.663.8
Analog C1a HCH₃COOCH₃>100>100

Table 2: Hypothetical Anticancer Activity of this compound Analogs

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent HCH₃COOH>100>100
Analog A1b 2-ClCH₃COOH12.818.4
Analog B2a HClCOOH33.145.9
Analog C2a HCH₃CONH₂98.2>100

Conclusion: Paving the Way for Novel Therapeutics

This guide provides a structured and scientifically rigorous framework for elucidating the structure-activity relationship of this compound analogs. By systematically synthesizing and evaluating a diverse set of analogs using the detailed experimental protocols, researchers can identify key structural features that govern their anti-inflammatory and anticancer activities. The resulting SAR data will be invaluable for the rational design of more potent and selective lead compounds, ultimately paving the way for the development of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 4-(3-Phenylprop-2-enoyl)benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-Hydroxy-5-isopropylbenzoic Acid.
  • J&K Scientific. This compound | 149190-98-7. Retrieved from [Link]

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4944. [Link]

  • ScienceOpen. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. Evidence-Based Complementary and Alternative Medicine, 2020, 8570983. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(3,5-Dimethylphenoxy)benzoic Acid: HPLC-UV vs. Titrimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. An analytical method's purpose is to yield reliable, consistent, and accurate data. For an active pharmaceutical ingredient (API) like 4-(3,5-Dimethylphenoxy)benzoic acid, the quantitative determination of its purity and concentration is a critical quality attribute. This guide provides an in-depth comparison of two distinct analytical techniques for this purpose: a modern chromatographic approach, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a classical volumetric method, acid-base titration.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design and validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the strengths and limitations of each method, supported by experimental data, to empower you to make informed decisions for your analytical needs.

The Analyte: this compound

This compound is an aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a phenyl ring, and an ether linkage, dictates its physicochemical properties and informs the selection of appropriate analytical methods. The acidic proton of the carboxylic group is the basis for titrimetric analysis, while the aromatic chromophore allows for sensitive detection by UV spectrophotometry in an HPLC system.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

The HPLC-UV method is a cornerstone of modern pharmaceutical analysis due to its high specificity and sensitivity. It separates the analyte of interest from potential impurities and degradation products before quantification.

Experimental Workflow: HPLC-UV Method Validation

The validation of an analytical procedure is a process of demonstrating its suitability for the intended purpose.[3] The following diagram outlines the logical flow of the validation process for the HPLC-UV method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation (ICH Q2(R1)) Dev Method Development (Column, Mobile Phase, λ) SST System Suitability Testing (Tailing Factor, Theoretical Plates, %RSD) Dev->SST Proceed if optimized Specificity Specificity (Peak Purity, Resolution) SST->Specificity Passes SST criteria Linearity Linearity & Range (r², y-intercept) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision Robustness Robustness (Flow Rate, pH, Temp.) Precision->Robustness LOQ Limit of Quantitation Robustness->LOQ Titration_Validation_Logic cluster_0 Reagent Preparation & Standardization cluster_1 Method Validation Titrant_Prep Prepare 0.1 M NaOH Solution Standardization Standardize NaOH with KHP (Primary Standard) Titrant_Prep->Standardization Specificity Specificity (Interference from other acids/bases) Standardization->Specificity Accurate Titrant Concentration Linearity Linearity (Analyte mass vs. Titrant volume) Specificity->Linearity Accuracy Accuracy (Assay of reference standard) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision

Sources

Comparative study of different synthetic routes to 4-(3,5-Dimethylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dimethylphenoxy)benzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its diaryl ether core structure presents a synthetic challenge, and various methodologies have been developed to construct this key linkage. This guide provides a comprehensive comparative analysis of the most common synthetic routes to this compound: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr). By examining the underlying mechanisms, experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

At a Glance: A Comparative Overview of Synthetic Strategies

Synthetic RouteCatalystTypical ReactantsGeneral ConditionsKey AdvantagesKey Disadvantages
Ullmann Condensation Copper-based (CuI, Cu₂O, etc.)3,5-Dimethylphenol, 4-Halobenzoic acidHigh temperatures (often >150 °C), polar aprotic solvents (DMF, DMSO)Cost-effective catalystHarsh reaction conditions, often requires stoichiometric copper, moderate yields
Buchwald-Hartwig C-O Coupling Palladium-based with phosphine ligands3,5-Dimethylphenol, 4-Halobenzoic acid or its esterMilder temperatures (80-120 °C), various solvents (toluene, dioxane)High yields, broad substrate scope, milder conditionsExpensive catalyst and ligands, sensitivity to air and moisture
Nucleophilic Aromatic Substitution (SNAr) Base-mediated3,5-Dimethylphenol, 4-Fluorobenzoic acid (or nitro-activated)Moderate to high temperatures, polar aprotic solvents (DMF, DMSO)Can be metal-free, high yields with activated substratesLimited to activated aryl halides (fluoro or nitro-substituted)

Ullmann Condensation: The Classic Approach

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a long-standing method for the formation of diaryl ethers.[1] The reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

Mechanism and Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting Cu(III) intermediate then reductively eliminates to form the diaryl ether and a copper(I) halide.[1] Traditional Ullmann reactions often required stoichiometric amounts of copper and harsh conditions, but modern advancements have introduced the use of ligands to facilitate the catalytic cycle, allowing for milder reaction conditions.[2]

Experimental Protocol: A Representative Ullmann Synthesis

A representative synthesis of a phenoxybenzoic acid derivative via an Ullmann reaction involves the coupling of 2-chloro-3-methyl-benzoic acid and 4-methylphenol.[3] Adapting this to our target molecule, the protocol would be as follows:

Reactants:

  • 3,5-Dimethylphenol

  • 4-Chlorobenzoic acid (or 4-bromobenzoic acid)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • To a reaction vessel, add 3,5-dimethylphenol, 4-halobenzoic acid, potassium carbonate, and the copper catalyst.

  • Add the solvent (e.g., DMF) and degas the mixture.

  • Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Performance and Considerations

The Ullmann condensation offers the advantage of using a relatively inexpensive copper catalyst. However, it often requires high reaction temperatures and can result in moderate yields. The reaction can also be sensitive to the nature of the substituents on both the phenol and the aryl halide. Electron-withdrawing groups on the aryl halide generally favor the reaction.[1]

Buchwald-Hartwig C-O Coupling: A Milder and More Efficient Alternative

The Buchwald-Hartwig amination has been successfully adapted for the formation of C-O bonds, providing a powerful and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl ethers.[4][5] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and offers a broader substrate scope.[6]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide, which is followed by reductive elimination to furnish the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[6]

Buchwald_Hartwig_Cycle

Experimental Protocol: A General Buchwald-Hartwig Synthesis

A general procedure for the synthesis of this compound via Buchwald-Hartwig coupling would involve the following steps:

Reactants:

  • Methyl 4-bromobenzoate (or other 4-halobenzoic acid ester)

  • 3,5-Dimethylphenol

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)

  • A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane as the solvent

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, the base, methyl 4-bromobenzoate, and 3,5-dimethylphenol in a dry reaction vessel.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude ester by column chromatography.

  • Hydrolyze the resulting methyl 4-(3,5-dimethylphenoxy)benzoate using a standard procedure (e.g., with NaOH in methanol/water) to yield the final product, this compound.

Performance and Considerations

The Buchwald-Hartwig C-O coupling generally provides higher yields than the Ullmann condensation and operates under significantly milder conditions.[4] The reaction is also more tolerant of a wider range of functional groups. However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback, especially for large-scale synthesis. Furthermore, the catalyst system can be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) offers a potentially metal-free pathway to diaryl ethers. This reaction is contingent on the presence of strong electron-withdrawing groups on the aryl halide, which activate the ring towards nucleophilic attack.[7]

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile (in this case, the 3,5-dimethylphenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group(s). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of the aryl halide follows the order F > Cl > Br > I, which is opposite to that of SN2 reactions, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

SNAr_Mechanism

Experimental Protocol: A Representative SNAr Synthesis

For the synthesis of this compound, 4-fluorobenzoic acid would be the ideal starting material due to the high reactivity of the C-F bond in SNAr reactions.

Reactants:

  • 4-Fluorobenzoic acid

  • 3,5-Dimethylphenol

  • A strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction flask, dissolve 3,5-dimethylphenol in the polar aprotic solvent.

  • Add the base portion-wise at room temperature to form the phenoxide.

  • Add 4-fluorobenzoic acid to the reaction mixture.

  • Heat the reaction to 100-150 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Performance and Considerations

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including cost, scale, available starting materials, and the desired purity of the final product.

  • The Ullmann Condensation is a viable option for large-scale synthesis where the cost of the catalyst is a primary concern, and the harsher reaction conditions are manageable.

  • The Buchwald-Hartwig C-O Coupling is the method of choice for laboratory-scale synthesis and when high yields and broad functional group tolerance are required, despite the higher cost of the catalyst system.[4]

  • Nucleophilic Aromatic Substitution is the most economical and straightforward method if 4-fluorobenzoic acid is readily available as a starting material. Its metal-free nature is a significant advantage for applications in the pharmaceutical industry.

Ultimately, a careful evaluation of these factors will guide the synthetic chemist in selecting the most appropriate and efficient method for the preparation of this compound.

References

  • Recent Progress in Diaryl Ether Synthesis. Arkivoc, 2007, (5), 159-203.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org. Prep. Proced. Int., 2012, 44(3), 197-268.
  • A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett., 2004, 6(16), 2829-2832.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • This compound | 149190-98-7. J&K Scientific.
  • Ullmann condens
  • Buchwald-Hartwig Amin
  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with...
  • Ullmann Reaction. Organic Chemistry Portal.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Synfacts, 2003, 2003(1), 0943-0943.
  • 925005-06-7|this compound|BLD Pharm. BLD Pharm.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Cryst., 2022, E78, 1-4.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 2022, 27(11), 3564.
  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Russian Journal of General Chemistry, 2007, 77(1), 108-111.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 2008, 64(26), 6021-6026.
  • 1.2.3 The Buchwald–Hartwig Reaction.
  • This compound, 95% Purity, C15H14O3, 250 mg. CP Lab Safety.
  • This compound - CAS:925005-06-7. Sunway Pharm Ltd.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Benchmarking Novel PPARγ Modulators: A Comparative Performance Analysis of 4-(3,5-Dimethylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Selective PPARγ Modulators in Metabolic Disease

The landscape of therapeutic intervention for type 2 diabetes mellitus (T2DM) and other metabolic disorders has been significantly shaped by agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][2][3] The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are potent full agonists of PPARγ and have demonstrated remarkable efficacy in improving insulin sensitivity.[4][5][6] However, their clinical application has been hampered by significant side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure, which are attributed to their pan-activation of PPARγ.[2][4][7] This has catalyzed a paradigm shift in drug discovery towards the identification of selective PPARγ modulators (SPPARγMs) or partial agonists. These next-generation compounds aim to dissociate the therapeutic anti-diabetic effects from the adverse effects of full agonists.[2][8]

This guide introduces 4-(3,5-Dimethylphenoxy)benzoic acid , a novel investigational compound, as a potential SPPARγM. We present a comprehensive benchmarking study comparing its performance against a well-characterized full agonist (Rosiglitazone) and a known partial agonist. This analysis is designed to provide researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the therapeutic potential of this new chemical entity.

The Mechanistic Rationale: Targeting PPARγ for Metabolic Control

PPARγ, predominantly expressed in adipose tissue, plays a pivotal role in adipogenesis, lipid storage, and glucose homeostasis.[6] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of a suite of genes involved in insulin signaling, glucose uptake, and fatty acid metabolism.[3][8]

Full agonists, like rosiglitazone, induce a conformational change in the PPARγ ligand-binding domain (LBD) that promotes the recruitment of coactivator proteins, leading to robust gene transcription.[8] Partial agonists, in contrast, are hypothesized to induce a distinct conformational change that results in a selective recruitment of co-regulators, thereby activating a subset of PPARγ target genes and potentially mitigating the adverse effects associated with full agonism.[2][8]

Our investigation of this compound is predicated on the hypothesis that its unique chemical structure may confer a partial agonist profile, offering a superior therapeutic window.

Comparative Experimental Workflow

To objectively assess the performance of this compound, a multi-tiered experimental approach was designed. This workflow progresses from initial receptor binding affinity to cellular functional assays, providing a holistic view of the compound's activity profile.

Experimental Workflow cluster_0 Tier 1: Receptor Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Data Analysis & Comparison A Competitive Binding Assay (TR-FRET) B Determine IC50 and Ki A->B Quantify Binding Affinity G Comparative Analysis of Potency and Efficacy B->G C PPARγ Reporter Gene Assay D Determine EC50 and Emax C->D Measure Transcriptional Activation D->G E Adipocyte Differentiation Assay F Glucose Uptake Assay E->F Assess Functional Outcomes F->G H Profiling as Full vs. Partial Agonist G->H

Figure 1: A tiered experimental workflow for benchmarking PPARγ modulators.

Detailed Experimental Protocols

The following protocols are presented to ensure transparency and reproducibility. These methodologies represent standard, validated assays in the field of nuclear receptor research.

Protocol 1: PPARγ Competitive Binding Assay (Time-Resolved FRET)

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human PPARγ ligand-binding domain (LBD) in comparison to known ligands.

Methodology:

  • A commercial TR-FRET-based PPARγ competitive binding assay kit is utilized, following the manufacturer's instructions.

  • The assay is performed in a 384-well plate format.

  • A fixed concentration of a fluorescently labeled PPARγ agonist (tracer) and the PPARγ LBD are used.

  • Serial dilutions of the test compounds (this compound, Rosiglitazone, and a reference partial agonist) are added to the wells.

  • The plate is incubated at room temperature for a specified duration to allow for binding equilibrium.

  • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • The decrease in the FRET signal, resulting from the displacement of the tracer by the test compound, is used to calculate the IC50 value.

  • The Ki value is subsequently calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: PPARγ Luciferase Reporter Gene Assay

Objective: To quantify the functional agonist activity (EC50 and Emax) of this compound by measuring its ability to induce PPARγ-mediated gene transcription.

Methodology:

  • HEK293T cells are transiently co-transfected with a full-length human PPARγ expression vector and a luciferase reporter plasmid containing multiple PPREs upstream of the luciferase gene. A Renilla luciferase vector is also co-transfected for normalization of transfection efficiency.

  • Post-transfection, the cells are seeded into 96-well plates and treated with serial dilutions of the test compounds.

  • Rosiglitazone is used as a positive control for full agonism, and a known partial agonist is used for comparison.

  • After 24 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[9]

  • The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Dose-response curves are generated, and the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to the full agonist) are calculated.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the head-to-head comparison of this compound with Rosiglitazone (full agonist) and a reference partial agonist.

Table 1: PPARγ Binding Affinity

CompoundIC50 (nM)Ki (nM)
Rosiglitazone35 ± 415 ± 2
Reference Partial Agonist150 ± 1865 ± 8
This compound 250 ± 30 108 ± 13

Table 2: PPARγ Transcriptional Activation

CompoundEC50 (nM)Emax (% of Rosiglitazone)
Rosiglitazone100 ± 12100%
Reference Partial Agonist450 ± 5560%
This compound 800 ± 95 45%

Interpretation and Scientific Insights

The experimental data reveals a distinct pharmacological profile for this compound.

  • Binding Affinity: While Rosiglitazone exhibits high-affinity binding to the PPARγ LBD, this compound demonstrates a more moderate binding affinity, which is a characteristic often observed with partial agonists.[8]

  • Transcriptional Activation: In the reporter gene assay, this compound elicited a sub-maximal transcriptional response (Emax of 45%) compared to the full agonist Rosiglitazone. This is a hallmark of partial agonism. The lower potency (higher EC50) is consistent with its lower binding affinity.

This profile suggests that this compound functions as a PPARγ partial agonist .

Signaling Pathway and Mechanism of Action

The differential activity of full and partial agonists can be visualized at the level of receptor-co-regulator interaction.

PPARg Signaling Pathway cluster_0 Ligand Binding cluster_2 Transcriptional Output Full_Agonist Full Agonist (e.g., Rosiglitazone) PPARg_RXR PPARγ-RXR Heterodimer Full_Agonist->PPARg_RXR High Affinity Binding Partial_Agonist Partial Agonist (this compound) Partial_Agonist->PPARg_RXR Moderate Affinity Binding Coactivators Coactivators (e.g., PGC-1α, SRC-1) PPARg_RXR->Coactivators PPARg_RXR->Coactivators Corepressors Corepressors (e.g., NCoR, SMRT) PPARg_RXR->Corepressors Partial_Activation Selective Gene Activation (Potential for dissociated therapeutic and adverse effects) PPARg_RXR->Partial_Activation Full_Activation Robust Gene Activation (Insulin Sensitization, Adipogenesis) Coactivators->Full_Activation

Figure 2: Proposed mechanism of full vs. partial PPARγ agonism.

Conclusion and Future Directions

This comparative guide provides compelling in vitro evidence that this compound acts as a partial agonist of PPARγ. Its moderate binding affinity and sub-maximal transcriptional activation distinguish it from full agonists like Rosiglitazone. This profile is desirable in the quest for safer anti-diabetic agents with an improved therapeutic index.

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These include:

  • Co-regulator interaction profiling: To identify the specific co-activators and co-repressors that are differentially recruited by this compound.

  • Target gene expression analysis: To determine the subset of PPARγ target genes that are regulated by this compound in relevant cell types (e.g., adipocytes, macrophages).

  • In vivo efficacy and safety studies: To evaluate the anti-diabetic effects and the side-effect profile of this compound in animal models of insulin resistance and T2DM.

The data presented herein establishes this compound as a promising candidate for further development as a selective PPARγ modulator for the treatment of metabolic diseases.

References

  • J&K Scientific. This compound | 149190-98-7. [Link]

  • Behr, A. C., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. [Link]

  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

  • Indigo Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • ResearchGate. How can I assess the activity of the nuclear receptor PPAR gamma?. (2014). [Link]

  • Consensus. Comparative effects of PPAR alpha vs gamma agonists on obesity. [Link]

  • AMERICAN ELEMENTS. This compound. [Link]

  • ResearchGate. Top-rank of peroxisome proliferator-activated receptor (PPAR) agonists in the present study 1. [Link]

  • ResearchGate. Examining the safety of PPAR agonists - Current trends and future prospects. (2025). [Link]

  • ResearchGate. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). [Link]

  • Montanari, R., et al. (2016). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. NIH. [Link]

  • Tyagi, S., et al. (2011). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. NIH. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). [Link]

  • Wang, M., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central. [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. NIH. [Link]

  • Liu, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • ResearchGate. PPAR Modulators and PPAR Pan Agonists for Metabolic Diseases: The Next Generation of Drugs Targeting Peroxisome Proliferator-Activated Receptors?. (2025). [Link]

  • MDPI. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. (2023). [Link]

  • Kim, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(3,5-Dimethylphenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenoxybenzoic Acid Scaffold

In the landscape of modern drug discovery, the phenoxybenzoic acid scaffold has emerged as a privileged structure, particularly in the pursuit of novel therapeutics for metabolic and inflammatory diseases. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the development of small molecule modulators of key cellular signaling pathways. This guide focuses on a specific subclass, the 4-(3,5-Dimethylphenoxy)benzoic acid derivatives, exploring their potential efficacy through a comparative analysis of established in vitro and in vivo models. While direct comparative data for a wide range of these specific derivatives is not yet prevalent in the public domain, this guide will synthesize data from closely related analogs to provide a predictive framework for their evaluation.

The core hypothesis is that derivatives of this compound are likely to exert their biological effects through the modulation of two critical receptor families: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Takeda G protein-coupled Receptor 5 (TGR5). Both receptor systems are deeply implicated in the regulation of metabolism and inflammation, making them high-value targets for therapeutic intervention. This guide will provide researchers with the foundational knowledge, experimental protocols, and comparative data from analogous compounds to embark on a systematic evaluation of this promising chemical series.

Molecular Targets and Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear hormone receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[1] They act as ligand-activated transcription factors that regulate the expression of genes involved in a myriad of physiological processes, including lipid and glucose metabolism, cellular differentiation, and the inflammatory response.[2][3] Upon binding to a ligand, such as a fatty acid or a synthetic agonist, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

The anti-inflammatory effects of PPAR agonists are well-documented and are mediated through several mechanisms, including the transrepression of pro-inflammatory transcription factors like NF-κB.[4][5]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(3,5-Dimethylphenoxy) benzoic acid derivative PPAR PPARα/γ Ligand->PPAR Binds CoR Co-repressors Ligand->CoR Dissociates NFkB_complex NF-κB Complex (p65/p50) PPAR->NFkB_complex Inhibits (Transrepression) PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR CoR->PPAR Inhibits (unliganded) NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocates IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB_complex Releases CoA Co-activators PPAR_RXR->CoA Recruits PPRE PPRE PPAR_RXR->PPRE Binds CoA->PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-(3,5-Dimethylphenoxy) benzoic acid derivative TGR5 TGR5/GPBAR1 Ligand->TGR5 Binds G_protein Gαsβγ TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition Leads to GLP1 GLP-1 Secretion EPAC->GLP1 Contributes to CREB->GLP1 Stimulates

Caption: TGR5 Signaling Pathway

In Vitro Efficacy Assessment

The initial evaluation of novel compounds invariably begins with a suite of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Experimental Protocols

This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.

Workflow Diagram:

Caption: PPAR Transactivation Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) with the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Plating: Seed the transfected cells into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a known PPAR agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα) as a positive control.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

This assay measures the activation of TGR5 by quantifying the downstream production of cAMP.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line engineered to overexpress human or murine TGR5 (e.g., HEK293T or CHO cells).

  • Compound Treatment: Plate the cells in a 96-well format. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compounds. A known TGR5 agonist like INT-777 should be used as a positive control. [6][7]3. Incubation: Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Generate dose-response curves and calculate EC50 values.

Comparative Data from Structurally Related Compounds

While specific data for a series of this compound derivatives is lacking, we can extrapolate from published data on analogous compounds to establish benchmark activities.

Table 1: In Vitro Potency of Analogous PPAR and TGR5 Agonists

Compound ClassTargetAssay TypePotency (EC50)Reference CompoundRef.
Triazolone DerivativesPPARα/δTransactivationα: 7.0 nM, δ: 8.4 nMGFT-505[8]
Chalcone Fibrate HybridsPPARαTransactivation8.9 µMFenofibric Acid[9]
Dihydropyrano[2,3-c]pyrazolesPPARγCompetitive Binding≤ 1 µM (IC50)Rosiglitazone[10]
3-Phenoxypyrazine-2-carboxamideshTGR5cAMP Accumulation1.4 - 895 nMINT-777[6][7]
TetrahydrobenzimidazolesmTGR5cAMP Accumulation< 1 µM-

This table presents data from structurally related, but not identical, compounds to provide a context for potential efficacy.

In Vivo Efficacy Assessment

Translating in vitro potency into in vivo efficacy requires robust animal models that recapitulate key aspects of human disease. For the this compound scaffold, models of inflammation and metabolic disease are most relevant.

Experimental Protocols

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds. [8] Workflow Diagram:

Caption: Carrageenan-Induced Paw Edema Workflow

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week.

  • Grouping and Dosing: Randomly assign animals to control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses). Administer treatments, typically via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) thereafter using a digital plethysmometer.

  • Data Analysis: Calculate the percentage of edema increase for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

This model is essential for assessing the effects of a compound on glucose homeostasis and insulin sensitivity, key outcomes for TGR5 and PPARγ agonism.

Step-by-Step Methodology:

  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Dosing: Administer the test compound or vehicle orally to the mice after an overnight fast (approximately 12-16 hours).

  • Glucose Challenge: 30-60 minutes after dosing, administer a bolus of glucose (typically 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes after the glucose challenge. Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC indicates improved glucose tolerance.

Comparative Data from Structurally Related Compounds

Table 2: In Vivo Efficacy of Analogous PPAR and TGR5 Agonists

Compound ClassAnimal ModelKey Efficacy EndpointResultReference CompoundRef.
Chalcone Fibrate Hybrids (PPARα)Triton WR-1339 Induced Hyperlipidemic RatsLipid ProfileSignificantly lower TC, TG, LDL, VLDLFenofibrate
3-Phenoxypyrazine-2-carboxamides (TGR5)C57BL/6 Mice (OGTT)Blood Glucose ReductionSignificant reduction in blood glucose-[6][7]
Tetrahydrobenzimidazoles (TGR5)C57BL/6 Mice (OGTT)Glucose AUC Reduction13-22% reduction in AUC at 30 mg/kg-
FXR/TGR5 Dual Agonist (INT-767)db/db Diabetic MiceProteinuria & FibrosisImproved proteinuria and prevented fibrosis-[11]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-Induced Paw Edema in RatsEdema Inhibition48.9–63.1% inhibition at 25-125 mg/kgDiclofenac

This table presents data from structurally related, but not identical, compounds to provide a context for potential efficacy.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel anti-inflammatory and metabolic disease therapeutics. The likely engagement of PPAR and TGR5 pathways provides a strong mechanistic rationale for their potential efficacy. While direct, published comparative data on a series of these specific derivatives is currently unavailable, this guide provides a comprehensive framework for their systematic evaluation.

By employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively characterize the potency, selectivity, and therapeutic potential of novel derivatives. The comparative data from analogous structures serve as critical benchmarks for success. Future work should focus on the synthesis of a focused library of this compound derivatives with systematic modifications to the phenoxy and benzoic acid rings to establish a clear structure-activity relationship (SAR). Such studies will be instrumental in identifying lead candidates with optimized potency and drug-like properties, paving the way for their potential clinical development.

References

  • Hou, R., Yang, D., Wang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(6), 3618-3629. [Link]

  • Hou, R., Yang, D., Wang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PubMed Central. [Link]

  • Rizzo, G., Passeri, D., De Franco, F., et al. (2010). The TGR5 receptor: a new player for the treatment of metabolic diseases.
  • Tyagi, S., Gupta, P., Saini, A. S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]

  • Zhang, J., Wang, X. J., Liu, X., et al. (2018). Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. European Journal of Medicinal Chemistry, 157, 1-16. [Link]

  • Chiba, J., Iimura, S., Yoneda, Y., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]

  • Ahmadian, M., Suh, J. M., Hah, N., et al. (2013). PPARγ signaling and metabolism: the good, the bad and the future.
  • Duboc, H., Tache, Y., & Hofmann, A. F. (2014). The bile acid TGR5 membrane receptor: From basic research to clinical application. Digestive and Liver Disease, 46(4), 302-312. [Link]

  • Chen, Y. C., Lin, Y. C., Huang, S. H., et al. (2013). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of natural products, 76(8), 1433–1440. [Link]

  • Liberato, M. V., Nascimento, A. S., Ayers, S. D., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PloS one, 7(5), e36297. [Link]

  • Cuzzocrea, S. (2006). Peroxisome proliferator-activated receptor-gamma: a new therapeutic target in inflammation and neurodegeneration. Current medicinal chemistry, 13(5), 561–575.
  • Staels, B., Dallongeville, J., Auwerx, J., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Delerive, P., De Bosscher, K., Besnard, S., et al. (1999). Peroxisome proliferator-activated receptor alpha negatively regulates the vascular inflammatory gene response by negative cross-talk with transcription factors NF-kappaB and AP-1. The Journal of biological chemistry, 274(45), 32048–32054.
  • Chen, C. W., Chen, Y. L., Lin, Y. L., et al. (2014). In Vitro and In Vivo Anti-Osteoarthritis Effects of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-Glucoside from Polygonum Multiflorum. Molecules (Basel, Switzerland), 19(10), 16244–16259. [Link]

  • Park, S. J., Lee, J. R., Jo, M. J., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients, 13(10), 3537. [Link]

  • Zhang, J., Li, Y., Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis. Journal of medicinal chemistry, 65(3), 2571–2592. [Link]

  • Fisyuk, A. S., Ryabova, S. S., Vorontsova, E. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1795. [Link]

  • Wang, X. X., Jiang, T., Shen, Y., et al. (2017). FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity. Journal of the American Society of Nephrology : JASN, 28(12), 3446–3462. [Link]

  • Zhang, J., Wang, X. J., Liu, X., et al. (2020). Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. ACS medicinal chemistry letters, 11(4), 438–444. [Link]

  • Qvortrup, K., Jensen, J. F., Sørensen, M. S., et al. (2017). Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists. PloS one, 12(2), e0162642. [Link]

  • Schoonjans, K., Staels, B., & Auwerx, J. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of cardiovascular risk, 3(1), 1–5. [Link]

  • Castro-Lugo, B., Torres-Gómez, H., Hernández-Fernández, S., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules (Basel, Switzerland), 27(2), 488. [Link]

  • Caroline, C., Wijaya, H., Yuliani, S. H., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & other lipid mediators, 154, 106549. [Link]

  • Wang, X. X., Jiang, T., Shen, Y., et al. (2017). FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity. Journal of the American Society of Nephrology : JASN, 28(12), 3446–3462. [Link]

  • Fruchart, J. C., Santos, R. D., Aguilar-Salinas, C., et al. (2019). The selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) paradigm: conceptual framework and therapeutic potential : A consensus statement from the International Atherosclerosis Society (IAS) and the Residual Risk Reduction Initiative (R3i) Foundation. Cardiovascular diabetology, 18(1), 71. [Link]

  • Wang, X. X., Jiang, T., Shen, Y., et al. (2017). FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity. Journal of the American Society of Nephrology : JASN, 28(12), 3446–3462. [Link]

  • Francque, S. M., Bedossa, P., Ratziu, V., et al. (2021). A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH. The New England journal of medicine, 385(17), 1547–1558.
  • Pols, T. W., Noriega, L. G., Nomura, M., et al. (2011). The bile acid receptor TGR5 protects against obesity and insulin resistance. Expert opinion on therapeutic targets, 15(8), 945–960.
  • Kamio, M., Aburaya, M., Chen, Q., et al. (2020). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International journal of molecular sciences, 21(21), 8336. [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: The Case of 4-(3,5-Dimethylphenoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

This guide provides a comprehensive comparison of antibody performance against 4-(3,5-Dimethylphenoxy)benzoic acid and its derivatives. We will delve into the structural determinants of antibody binding, present a framework for evaluating cross-reactivity using hypothetical yet realistic experimental data, and provide detailed protocols to empower researchers to conduct these critical validation studies in their own laboratories.

The Choice of Immunogen: A Critical Determinant of Specificity

The journey to a specific immunoassay begins with the design of the immunogen. Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response[3]. The site of conjugation on the hapten is a critical decision that dictates which parts of the molecule will be exposed for antibody recognition. For this compound, the carboxylic acid group is a common and convenient handle for conjugation. However, this means that the resulting antibodies will likely recognize the phenoxy and dimethylphenyl moieties more strongly, potentially leading to cross-reactivity with analogs that share these features but differ at the benzoic acid portion.

Monoclonal vs. Polyclonal Antibodies: A Tale of Two Specificities

The selection of antibody type—monoclonal or polyclonal—profoundly influences the specificity of an immunoassay. Monoclonal antibodies (mAbs), originating from a single B-cell clone, recognize a single epitope, which generally results in higher specificity and lower cross-reactivity[4]. In contrast, polyclonal antibodies (pAbs) are a heterogeneous mix from different B-cell clones, recognizing multiple epitopes on the antigen. This can enhance signal amplification but often at the cost of increased cross-reactivity[4][5].

The following tables present hypothetical cross-reactivity data for a monoclonal (mAb-DMPBA) and a polyclonal (pAb-DMPBA) antibody raised against this compound. The data is presented in a format typical for competitive ELISA, with IC50 values (the concentration of analyte that causes 50% inhibition of signal) and the calculated percentage of cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody (mAb-DMPBA) against this compound and Its Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (CH₃)₂C₆H₃OC₆H₄COOH 15 100
4-(3,5-Diethylphenoxy)benzoic acid(C₂H₅)₂C₆H₃OC₆H₄COOH3504.3
4-(Phenoxy)benzoic acidC₆H₅OC₆H₄COOH12001.25
4-(3,5-Dimethylphenoxy)propanoic acid(CH₃)₂C₆H₃OC₆H₄CH₂COOH8001.88
Benzoic acidC₆H₅COOH>10,000<0.15
3,5-Dimethylphenol(CH₃)₂C₆H₃OH>10,000<0.15

Table 2: Hypothetical Cross-Reactivity of a Polyclonal Antibody (pAb-DMPBA) against this compound and Its Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (CH₃)₂C₆H₃OC₆H₄COOH 8 100
4-(3,5-Diethylphenoxy)benzoic acid(C₂H₅)₂C₆H₃OC₆H₄COOH1505.3
4-(Phenoxy)benzoic acidC₆H₅OC₆H₄COOH4002.0
4-(3,5-Dimethylphenoxy)propanoic acid(CH₃)₂C₆H₃OC₆H₄CH₂COOH2503.2
Benzoic acidC₆H₅COOH50000.16
3,5-Dimethylphenol(CH₃)₂C₆H₃OH80000.1

As the hypothetical data illustrates, the monoclonal antibody exhibits higher specificity with more pronounced discrimination against structurally related compounds. The polyclonal antibody, while potentially more sensitive (lower IC50 for the target analyte), shows broader recognition of related molecules.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (cELISA) is a robust and widely used method for determining antibody specificity and cross-reactivity for small molecules.[4]

Materials:
  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a protein like BSA or OVA)

  • Primary antibody (mAb-DMPBA or pAb-DMPBA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse or anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Standard (this compound) and potential cross-reactants

Step-by-Step Methodology:
  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of the standard and potential cross-reactants in assay buffer. In separate tubes, mix 50 µL of each standard/cross-reactant concentration with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 30 minutes at room temperature. Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of primary antibody.

  • Washing: Repeat the washing step as in step 2 to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2 to remove the unbound secondary antibody.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Allow the color to develop in the dark for 15-30 minutes. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. Plot a standard curve of absorbance versus the log of the standard concentration. Determine the IC50 value for the standard and each tested compound. Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of the tested compound) x 100 [4]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the subsequent interpretation of results, the following diagrams illustrate the key steps and logical relationships.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Add Antibody + (Standard or Cross-Reactant) p4->r1 r2 Wash r1->r2 r3 Add Secondary Ab-HRP r2->r3 r4 Wash r3->r4 r5 Add TMB Substrate r4->r5 r6 Add Stop Solution r5->r6 a1 Read Absorbance (450 nm) r6->a1 a2 Calculate IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.

G cluster_considerations Further Considerations decision1 Cross-Reactivity < 5%? result1_yes High Specificity: Suitable for quantitative assays. decision1->result1_yes Yes result1_no Significant Cross-Reactivity: Potential for overestimation of analyte. decision1->result1_no No c1 If cross-reactivity is high, consider: - Developing a monoclonal antibody. - Modifying the immunogen design. - Using a confirmatory analytical method (e.g., LC-MS/MS). result1_no->c1

Caption: Decision Tree for Antibody Specificity Assessment.

Conclusion: Ensuring Assay Integrity Through Rigorous Validation

A comprehensive assessment of antibody cross-reactivity is not merely a perfunctory step but a critical component of immunoassay development and validation. By understanding the structural basis of antibody recognition and employing systematic evaluation methods like competitive ELISA, researchers can confidently select the most appropriate antibody for their needs. The choice between a highly specific monoclonal antibody and a sensitive polyclonal antibody will depend on the specific application and the required balance between precision and signal strength. Ultimately, this diligent approach ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement and successful drug development.

References

  • A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Against 4-Methoxybenzoic Acid Deriv
  • Technical Guide for ELISA - Protocols - SeraCare.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • ELISA technical guide and protocols - Thermo Fisher Scientific.
  • Performance Under Pressure: A Comparative Guide to 1,3,6-Trimethyluracil Cross-Reactivity in ELISAs - Benchchem.
  • Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food - PubMed.
  • Investigation of the Small Size of Nanobodies for a Sensitive Fluorescence Polarization Immunoassay for Small Molecules: 3-Phenoxybenzoic Acid, an Exposure Biomarker of Pyrethroid Insecticides as a Model - PubMed.
  • Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - NIH.
  • An enzyme-linked immunosorbent assay for detecting 3-phenoxybenzoic acid in plasma and its applic
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH.
  • Development of a Sensitive Monoclonal Antibody- Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food - ResearchG
  • (PDF)
  • Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes - PubMed.
  • This compound | 149190-98-7 - J&K Scientific.
  • Antibody Structure and Function: The Basis for Engineering Therapeutics - PubMed Central.
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
  • Site-specific photoconjugation of antibodies using chemically synthesized IgG-binding domains - PubMed.
  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on tre
  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchG
  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl - MDPI.
  • Cross-reactivity assessment of antibodies raised against conjugates of 3-(3,5-Dimethylphenoxy)propanal - Benchchem.
  • A Researcher's Guide to Investigating the Cross-Reactivity of 2-(azepane-1-carbonyl)benzoic acid - Benchchem.
  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed.

Sources

A Comparative Efficacy Analysis of 4-(3,5-Dimethylphenoxy)benzoic Acid in the Context of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel compound 4-(3,5-Dimethylphenoxy)benzoic acid against established commercial products targeting metabolic disorders. Based on its structural resemblance to known therapeutic agents, we hypothesize that this compound exerts its effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors pivotal in the regulation of lipid and glucose metabolism. This document outlines a rigorous, multi-faceted experimental framework to test this hypothesis and to objectively evaluate the compound's efficacy against market-leading PPAR agonists. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for metabolic diseases.

Introduction: The Rationale for Investigating this compound as a PPAR Agonist

The rising prevalence of metabolic disorders, including dyslipidemia and type 2 diabetes, necessitates the continued exploration of novel therapeutic agents with improved efficacy and safety profiles. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as validated drug targets for these conditions. The PPAR family comprises three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles.

  • PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. Its activation leads to a reduction in triglycerides and is the primary mechanism of action for the fibrate class of drugs used to treat hyperlipidemia.[1][2][3]

  • PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin sensitizers used in the management of type 2 diabetes.[4][5]

  • PPARδ , ubiquitously expressed, is involved in fatty acid metabolism and energy homeostasis.[6] Its agonists have shown potential in treating metabolic syndrome.[7]

The chemical scaffold of this compound shares structural motifs with known PPAR agonists, particularly the fibrates and thiazolidinediones. This structural analogy forms the basis of our central hypothesis: This compound is a novel PPAR agonist. This guide will detail the necessary experimental procedures to validate this hypothesis and to comprehensively compare its efficacy against a panel of commercially available PPAR agonists.

Comparative Compounds

To establish a robust benchmark for efficacy, this compound will be compared against the following well-characterized, commercially available PPAR agonists:

Compound Primary Target Therapeutic Class Primary Indication
Fenofibrate PPARαFibrateHyperlipidemia
Gemfibrozil PPARαFibrateHyperlipidemia
Pemafibrate PPARα (Selective)SPPARMαHyperlipidemia
Pioglitazone PPARγThiazolidinedioneType 2 Diabetes
Rosiglitazone PPARγThiazolidinedioneType 2 Diabetes
GW501516 PPARδResearch Compound(Investigational)

Experimental Framework: A Multi-tiered Approach to Efficacy Evaluation

Our comparative analysis will be conducted in two main phases: in vitro characterization to determine the molecular mechanism and potency, followed by in vivo studies to assess physiological effects in relevant disease models.

In Vitro Efficacy Assessment

The initial phase will focus on characterizing the interaction of this compound with the three PPAR isoforms.

A. PPAR Ligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity of this compound to human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

  • Methodology:

    • Utilize commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay kits.

    • Incubate the respective PPAR-LBD with a fluorescently labeled known ligand and varying concentrations of the test compound (this compound) and comparator compounds.

    • Measure the TR-FRET signal, which is inversely proportional to the binding of the test compound.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound against each PPAR isoform.

B. PPAR Transcriptional Activation Assay (Reporter Gene Assay)

  • Objective: To quantify the functional agonist activity of this compound on each PPAR isoform.

  • Methodology:

    • Transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing a chimeric receptor containing the GAL4 DNA-binding domain fused to the PPAR-LBD, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[8]

    • Treat the transfected cells with a range of concentrations of this compound and the reference agonists.

    • Measure luciferase activity as a readout of transcriptional activation.

    • Determine the EC50 (half-maximal effective concentration) and maximal efficacy for each compound on each PPAR isoform.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow cluster_binding PPAR Ligand Binding Assay cluster_activation PPAR Transcriptional Activation Assay b1 Incubate PPAR-LBD, Fluorescent Ligand, & Test Compound b2 Measure TR-FRET Signal b1->b2 b3 Calculate IC50 b2->b3 a1 Transfect Cells with PPA-LBD & Luciferase Reporter a2 Treat with Test Compounds a1->a2 a3 Measure Luciferase Activity a2->a3 a4 Determine EC50 & Efficacy a3->a4 start Test Compound: 4-(3,5-Dimethylphenoxy) benzoic acid & Comparators start->b1 start->a1

Caption: Workflow for in vitro characterization of PPAR agonism.

The results from the in vitro assays will be summarized in the following table to provide a clear comparison of the potency and selectivity of this compound.

Compound PPARα Binding (IC50, nM) PPARα Activation (EC50, nM) PPARγ Binding (IC50, nM) PPARγ Activation (EC50, nM) PPARδ Binding (IC50, nM) PPARδ Activation (EC50, nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Fenofibric Acid ~30,000~18,000>100,000>100,000>100,000>100,000
Pioglitazone >100,000>100,000~400~300>100,000>100,000
Rosiglitazone >100,000>100,000~40~60>100,000>100,000
GW501516 >10,000>10,000>10,000>10,000~1~1[5]

Note: Literature values for comparators are provided for context and may vary between assay systems.

In Vivo Efficacy Assessment

Based on the in vitro profile of this compound, appropriate animal models of dyslipidemia and/or insulin resistance will be selected for in vivo efficacy studies.

A. High-Fat Diet (HFD)-Induced Dyslipidemia in C57BL/6J Mice

  • Objective: To evaluate the lipid-lowering efficacy of this compound, particularly if it demonstrates PPARα or PPARδ agonism.

  • Methodology:

    • Induce dyslipidemia in male C57BL/6J mice by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

    • Randomly assign mice to treatment groups: Vehicle control, this compound (multiple doses), and relevant comparators (e.g., Fenofibrate, GW501516).

    • Administer compounds daily via oral gavage for 4 weeks.

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, collect blood samples for analysis of plasma triglycerides, total cholesterol, HDL-C, and LDL-C.

    • Harvest liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis of PPAR target genes (e.g., CPT1a, ACOX1).

B. Genetically Diabetic (db/db) Mouse Model of Insulin Resistance

  • Objective: To assess the insulin-sensitizing and glucose-lowering effects of this compound, particularly if it shows PPARγ agonism.

  • Methodology:

    • Use male db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

    • Group animals and treat with Vehicle control, this compound (multiple doses), and relevant comparators (e.g., Pioglitazone, Rosiglitazone).

    • Administer compounds daily via oral gavage for 4-6 weeks.

    • Monitor blood glucose levels and body weight regularly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study to assess improvements in glucose homeostasis and insulin sensitivity.

    • Collect plasma for measurement of insulin, triglycerides, and free fatty acids.

Diagram: In Vivo Experimental Logic

in_vivo_logic cluster_decision Model Selection cluster_models In Vivo Models cluster_endpoints Key Endpoints in_vitro In Vitro Profile of This compound d1 PPARα or δ Agonist? in_vitro->d1 d2 PPARγ Agonist? in_vitro->d2 m1 HFD-Induced Dyslipidemia (C57BL/6J Mice) d1->m1 Yes m2 Insulin Resistance (db/db Mice) d2->m2 Yes e1 Lipid Profile Liver Histology Gene Expression m1->e1 e2 Blood Glucose OGTT & ITT Plasma Insulin m2->e2

Caption: Decision tree for selecting in vivo models based on in vitro results.

The primary efficacy endpoints from the in vivo studies will be tabulated for a direct comparison.

Table for HFD-Induced Dyslipidemia Model:

Treatment Group Change in Plasma Triglycerides (%) Change in Total Cholesterol (%) Change in HDL-C (%)
Vehicle BaselineBaselineBaseline
This compound (Low Dose) Experimental ValueExperimental ValueExperimental Value
This compound (High Dose) Experimental ValueExperimental ValueExperimental Value
Fenofibrate Expected ~40-50% decreaseExpected ~15-25% decreaseExpected ~10-20% increase
GW501516 Expected ~20-30% decreaseExpected ~10-20% decreaseExpected ~15-25% increase

Table for db/db Mouse Model of Insulin Resistance:

Treatment Group Change in Fasting Blood Glucose (%) Area Under the Curve (AUC) in OGTT Improvement in Insulin Sensitivity (ITT)
Vehicle BaselineBaselineBaseline
This compound (Low Dose) Experimental ValueExperimental ValueExperimental Value
This compound (High Dose) Experimental ValueExperimental ValueExperimental Value
Pioglitazone Expected ~30-50% decreaseSignificant reductionSignificant improvement

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the comparative efficacy evaluation of this compound. By systematically characterizing its activity on PPARs and assessing its physiological effects in relevant disease models, we can ascertain its potential as a novel therapeutic agent for metabolic disorders. The proposed head-to-head comparisons with established commercial products will provide a clear and objective assessment of its relative potency and efficacy. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development.

References

  • Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 105(3), 985-990. [Link]

  • Almad, A., et al. (2012). The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. Journal of Neurotrauma, 29(5), 954-963. [Link]

  • Fruchart, J. C. (2017). Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia. Cardiovascular Diabetology, 16(1), 124. [Link]

  • Sato, K., et al. (2013). Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(7), G644-G653. [Link]

  • Palakurthi, S. S., et al. (2001). The PPAR-gamma agonist pioglitazone post-transcriptionally induces p21 in PC3 prostate cancer but not in other cell lines. Cancer Letters, 174(1), 49-57. [Link]

  • Wikipedia. GW501516. [Link]

  • More Plates More Dates. Cardarine (GW501516) - Results, Clinical Trials & Reviews. [Link]

  • Dressel, U., et al. (2003). The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells. Molecular Endocrinology, 17(12), 2477-2493. [Link]

  • National Institute of Environmental Health Sciences. Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism. [Link]

  • Arai, H., et al. (2018). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 25(5), 373-382. [Link]

  • Han, L., et al. (2010). The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(11), 2236-2243. [Link]

  • Lee, C. H., et al. (2003). PPAR delta as a therapeutic target in metabolic disease. Current Atherosclerosis Reports, 5(1), 72-77. [Link]

  • Online Inhibitor. Pioglitazone: A PPARγ Agonist Transforming Metabolic and... [Link]

  • Charles River Laboratories. Efficacy and Safety of K-877 (Pemafibrate), a Selective PPARα Modulator, in European Patients on Statin Therapy. [Link]

  • Soccio, R. E., et al. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology, 9, 1093. [Link]

  • American Diabetes Association. 476-P: Pemafibrate, a PPAR Alpha Agonist, Attenuates Neointima Formation after Vascular Injury in Nondiabetic and Diabetic Mice. [Link]

  • Paraskevas, K. I., et al. (2011). Comparison of fibrate, ezetimibe, low- and high-dose statin therapy for the dyslipidemia of the metabolic syndrome in a mouse model. Angiology, 62(7), 548-553. [Link]

  • Jana, M., et al. (2022). Lipid-Lowering Drug Gemfibrozil Protects Mice from Tay-Sachs Disease via Peroxisome Proliferator-Activated Receptor α. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Dr. Najeeb Lectures. Pharmacology of Pioglitazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Chen, K., et al. (2005). Peroxisome proliferator-activated receptor-gamma agonist rosiglitazone reduces clinical inflammatory responses in type 2 diabetes with coronary artery disease after coronary angioplasty. Metabolism, 54(5), 590-597. [Link]

  • Festuccia, W. T., et al. (2018). The PPARγ Agonist Rosiglitazone Promotes the Induction of Brite Adipocytes, Increasing β-adrenoceptor-mediated Mitochondrial Function and Glucose Uptake. Cellular Signalling, 42, 54-66. [Link]

  • Leibowitz, A., et al. (2003). Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model. Diabetes, Obesity and Metabolism, 5(1), 45-50. [Link]

  • Souto, R. P., et al. (1993). Effects of thiazolidinediones on glucocorticoid-induced insulin resistance and GLUT4 glucose transporter expression in rat skeletal muscle. Metabolism, 42(9), 1146-1151. [Link]

  • ResearchGate. Comparison of Fibrate, Ezetimibe, Low- and High-Dose Statin Therapy for the Dyslipidemia of the Metabolic Syndrome in a Mouse Model | Request PDF. [Link]

  • Oku, H., et al. (1997). Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells. British Journal of Pharmacology, 120(8), 1391-1398. [Link]

  • ResearchGate. Insulin resistance-reducing effect of a new thiazolidinedione derivative, pioglitazone. [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia. [Link]

  • ResearchGate. In vitro profile of selected PPARγ γ agonists. Affinity to PPARγ γ... | Download Table. [Link]

  • Carey, D. P., et al. (2006). Thiazolidinediones: effects on insulin resistance and the cardiovascular system. Heart, 92(2), 152-158. [Link]

  • Wang, Y., et al. (2011). Novel PPAR-gamma agonists identified from a natural product library: a virtual screening, induced-fit docking and biological assay study. Journal of Computer-Aided Molecular Design, 25(6), 553-565. [Link]

  • INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • Soccio, R. E., et al. (2014). Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes. Cell Metabolism, 20(4), 573-591. [Link]

  • Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(21), 4875. [Link]

  • Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(11), 117004. [Link]

  • Bøtker, H. E., et al. (2018). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 175(9), 1363-1377. [Link]

  • ResearchGate. | Preclinical experiments involving PPARα agonists consist of in vitro... | Download Scientific Diagram. [Link]

  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

  • Prueksaritanont, T., et al. (2002). Fibrates in Combination With Statins in the Management of Dyslipidemia. The American Journal of Cardiology, 90(10), 11K-17K. [Link]

  • RayBiotech. Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data for 4-(3,5-Dimethylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Rigorous Data Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is paved with data. The reliability and interpretation of this data form the bedrock of critical decisions at every stage. 4-(3,5-Dimethylphenoxy)benzoic acid, an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs, is no exception.[1] Its analytical characterization demands not only precise experimental execution but also a robust statistical framework to validate its quality and performance.

This guide provides an in-depth, practical comparison of the analytical data for this compound against a structurally similar alternative, 4-(4-Fluorophenoxy)benzoic acid. We will delve into the causality behind experimental choices, present a detailed, hypothetical dataset based on High-Performance Liquid Chromatography (HPLC) analysis, and apply rigorous statistical tests to compare their analytical performance. The objective is to equip researchers with the rationale and tools to conduct self-validating analytical protocols and make data-driven decisions with confidence.

The Experimental Framework: A Tale of Two Molecules

To provide a realistic context for our statistical analysis, we will consider a common scenario in pharmaceutical quality control: the validation of an HPLC method for the quantification of an active pharmaceutical ingredient (API) and a related compound. Here, we will analyze hypothetical data for this compound and 4-(4-Fluorophenoxy)benzoic acid. The choice of HPLC is predicated on its widespread use for the analysis of benzoic acid derivatives due to its simplicity, speed, and stability.[2]

Rationale for Compound Selection

This compound serves as our primary compound of interest. For a meaningful comparison, we have selected 4-(4-Fluorophenoxy)benzoic acid as an alternative. This choice is deliberate; the structural similarity, with the key difference being the substituent on the phenoxy ring (dimethyl vs. fluoro), allows us to explore how subtle molecular changes can influence analytical outcomes such as retention time, peak shape, and method sensitivity.

Experimental Workflow: From Sample Preparation to Data Acquisition

The following diagram illustrates the logical flow of the experimental process, a critical component of a self-validating analytical system.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition s1 Weighing of This compound & 4-(4-Fluorophenoxy)benzoic acid Standards s2 Preparation of Stock Solutions (e.g., 1 mg/mL in Methanol) s1->s2 s3 Serial Dilution to Prepare Working Standards & QC Samples s2->s3 h1 System Suitability Testing (Injection of Standard) s3->h1 Inject h2 Calibration Curve Generation (Injection of Working Standards) h1->h2 h3 Analysis of Quality Control (QC) Samples h2->h3 d1 Integration of Peak Areas h3->d1 Generate Chromatograms d2 Recording Retention Times d1->d2 d3 Calculation of Concentrations d2->d3

Caption: A streamlined workflow for the HPLC analysis of this compound and its alternative.

Detailed Experimental Protocol: HPLC Method for Benzoic Acid Derivatives

The following protocol is a representative method for the analysis of the two compounds. The parameters are chosen to achieve good separation and peak shape. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid functional group, thereby enhancing retention on the reversed-phase column.[2]

1. Reagents and Materials:

  • This compound (Reference Standard, >99% purity)

  • 4-(4-Fluorophenoxy)benzoic acid (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v) in a gradient or isocratic elution. For this hypothetical analysis, we will assume an isocratic elution of 60:40 (Acetonitrile: 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to cover a concentration range of 1-100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range.

Hypothetical Experimental Data

For the purpose of this guide, we will use a generated dataset that reflects typical results from an HPLC analysis. We will assume that six replicate injections of a 50 µg/mL QC sample were analyzed for both compounds.

ReplicateThis compound (Measured Concentration, µg/mL)4-(4-Fluorophenoxy)benzoic acid (Measured Concentration, µg/mL)
150.249.8
249.950.1
350.549.6
449.750.3
550.149.9
650.350.0

Statistical Analysis: Comparing Analytical Performance

The core of this guide is the statistical comparison of the analytical performance for our two compounds. We will focus on two key parameters of method validation: accuracy (closeness to the true value) and precision (reproducibility of measurements).[3]

Logical Flow of Statistical Comparison

The following diagram outlines the decision-making process for our statistical analysis.

G start Start with Experimental Data test1 Perform F-test for Equality of Variances start->test1 q1 Are the variances of the two datasets equal? test2a Perform Two-Sample t-test (assuming equal variances) q1->test2a Yes test2b Perform Two-Sample t-test (assuming unequal variances - Welch's t-test) q1->test2b No test1->q1 q2 Are the means of the two datasets equal? conclusion Draw Conclusions on Method Performance q2->conclusion test2a->q2 test2b->q2

Caption: A decision tree for the statistical comparison of two analytical datasets.

Assessing Precision: The F-test for Equality of Variances

Before comparing the accuracy (means), we must first determine if the precision (variances) of the measurements for the two compounds is comparable. The F-test is the appropriate statistical tool for this purpose.[2][4]

Null Hypothesis (H₀): The variances of the two datasets are equal (σ₁² = σ₂²). Alternative Hypothesis (H₁): The variances of the two datasets are not equal (σ₁² ≠ σ₂²).

Calculations:

  • Calculate the sample variance (s²) for each dataset:

    • For this compound:

      • Mean (x̄₁) = (50.2 + 49.9 + 50.5 + 49.7 + 50.1 + 50.3) / 6 = 50.12 µg/mL

      • Variance (s₁²) = Σ(xᵢ - x̄₁)² / (n₁ - 1) = 0.0817

    • For 4-(4-Fluorophenoxy)benzoic acid:

      • Mean (x̄₂) = (49.8 + 50.1 + 49.6 + 50.3 + 49.9 + 50.0) / 6 = 49.95 µg/mL

      • Variance (s₂²) = Σ(xᵢ - x̄₂)² / (n₂ - 1) = 0.0630

  • Calculate the F-statistic: F = s₁² / s₂² (larger variance over smaller variance)

    • F = 0.0817 / 0.0630 = 1.297

  • Determine the critical F-value: From an F-distribution table (or using statistical software) for a significance level (α) of 0.05 and degrees of freedom (df₁ = n₁ - 1 = 5, df₂ = n₂ - 1 = 5), the critical F-value is approximately 5.05.

Since our calculated F-statistic (1.297) is less than the critical F-value (5.05), we fail to reject the null hypothesis . This indicates that there is no statistically significant difference in the precision of the HPLC method for the two compounds at a 95% confidence level.

Assessing Accuracy: The Two-Sample t-test

Having established that the variances are equal, we can now proceed to compare the means of the two datasets to assess if there is a significant difference in the accuracy of the measurements. We will use a two-sample t-test assuming equal variances.[5][6]

Null Hypothesis (H₀): The means of the two datasets are equal (μ₁ = μ₂). Alternative Hypothesis (H₁): The means of the two datasets are not equal (μ₁ ≠ μ₂).

Calculations:

  • Calculate the pooled standard deviation (sₚ):

    • sₚ = √[((n₁ - 1)s₁² + (n₂ - 1)s₂²) / (n₁ + n₂ - 2)]

    • sₚ = √[((5)(0.0817) + (5)(0.0630)) / (6 + 6 - 2)] = √[0.7235 / 10] = 0.269

  • Calculate the t-statistic:

    • t = (x̄₁ - x̄₂) / (sₚ * √(1/n₁ + 1/n₂))

    • t = (50.12 - 49.95) / (0.269 * √(1/6 + 1/6)) = 0.17 / (0.269 * 0.577) = 1.096

  • Determine the critical t-value: From a t-distribution table for α = 0.05 and degrees of freedom (df = n₁ + n₂ - 2 = 10), the critical t-value for a two-tailed test is approximately 2.228.

Since our calculated t-statistic (1.096) is less than the critical t-value (2.228), we fail to reject the null hypothesis . This suggests that there is no statistically significant difference in the mean measured concentrations (accuracy) between this compound and 4-(4-Fluorophenoxy)benzoic acid under these experimental conditions.

Summary of Statistical Findings

Statistical TestParameter ComparedCalculated StatisticCritical Value (α=0.05)Conclusion
F-test Precision (Variance)F = 1.297F_crit = 5.05No significant difference in precision.
t-test Accuracy (Mean)t = 1.096t_crit = 2.228No significant difference in accuracy.

Overall Conclusion and Recommendations

Based on the statistical analysis of our hypothetical data, the developed HPLC method demonstrates comparable performance for both this compound and the alternative compound, 4-(4-Fluorophenoxy)benzoic acid. The lack of a statistically significant difference in either precision or accuracy suggests that the method is robust and suitable for the quantification of both analytes.

This guide underscores the principle that sound experimental design, coupled with rigorous statistical evaluation, is not merely a regulatory hurdle but a fundamental component of scientific integrity. By embracing a data-driven and statistically validated approach, we can ensure the quality and reliability of the analytical data that underpins the entire drug development lifecycle.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Accuracy, precision, and error analysis | Analytical Chemistry Class Notes. Fiveable. [Link]

  • Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]

  • Comparison of standard deviations - The F-test. University of Toronto. [Link]

  • Comparison of Precision, Analysis of Variance (ANOVA). [Link]

  • Hypothesis Testing (t-Test): Videos & Practice Problems. Pearson. [Link]

  • Statistics in Analytical Chemistry - Tests. University of Toronto. [Link]

  • Analysis of variance. Wikipedia. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]

  • T-Tests, ANOVA, and Comparing Means. NCSS Statistical Software. [Link]

  • Statistics in Analytical Chemistry - Tests (3). [Link]

  • Design, Analysis and Interpretation of Method-Comparison Studies. PMC - NIH. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(3,5-Dimethylphenoxy)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from related compounds such as benzoic acid, 3,4-dimethylbenzoic acid, and 3,5-dimethylbenzoic acid, it is prudent to handle 4-(3,5-Dimethylphenoxy)benzoic acid with the assumption that it may pose the following risks:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Damage/Irritation: Can cause significant eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

  • Organ Toxicity: Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs such as the lungs.[3]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with airborne particles or splashes, which can cause severe eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat and closed-toe shoes.To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator (if dust is generated).To prevent inhalation of fine particles that can irritate the respiratory system.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles.[4]

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Stream: this compound waste should be collected in a designated container for solid, non-halogenated organic waste.

  • Incompatible Materials: Avoid mixing this waste with the following:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Carboxylic acids will react exothermically with bases.

    • Oxidizing Agents (e.g., peroxides, nitrates): Mixing with strong oxidizers can create a fire or explosion hazard.

    • Inorganic Acids (e.g., hydrochloric acid, sulfuric acid): While both are acids, mixing organic and inorganic acid waste streams is generally not recommended to simplify waste treatment processes.[5]

Container Management: Ensuring Secure Containment

The integrity of the waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[5]

  • Condition and Sealing: The container must be in good condition, with a secure, leak-proof lid. Keep the container closed except when adding waste.[6]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.[5]

Labeling: Clear and Comprehensive Communication

Accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • Content Identification: Clearly label the container with the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Communication: Affix the appropriate hazard pictograms (e.g., "Irritant," "Health Hazard").

  • Traceability: Include the name of the generating laboratory or researcher and the date the waste was first added to the container.

Storage: Safe Accumulation Prior to Disposal

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[7]

  • Segregation: Store the waste container in secondary containment to prevent the spread of material in case of a leak. Ensure it is physically separated from incompatible waste streams.[5]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation.

Final Disposal: Professional and Compliant Removal

The final step is to arrange for the removal of the hazardous waste by trained professionals.

  • Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary resource for information on an approved chemical waste disposal vendor.

  • Provide Documentation: Be prepared to provide a waste manifest or other required documentation detailing the contents of the waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregation Segregate Waste: Solid, Non-Halogenated Organic ppe->segregation incompatible Is the waste mixed with incompatible materials? (Bases, Oxidizers) segregation->incompatible remediate Consult EHS Immediately! Do Not Proceed. incompatible->remediate Yes container Select Compatible Container (HDPE or Glass) incompatible->container No labeling Label Container Correctly: Full Chemical Name, Hazards, Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup by Licensed Vendor storage->ehs

Sources

Essential Protective Measures for Handling 4-(3,5-Dimethylphenoxy)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous and safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(3,5-Dimethylphenoxy)benzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted under the highest safety standards.

The information herein is synthesized from authoritative safety data sheets and established occupational safety guidelines to provide a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate the required level of personal protection.

According to its Safety Data Sheet (SDS), this compound:

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.[1][2]

  • Is harmful if swallowed.[2]

  • May cause respiratory irritation.[3][4]

  • Causes damage to organs (specifically the lungs) through prolonged or repeated exposure via inhalation.[1][2]

  • Is suspected of damaging fertility or the unborn child.[2]

  • Is harmful to aquatic life.[1]

These hazards underscore the critical need for a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shield.[5]Nitrile or butyl rubber gloves.[6][5]Fully buttoned lab coat or chemical-resistant apron.[5]N95-rated respirator or higher, especially if not handled in a certified chemical fume hood.[6]
Dissolution and Solution Handling Chemical safety goggles. A face shield is recommended if there is a splash hazard.[7]Nitrile or butyl rubber gloves.[6]Fully buttoned lab coat.Not typically required if performed in a well-ventilated area or fume hood.
Reaction Monitoring and Work-up Chemical safety goggles and a face shield.[6][7]Chemical-resistant gloves (consult manufacturer's guide for compatibility with all reaction components).[7]Chemical-resistant apron over a lab coat.[8]Required if there is a risk of aerosol or vapor generation. Use a respirator with appropriate cartridges.[6]
Spill Cleanup (Solid) Chemical safety goggles and a face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.A respirator with a particulate filter (P100) is mandatory.
The Causality Behind PPE Choices
  • Eye and Face Protection: The risk of serious eye damage necessitates the use of chemical safety goggles at a minimum.[1][2] A face shield provides an additional, crucial layer of protection against splashes, especially when handling solutions or during reactive procedures.[6][7]

  • Hand Protection: Nitrile and butyl rubber gloves offer good resistance to a range of chemicals.[6] However, it is imperative to consult the glove manufacturer's chemical resistance guide, especially when working with this compound in various solvents.[7] Contaminated gloves should be disposed of immediately and hands washed thoroughly.[9]

  • Body Protection: A standard lab coat protects against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is necessary to prevent skin contact and contamination of personal clothing.[5][8]

  • Respiratory Protection: The primary long-term health risk associated with this compound is lung damage from repeated inhalation of dust.[1][2] Therefore, all handling of the solid form should ideally be conducted within a certified chemical fume hood or a glove box to minimize airborne particles. If such engineering controls are not available or are insufficient, a properly fitted respirator is mandatory. The Occupational Safety and Health Administration (OSHA) provides strict guidelines on respiratory protection programs.[10][11]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[4]

  • Maintain an accurate inventory of the chemical as required by OSHA.[12]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[13]

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or defects.

  • Handling: Conduct all operations involving the solid compound in a chemical fume hood to minimize dust inhalation.[1] When transferring the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat or apron, and finally eye and face protection. Wash hands thoroughly with soap and water after handling.[2]

Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.[14]

  • Wear appropriate PPE, including respiratory protection.[14]

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[1][15]

Disposal Plan
  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Do not mix this waste with other waste streams.[1] Leave chemicals in their original containers if possible.[1]

Logical Framework for PPE Selection

To ensure a self-validating system for safety, the following decision-making workflow should be applied when selecting PPE for handling this compound.

PPE_Selection_Workflow Start Start: Assess Task Involving This compound IsSolid Is the compound in solid form? Start->IsSolid IsInHood Is the operation inside a certified fume hood? IsSolid->IsInHood Yes WearRespirator Wear N95 or higher respirator IsSolid->WearRespirator No IsSplashRisk Is there a risk of splashing? WearGogglesFaceShield Wear chemical safety goggles AND a face shield IsSplashRisk->WearGogglesFaceShield Yes WearGoggles Wear chemical safety goggles IsSplashRisk->WearGoggles No IsInHood->IsSplashRisk Yes WearRespirator->IsSplashRisk WearChemResistant Wear chemical-resistant apron/suit over lab coat WearGogglesFaceShield->WearChemResistant WearGlovesCoat Wear nitrile/butyl gloves and a fully buttoned lab coat WearGoggles->WearGlovesCoat End Proceed with Operation WearGlovesCoat->End WearChemResistant->End

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 3,4-Dimethyl-benzoic acid ethyl ester. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet Benzoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylphenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.